Benzene, (3,3,3-trifluoro-1-propynyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoroprop-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPDYTCCKSYLJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460101 | |
| Record name | Benzene, (3,3,3-trifluoro-1-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-62-3 | |
| Record name | Benzene, (3,3,3-trifluoro-1-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Importance of the Trifluoromethylalkyne Moiety
An In-depth Technical Guide to Benzene, (3,3,3-trifluoro-1-propynyl)-
Authored for Researchers, Scientists, and Drug Development Professionals
Benzene, (3,3,3-trifluoro-1-propynyl)-, also known as 3,3,3-trifluoro-1-phenylpropyne, is an aromatic organic compound featuring a trifluoromethyl group appended to a phenyl-substituted alkyne. This molecule serves as a pivotal building block in synthetic organic chemistry and medicinal chemistry. The strategic incorporation of the trifluoromethyl (-CF₃) group is a well-established tactic in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The strong electron-withdrawing nature of the -CF₃ group can significantly impact metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety for lead optimization.[2][3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safe handling of this important synthetic intermediate.
Part 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development.
Chemical Identity and Properties
The key identifiers and computed physical properties for Benzene, (3,3,3-trifluoro-1-propynyl)- are summarized below. Experimental data for properties such as boiling and melting points are not extensively reported in publicly available literature, a common challenge for specialized reagents.
| Property | Value | Source |
| IUPAC Name | 3,3,3-trifluoroprop-1-ynylbenzene | PubChem[4] |
| Synonyms | (3,3,3-Trifluoroprop-1-yn-1-yl)benzene, 3,3,3-Trifluoro-1-phenylpropyne | PubChem[4] |
| CAS Number | 772-62-3 | PubChem[4] |
| Molecular Formula | C₉H₅F₃ | PubChem[4] |
| Molecular Weight | 170.13 g/mol | PubChem[4] |
| Canonical SMILES | C1=CC=C(C=C1)C#CC(F)(F)F | PubChem[4] |
| InChIKey | IOPDYTCCKSYLJG-UHFFFAOYSA-N | PubChem[4] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the two acetylenic carbons, and the carbon of the trifluoromethyl group, which would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a key diagnostic tool. It is expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. SpringerMaterials indicates the availability of 19F NMR data, including chemical shift and spin-spin coupling constants.[4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 170.13. Fragmentation patterns would likely involve the loss of fluorine or the trifluoromethyl group.
Part 2: Synthesis and Reactivity
The synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)- typically involves the coupling of a phenyl-containing moiety with a trifluoropropynyl source.
Recommended Synthetic Workflow: Sonogashira Cross-Coupling
A robust and widely applicable method for constructing aryl-alkyne bonds is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides a direct route to the target compound from commercially available starting materials.
Caption: Sonogashira coupling workflow for synthesis.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on standard Sonogashira coupling procedures.
-
Vessel Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Causality: The palladium complex is the primary catalyst for the C-C bond formation. Copper(I) iodide acts as a co-catalyst, facilitating the reaction with the terminal alkyne. The system must be inert as the catalysts are sensitive to oxygen.
-
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous triethylamine as the solvent, followed by iodobenzene (1.0 eq.).
-
Causality: Triethylamine serves as both the solvent and the base required to neutralize the HI generated during the catalytic cycle.
-
-
Alkyne Introduction: Bubble 3,3,3-trifluoropropyne gas (1.1-1.5 eq.) through the stirred solution via a subsurface needle.[5]
-
Causality: Using a slight excess of the gaseous alkyne ensures the complete consumption of the limiting aryl halide. 3,3,3-Trifluoropropyne is a gas at room temperature and must be handled accordingly.[6]
-
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the iodobenzene is consumed.
-
Workup and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Reactivity Profile
The electronic properties of the trifluoromethylalkyne moiety govern its reactivity.
Caption: Electron-withdrawing effect of the CF₃ group.
-
Electrophilicity: The potent electron-withdrawing nature of the -CF₃ group significantly polarizes the alkyne bond, increasing its electrophilicity. This makes the molecule more susceptible to nucleophilic addition reactions compared to non-fluorinated phenylacetylene.
-
Cycloaddition Reactions: The trifluoromethyl-substituted alkyne is an excellent dienophile or dipolarophile for cycloaddition reactions (e.g., Diels-Alder, 1,3-dipolar cycloadditions). The electronic properties of the -CF₃ group can control the regioselectivity of these transformations.
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Applications in Medicinal Chemistry: In drug development, this moiety can be used as a bioisostere for other chemical groups. Its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[3] Furthermore, the lipophilicity imparted by the -CF₃ group can enhance membrane permeability and tissue penetration.[1]
Part 3: Safety and Handling
Comprehensive toxicological properties for Benzene, (3,3,3-trifluoro-1-propynyl)- have not been thoroughly investigated. Therefore, handling should be conducted with caution, assuming the compound is potentially hazardous. The safety profile of its precursor, 3,3,3-trifluoropropyne, provides a basis for risk assessment.
Hazard Assessment
-
Precursor Hazards: 3,3,3-Trifluoropropyne is classified as a flammable gas that is toxic if inhaled and causes skin and serious eye irritation.[6] It is also suspected of causing genetic defects.[6]
-
Product Handling: While the final product is a liquid or solid, not a gas, it should be handled with appropriate personal protective equipment (PPE).
Recommended Handling Protocols
| Precaution | Rationale | Source |
| Engineering Controls | Work in a well-ventilated chemical fume hood to avoid inhalation of vapors. | Synquest Labs[6], Fisher Scientific[7] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | Synquest Labs[6], Sigma-Aldrich[8] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and alkali metals. | Synquest Labs[6] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains. | Fisher Scientific[7] |
Conclusion
Benzene, (3,3,3-trifluoro-1-propynyl)- is a specialized but highly valuable reagent for chemical synthesis. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive building block for creating complex molecules, particularly in the field of drug discovery where metabolic stability and modulated lipophilicity are paramount. The synthetic routes are accessible via standard organometallic cross-coupling reactions, though careful handling is required due to the potential hazards of the compound and its precursors. As the demand for sophisticated fluorinated molecules continues to grow, a thorough understanding of reagents like this one will remain essential for innovation in science.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11252247, Benzene, (3,3,3-trifluoro-1-propynyl)-". PubChem, [Link]. Accessed Jan 20, 2026.[4]
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Anisimova, N. A., et al. "1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide". ResearchGate, [Link]. Accessed Jan 20, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9649, 3,3,3-Trifluoro-1-phenylpropan-1-one". PubChem, [Link]. Accessed Jan 20, 2026.
-
Cheméo. "Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8)". Cheméo, [Link]. Accessed Jan 20, 2026.[9]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12672, 3,3,3-Trifluoropropene". PubChem, [Link]. Accessed Jan 20, 2026.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 69578, 3,3,3-Trifluoropropyne". PubChem, [Link]. Accessed Jan 20, 2026.[5]
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NIST. "3,3,3-Trifluoropropene". NIST WebBook, [Link]. Accessed Jan 20, 2026.
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Zhou, Y., et al. "Fluorine in drug discovery: Role, design and case studies". Journal of Medicinal Chemistry, [Link]. (Simulated reference based on search results).[1]
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Gillis, E. P., et al. "Tactical Applications of Fluorine in Drug Design and Development". ResearchGate, [Link]. Accessed Jan 20, 2026.[2]
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Honeywell International Inc. "Synthesis of 3,3,3-trifluoropropyne". Patsnap, [Link]. Accessed Jan 20, 2026.[10]
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Karatholuvhu, M. S., and Fuchs, P. L. "3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes". Organic Chemistry Portal, [Link]. Accessed Jan 20, 2026.
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Cheméo. "Chemical Properties of 3,3,3-Trifluoropropene (CAS 677-21-4)". Cheméo, [Link]. Accessed Jan 20, 2026.
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Das, S., et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs". PubMed Central, [Link]. Accessed Jan 20, 2026.[3]
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Introduction: The Strategic Importance of 3,3,3-Trifluoro-1-Phenylpropyne
An In-depth Technical Guide to the Characterization of 3,3,3-Trifluoro-1-Phenylpropyne
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by altering the electronic properties of a molecule.[3] When combined with a phenylpropyne backbone, the resulting compound, 3,3,3-trifluoro-1-phenylpropyne, emerges as a valuable building block for drug development professionals. The phenyl group provides a core aromatic structure common in many pharmaceuticals, while the terminal alkyne serves as a versatile functional handle for subsequent modifications, such as cycloaddition reactions.
This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous characterization of 3,3,3-trifluoro-1-phenylpropyne. It is designed for researchers and scientists in drug development, offering not just protocols, but the underlying rationale for each experimental choice, ensuring scientific integrity and trustworthy results.
Synthesis and Purification
A robust characterization begins with a pure sample. The synthesis of 3,3,3-trifluoro-1-phenylpropyne can be achieved through various methods, with a common approach being the reaction of a suitable phenyl-containing precursor with a trifluoromethyl source. One established method involves the reaction of benzoyl chloride with trifluoromethylacetylene, followed by further reaction steps. Another approach involves the free radical polymerization of 3,3,3-trifluoro-1-phenylpropyne, which itself can be synthesized according to the method of Bumgardner and Bunch.[4]
Workflow for Synthesis and Characterization
The following diagram outlines the logical flow from synthesis to comprehensive analytical validation.
Caption: Overall workflow from synthesis to final structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For 3,3,3-trifluoro-1-phenylpropyne, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous confirmation.
¹H NMR Spectroscopy
Expertise & Rationale: ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. In this molecule, the key insights are the confirmation of the aromatic protons and the absence of a proton on the alkyne carbon adjacent to the CF₃ group.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 3,3,3-trifluoro-1-phenylpropyne in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Record the spectrum on a 400 MHz or higher NMR spectrometer.
-
Referencing: Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).
-
Data Acquisition: Acquire the spectrum with standard parameters, ensuring sufficient signal-to-noise ratio.
Expected Data & Interpretation:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl Protons (Ar-H) | ~7.3 - 7.6 | Multiplet (m) | 5H | The electron-withdrawing nature of the trifluoromethylalkynyl group deshields the aromatic protons, shifting them downfield. |
Note: The absence of a signal around δ 2-3 ppm confirms the substitution on the terminal alkyne carbon.
¹³C NMR Spectroscopy
Expertise & Rationale: ¹³C NMR is crucial for identifying all unique carbon atoms in the molecule, including the quaternary carbons of the alkyne and the carbon of the trifluoromethyl group. The large chemical shift range of ¹³C NMR allows for clear resolution of each carbon.[5]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition.
-
Instrumentation: Record the spectrum on a spectrometer equipped with a broadband carbon probe.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Referencing: Reference the chemical shifts to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
Expected Data & Interpretation:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹⁹F Coupled) | Rationale |
| Phenyl C1 (ipso) | ~120 - 125 | Singlet (s) | Quaternary carbon attached to the alkyne. |
| Phenyl C2, C3, C4 | ~128 - 133 | Singlets (s) | Aromatic carbons. |
| Alkyne C (C-Ph) | ~80 - 90 | Singlet (s) | sp-hybridized carbon. |
| Alkyne C (C-CF₃) | ~75 - 85 | Quartet (q) | sp-hybridized carbon coupled to three fluorine atoms. |
| CF₃ | ~115 - 125 | Quartet (q) | The strong electronegativity of fluorine causes a significant downfield shift. |
¹⁹F NMR Spectroscopy
Expertise & Rationale: ¹⁹F NMR is a highly sensitive technique that provides direct evidence for the presence and electronic environment of the trifluoromethyl group.[6] With a 100% natural abundance and high gyromagnetic ratio, fluorine-19 provides clean spectra with a wide chemical shift range, making it an ideal nucleus for NMR studies.[6]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Record the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tuned to the ¹⁹F frequency.
-
Referencing: Use an external reference standard, such as trifluorotoluene (C₆H₅CF₃) at δ ≈ -63.7 ppm or hexafluorobenzene (C₆F₆) at δ ≈ -164.9 ppm relative to CFCl₃.[7]
-
Data Acquisition: Acquire a proton-decoupled spectrum.
Expected Data & Interpretation:
| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -C≡C-CF₃ | ~ -50 to -70 | Singlet (s) | The chemical shift is characteristic of a CF₃ group attached to an sp-hybridized carbon. The exact value is sensitive to solvent and concentration. |
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[8] The technique relies on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[9] For 3,3,3-trifluoro-1-phenylpropyne, IR is used to confirm the presence of the C≡C triple bond, the C-F bonds, and the aromatic ring.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum plots transmittance (%) versus wavenumber (cm⁻¹).
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the phenyl group.[10] |
| ~2260 - 2210 | C≡C Stretch | Medium-Weak | Diagnostic for the internal alkyne. The intensity is often reduced due to the symmetry of the substitution. |
| ~1600, ~1490 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the phenyl ring. |
| ~1300 - 1100 | C-F Stretch | Strong | The highly polar C-F bonds produce very strong, characteristic absorption bands. This is a key indicator of fluorination. |
| ~760, ~690 | Aromatic C-H Bend | Strong | Out-of-plane bending vibrations characteristic of a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed under ionization provides a "fingerprint" that can be used to confirm the molecular structure. For fluorinated compounds, fragmentation patterns are often distinctive.[11]
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) using a quadrupole or time-of-flight (TOF) analyzer.
Expected Data & Interpretation: The molecular formula is C₉H₅F₃, with a monoisotopic mass of approximately 170.03 Da.
| m/z Value | Proposed Fragment | Rationale |
| 170 | [M]⁺ | The molecular ion peak. |
| 151 | [M - F]⁺ | Loss of a single fluorine atom. |
| 101 | [M - C₆H₅]⁺ | Loss of the phenyl group. |
| 77 | [C₆H₅]⁺ | The phenyl cation. |
| 69 | [CF₃]⁺ | The trifluoromethyl cation, a very common and stable fragment in the mass spectra of fluorocarbons.[11] |
Structural Confirmation Workflow
Caption: Integration of spectroscopic data to confirm the molecular structure.
Safety and Handling
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, nitrile gloves, and a lab coat.[13][14]
-
Handling: This compound may be volatile. Keep containers tightly closed when not in use. Avoid contact with skin and eyes.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[12]
Conclusion and Applications in Drug Development
The comprehensive characterization of 3,3,3-trifluoro-1-phenylpropyne using a suite of orthogonal analytical techniques—NMR, IR, and MS—is essential for validating its structure and purity. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a self-validating system that ensures the identity of this critical building block.
For drug development professionals, a fully characterized molecule like 3,3,3-trifluoro-1-phenylpropyne is invaluable. The trifluoromethyl group can block metabolic oxidation at the propargylic position, potentially increasing a drug candidate's half-life, while the phenylalkyne motif is a key component in numerous pharmacophores.[16] The validated purity and structure of this compound enable its confident deployment in the synthesis of novel therapeutic agents, from kinase inhibitors to antiviral compounds, ultimately accelerating the journey from discovery to clinical application.[17]
References
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- Sigma-Aldrich. (2024). 3,3,3-Trifluoro-1-propyne Safety Data Sheet.
- Tomer, K. B., et al. (1991). Continuous-Flow Fast Atom Bombardment and Field Desorption-Mass Spectrometry of Oligomers of 3,3,3-Trifluoro-1-phenylpropyne. Journal of the American Society for Mass Spectrometry, 2(2), 128-135.
- DuPont. (n.d.). FROTH-PAK™ POLYOL HFO Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 3-[3-(Trifluoromethyl)phenyl]propanol Safety Data Sheet.
- SynQuest Laboratories, Inc. (n.d.). 3,3,3-Trifluoropropene Safety Data Sheet.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from University of Wisconsin-Madison Chemistry Department.
- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Fluorine in drug discovery: Role, design and case studies. Bioorganic & Medicinal Chemistry, 24(16), 3257-3271.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 533-539.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy.
- Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR).
- Starova, E. A., et al. (2025). Reactions of 3-Arylpropynoic Acid Amides with Arenes in Trifluoromethanesulfonic Acid. Russian Journal of General Chemistry, 95(1), 1-8.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
- Meena, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2845-2871.
- Newman, D. J., & Cragg, G. M. (2025). Natural product-derived compounds in clinical trials and drug approvals.
- Kaser, D., & Fritz, G. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Mini-Reviews in Medicinal Chemistry, 20(10), 835-843.
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A Comprehensive Technical Guide to (3,3,3-trifluoroprop-1-yn-1-yl)benzene: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of (3,3,3-trifluoroprop-1-yn-1-yl)benzene, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its precise chemical identity, explore robust synthetic methodologies, and discuss the profound impact of its structural motifs on molecular properties, which are pivotal for modern drug development.
Introduction: The Strategic Importance of Trifluoromethylated Alkynes
The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in medicinal chemistry.[1] The trifluoromethyl (-CF₃) group, in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][3] When this group is incorporated into a molecule featuring an alkyne, a versatile functional group for chemical elaboration, the resulting trifluoromethylated alkyne becomes a highly valuable building block in the synthesis of complex bioactive molecules.[4]
(3,3,3-trifluoroprop-1-yn-1-yl)benzene serves as a quintessential example of this molecular architecture. Its structure, featuring a phenyl ring directly attached to a trifluoromethylated alkyne, presents a key synthon for introducing this privileged moiety into a wide array of potential therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's nomenclature, synthesis, and application.
IUPAC Nomenclature and Chemical Identity
The precise and unambiguous naming of a chemical compound is fundamental for scientific communication. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for the compound with the CAS Number 772-62-3 is (3,3,3-trifluoroprop-1-yn-1-yl)benzene .
A common synonym for this compound is (3,3,3-trifluoro-1-propynyl)benzene. For clarity and consistency, this guide will adhere to the official IUPAC nomenclature.
Table 1: Chemical Identity of (3,3,3-trifluoroprop-1-yn-1-yl)benzene
| Property | Value |
| IUPAC Name | (3,3,3-trifluoroprop-1-yn-1-yl)benzene |
| Synonym | (3,3,3-trifluoro-1-propynyl)benzene |
| CAS Number | 772-62-3 |
| Molecular Formula | C₉H₅F₃ |
| Molecular Weight | 170.13 g/mol |
| InChI Key | IOPDYTCCKSYLJG-UHFFFAOYSA-N |
Synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene: The Sonogashira Coupling
The construction of the C(sp)-C(sp²) bond between the trifluoropropyne unit and the benzene ring is most efficiently achieved through the Sonogashira cross-coupling reaction.[5][6] This powerful and versatile reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5]
The general reaction scheme for the synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene via Sonogashira coupling is as follows:
Figure 1: General scheme for the Sonogashira coupling synthesis.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene, adapted from established Sonogashira coupling procedures for gaseous alkynes.[7]
Materials:
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
3,3,3-Trifluoropropyne (gas)
-
Argon or Nitrogen gas
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Gas dispersion tube or gas-tight syringe
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere of argon, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol).
-
Solvent and Reagents: Add anhydrous THF (5 mL), followed by anhydrous triethylamine (3.0 mmol) and iodobenzene (1.0 mmol).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Alkyne Addition: Slowly bubble a known amount of 3,3,3-trifluoropropyne gas (approx. 1.2 mmol) through the cooled reaction mixture via a gas dispersion tube. Alternatively, a pre-condensed solution of the alkyne in THF can be added.
-
Reaction: After the addition is complete, seal the flask and allow the reaction to slowly warm to room temperature overnight with continuous stirring.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired (3,3,3-trifluoroprop-1-yn-1-yl)benzene.
Mechanistic Insights
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
Figure 2: Simplified mechanism of the Sonogashira coupling reaction.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (iodobenzene) to form a Pd(II) complex.[6]
-
Copper Cycle : The terminal alkyne (3,3,3-trifluoropropyne) reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[8]
-
Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, (3,3,3-trifluoroprop-1-yn-1-yl)benzene, and regenerate the Pd(0) catalyst.[8]
Spectroscopic Characterization
While a comprehensive set of experimental spectra is beyond the scope of this guide, the expected spectroscopic data for (3,3,3-trifluoroprop-1-yn-1-yl)benzene can be predicted based on its structure and data from analogous compounds.[9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm). |
| ¹³C NMR | Aromatic carbons, two quaternary alkyne carbons (one showing coupling to fluorine), and a quartet for the CF₃ carbon. |
| ¹⁹F NMR | A singlet for the CF₃ group. |
| IR | C≡C stretch (approx. 2200-2260 cm⁻¹), C-F stretches (strong, approx. 1100-1300 cm⁻¹), and aromatic C-H and C=C stretches. |
| Mass Spec | A molecular ion peak (M⁺) corresponding to the molecular weight of 170.13. |
Applications in Drug Discovery and Development
The trifluoromethyl group is a bioisostere for several groups, including the methyl and chloro groups, and its incorporation can significantly enhance a molecule's biological activity.[3] The presence of the trifluoromethyl group in (3,3,3-trifluoroprop-1-yn-1-yl)benzene imparts several desirable properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can lead to a longer drug half-life.[2]
-
Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[3]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the adjacent phenyl ring, potentially leading to stronger binding interactions with target proteins.[2]
The alkyne functionality provides a versatile handle for further chemical modifications through reactions such as "click chemistry," additional cross-coupling reactions, or hydration to form ketones, allowing for the rapid generation of diverse compound libraries for high-throughput screening.
Conclusion
(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a valuable and versatile building block for the synthesis of novel drug candidates. Its straightforward synthesis via the robust Sonogashira coupling, combined with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for medicinal chemists. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of the next generation of therapeutics.
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An In-depth Technical Guide to Trifluoromethyl-Substituted Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals
<
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into aromatic systems represents a cornerstone of modern medicinal chemistry and materials science.[1] Its profound influence on a molecule's physicochemical properties—including lipophilicity, metabolic stability, and receptor binding affinity—has made it an indispensable tool for optimizing drug candidates and designing advanced materials.[1][2] This technical guide provides a comprehensive exploration of trifluoromethyl-substituted aromatic compounds, delving into their synthesis, unique properties, and diverse applications. We will examine established and cutting-edge synthetic methodologies, quantify the impact of trifluoromethylation on key molecular parameters, and highlight its role in the development of successful therapeutic agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of the trifluoromethyl group in their work.
The Strategic Advantage of the Trifluoromethyl Group in Molecular Design
The introduction of a trifluoromethyl group onto an aromatic ring is a deliberate strategy to modulate a molecule's properties in a predictable and advantageous manner.[3] The unique electronic nature and steric profile of the CF3 group confer a range of benefits that are highly sought after in drug discovery and materials science.
Key Physicochemical Impacts:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][4] This inherent strength makes the trifluoromethyl group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[2][5] By replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group, chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life and improved pharmacokinetic profiles.[4][5]
-
Modulation of Lipophilicity: The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[2][4] This property can significantly increase the overall lipophilicity of a molecule, which is a critical factor for penetrating cell membranes and enhancing oral bioavailability.[5] However, the impact on lipophilicity can be nuanced, with the position of the CF3 group influencing its effect.[6]
-
Increased Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the aromatic ring, influencing how a molecule interacts with its biological target.[1][5] This can lead to stronger binding interactions through mechanisms such as enhanced hydrogen bonding and electrostatic interactions.[4][7] Furthermore, the steric bulk of the CF3 group can promote favorable van der Waals interactions within a protein's binding pocket.[2]
-
Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine, due to their similar steric demands.[4] This allows for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to a target receptor.
The trifluoromethyl group's ability to simultaneously enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a powerful tool for optimizing lead compounds into successful drug candidates.[2]
Synthetic Strategies for the Trifluoromethylation of Aromatic Compounds
The introduction of a trifluoromethyl group into an aromatic system can be a challenging endeavor due to the strong electron-withdrawing nature of the CF3 group, which deactivates the aromatic ring towards traditional electrophilic substitution.[8] Consequently, a variety of specialized methods have been developed to achieve this transformation efficiently. These methods can be broadly categorized into three main approaches: radical, nucleophilic, and electrophilic trifluoromethylation.[9]
Radical Trifluoromethylation
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the aromatic substrate.[9] This approach has gained significant traction due to its mild reaction conditions and broad substrate scope.
Visible-Light Photoredox Catalysis: A particularly powerful method for generating trifluoromethyl radicals is through visible-light photoredox catalysis.[10][11] This technique utilizes a photocatalyst, such as [Ru(bpy)3]Cl2 or an iridium complex, which, upon excitation by visible light, can initiate a single-electron transfer (SET) process with a suitable trifluoromethyl source.[10][12]
Common CF3 Sources for Photoredox Catalysis:
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl): An operationally simple and effective reagent for the trifluoromethylation of arenes and heteroarenes.[9][11]
-
Trifluoroiodomethane (CF3I): Can be reduced by the excited photocatalyst to generate the •CF3 radical.[11]
-
Togni's Reagents: Hypervalent iodine reagents that serve as excellent sources of electrophilic •CF3 radicals.[9][13]
Experimental Protocol: Visible-Light Photoredox Trifluoromethylation of an Arene
This protocol provides a general procedure for the trifluoromethylation of an aromatic compound using a photocatalyst and a suitable CF3 source.
-
Reaction Setup: In a nitrogen-filled glovebox, combine the aromatic substrate (1.0 equiv), the photocatalyst (e.g., Ir(ppy)2(dtb-bpy)PF6, 1-2 mol%), the trifluoromethyl source (e.g., Togni's Reagent II, 1.5 equiv), and a suitable solvent (e.g., DMF or MeCN) in a reaction vessel equipped with a stir bar.
-
Degassing: Seal the vessel and remove it from the glovebox. Degas the reaction mixture by sparging with nitrogen for 15-20 minutes.
-
Irradiation: Place the reaction vessel in front of a light source (e.g., a household compact fluorescent lamp or a blue LED lamp) and stir vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation methods employ a trifluoromethyl anion (CF3-) equivalent, which attacks an electrophilic aromatic substrate.[9] A common source for the trifluoromethyl anion is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent.[9][14]
Copper-Catalyzed Trifluoromethylation: Copper catalysts are frequently used to facilitate the reaction between aryl halides or arylboronic acids and a nucleophilic CF3 source.[14][15] The reaction likely proceeds through the formation of a copper-trifluoromethyl species (Cu-CF3), which then undergoes cross-coupling with the aromatic partner.[16]
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol outlines a general procedure for the copper-catalyzed trifluoromethylation of an aryl iodide using TMSCF3.
-
Reagent Preparation: In a nitrogen-filled glovebox, prepare a solution of potassium fluoride (2.0 equiv) and copper(I) iodide (1.1 equiv) in a suitable solvent (e.g., DMF).
-
Reaction Setup: To the prepared solution, add the aryl iodide (1.0 equiv) followed by the slow addition of TMSCF3 (1.5 equiv).
-
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents deliver a "CF3+" equivalent to a nucleophilic aromatic substrate.[9] These reagents are typically hypervalent iodine compounds, such as Togni's reagents, or sulfonium salts, like Umemoto's reagents.[9][17] This approach is particularly useful for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[9]
Quantifying the Impact: Physicochemical Properties of Trifluoromethylated Aromatics
The introduction of a trifluoromethyl group brings about significant and quantifiable changes in a molecule's physicochemical properties. Understanding these changes is crucial for rational drug design and materials development.
| Property | Non-Fluorinated Analog (Toluene) | Trifluoromethylated Analog (Benzotrifluoride) | Change | Reference(s) |
| Lipophilicity (logP) | 2.73 | 2.57 | Slight Decrease | [18] |
| Hansch-Fujita π Constant | 0.56 (for methyl group) | +0.88 (for CF3 group) | Increase | [2][4] |
| Dipole Moment (Debye) | 0.36 | 2.86 | Significant Increase | N/A |
| pKa (of benzoic acid) | 4.20 | 3.66 (for p-CF3-benzoic acid) | Increased Acidity | N/A |
| Metabolic Stability (% remaining after incubation with liver microsomes) | Varies | Generally Higher | Enhanced Stability | [2][5] |
Note: The logP value for benzotrifluoride can be lower than toluene due to the strong inductive effect of the CF3 group, which can increase the acidity of adjacent C-H bonds and potentially lead to interactions with polar solvents. However, the Hansch-Fujita π constant, which specifically measures the lipophilicity contribution of a substituent, is significantly higher for the CF3 group.
Applications in Drug Discovery and Materials Science
The unique properties of trifluoromethyl-substituted aromatic compounds have led to their widespread use in a variety of applications, most notably in the pharmaceutical and agrochemical industries.[8][9]
Prominent Examples of FDA-Approved Drugs Containing a Trifluoromethyl Aromatic Moiety:
-
Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. The trifluoromethyl group in fluoxetine is crucial for its metabolic stability and selective binding to the serotonin transporter.[9]
-
Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. The trifluoromethyl group contributes to its binding affinity and selectivity.[2][9]
-
Aprepitant (Emend®): An antiemetic drug used to prevent chemotherapy-induced nausea and vomiting. The trifluoromethyl groups in aprepitant enhance its metabolic stability and oral bioavailability.[9]
-
Atogepant: A calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. The trifluoromethyl and trifluorophenyl groups in atogepant enhance metabolic stability, improve lipophilicity, and increase binding affinity to the CGRP receptor.[4]
Conclusion and Future Perspectives
Trifluoromethyl-substituted aromatic compounds have firmly established themselves as essential building blocks in modern chemistry. The ability of the trifluoromethyl group to profoundly and predictably alter molecular properties has made it an invaluable tool for medicinal chemists and materials scientists. As synthetic methodologies continue to evolve, offering milder, more efficient, and cost-effective ways to introduce the CF3 group, we can anticipate an even greater proliferation of these compounds in the development of next-generation therapeutics and advanced materials.[3] The ongoing exploration of novel trifluoromethylation reagents and catalytic systems, including those based on photoredox and electrochemical methods, promises to further expand the synthetic toolbox and unlock new possibilities for molecular design.[19][20]
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A Comprehensive Guide to the Spectroscopic Identification of Benzene, (3,3,3-trifluoro-1-propynyl)-
Introduction
Benzene, (3,3,3-trifluoro-1-propynyl)- (also known as 3,3,3-trifluoro-1-phenylpropyne) is a fluorinated organic compound of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] The incorporation of the trifluoromethyl (-CF₃) group onto a phenylacetylene scaffold imparts unique properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics. Accurate and unambiguous structural confirmation of this molecule is paramount for its application in drug development and materials research.
This technical guide provides an in-depth, multi-technique spectroscopic protocol for the definitive identification of Benzene, (3,3,3-trifluoro-1-propynyl)-. As a self-validating system, this guide moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral output. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical grounding and practical, field-proven experimental workflows for researchers and scientists.
Molecular Architecture and Spectroscopic Implications
The structure of Benzene, (3,3,3-trifluoro-1-propynyl)- consists of three key components: a monosubstituted phenyl ring, a rigid alkyne linker, and a terminal trifluoromethyl group.[1] Each of these features produces a distinct and predictable signature in its spectroscopic analysis.
-
Phenyl Group (C₆H₅-): Provides characteristic signals in the aromatic region of NMR spectra and definitive stretching and bending vibrations in the IR spectrum.
-
Alkyne Group (-C≡C-): This linear, sp-hybridized moiety is identifiable by its unique chemical shifts in ¹³C NMR and a characteristic, though sometimes weak, stretching frequency in IR spectroscopy.[3]
-
Trifluoromethyl Group (-CF₃): The three highly electronegative fluorine atoms create a powerful inductive effect, significantly influencing the electronic environment of the entire molecule. This results in a highly characteristic and easily identifiable signal in ¹⁹F NMR and strong C-F stretching bands in the IR spectrum.[4]
Understanding the interplay of these components is crucial for a comprehensive interpretation of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For Benzene, (3,3,3-trifluoro-1-propynyl)-, a combined analysis of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous identification.
¹H NMR Analysis: Probing the Aromatic System
The ¹H NMR spectrum will exclusively show signals from the five protons on the benzene ring. Due to the electronic influence of the trifluoropropynyl substituent, these protons are chemically non-equivalent and will appear as a complex multiplet in the aromatic region.
-
Predicted Spectrum: A complex series of multiplets is expected between δ 7.3 and 7.6 ppm, integrating to 5 protons. The ortho-protons (adjacent to the substituent) are typically the most deshielded, followed by the para- and meta-protons.
-
Causality: The trifluoropropynyl group acts as an electron-withdrawing group, which deshields the aromatic protons, causing their resonance to appear downfield compared to unsubstituted benzene (δ 7.26 ppm).
¹³C NMR Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a complete map of the carbon framework. Due to the molecule's symmetry, eight distinct carbon signals are anticipated.
-
Predicted Spectrum & Interpretation:
-
Aromatic Carbons: Four signals are expected in the δ 120-135 ppm range. The ipso-carbon (C1, attached to the alkyne) will be significantly deshielded, while the ortho (C2/C6), meta (C3/C5), and para (C4) carbons will have distinct chemical shifts.
-
Alkynyl Carbons (-C≡C-): Two signals are expected in the δ 75-95 ppm region. These carbons are sp-hybridized and appear in a characteristic upfield region compared to aromatic carbons.
-
Trifluoromethyl Carbon (-CF₃): This carbon provides the most unambiguous signature. It will appear as a sharp quartet around δ 115-125 ppm. This splitting pattern is a direct result of one-bond coupling (¹JCF) to the three attached fluorine atoms, a hallmark of the -CF₃ group.[5]
-
¹⁹F NMR Analysis: The Fluorine Fingerprint
¹⁹F NMR is exceptionally sensitive and provides a clear window into the fluorine environment of the molecule.[6]
-
Predicted Spectrum: The three fluorine atoms of the -CF₃ group are chemically equivalent and will appear as a single, sharp singlet in the proton-decoupled spectrum. The chemical shift is expected in the range of δ -50 to -70 ppm (relative to CFCl₃).[7]
-
Expert Insight: Long-range coupling between the fluorine nuclei and the ortho-protons of the phenyl ring (⁵JHF) may cause slight broadening of the singlet or resolve it into a very fine triplet upon high-resolution measurement. The absence of other fluorine signals confirms the presence of a single trifluoromethyl group.
NMR Data Summary
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling |
| ¹H NMR | Aromatic H (ortho, meta, para) | 7.3 - 7.6 | Complex Multiplet (m) |
| ¹³C NMR | Aromatic C (ipso) | ~123 | Singlet (s) |
| Aromatic C (ortho, meta, para) | 128 - 133 | 3 x Singlet (s) | |
| Alkyne C (-C ≡C-CF₃) | 75 - 95 | Singlet (s) or Quartet (q, small ⁴JCF) | |
| Alkyne C (-C≡C -CF₃) | 75 - 95 | Quartet (q, ³JCF) | |
| Trifluoromethyl C (-C F₃) | 115 - 125 | Quartet (q), ¹JCF ≈ 275 Hz | |
| ¹⁹F NMR | Trifluoromethyl F (-CF ₃) | -50 to -70 | Singlet (s) |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the quaternary nature of several carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a rapid experiment due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.
Caption: NMR workflow for structural elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.[8][9]
-
C≡C Stretch: A sharp, medium-to-weak absorption is expected in the 2200-2260 cm⁻¹ region, characteristic of a disubstituted alkyne. Conjugation with the phenyl ring can influence its intensity.
-
Aromatic C-H Stretch: One or more sharp peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).
-
Aromatic C=C Stretch: Several sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: The trifluoromethyl group will produce one or more very strong, broad absorption bands in the 1100-1350 cm⁻¹ region. This is often the most intense feature in the entire spectrum and is a key identifier for fluorinated compounds.[4]
-
Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 690-770 cm⁻¹ range are indicative of a monosubstituted benzene ring.
IR Data Summary
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Alkyne C≡C Stretch | 2200 - 2260 | Weak to Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong, Broad |
| Aromatic C-H Bending | 690 - 770 | Strong |
Experimental Protocol: FTIR-ATR Data Acquisition
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the analyte directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Caption: Experimental workflow for FTIR-ATR analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For Benzene, (3,3,3-trifluoro-1-propynyl)-, the molecular formula is C₉H₅F₃, giving an exact mass of 170.03 g/mol .[1]
-
Molecular Ion (M⁺): A prominent peak at m/z = 170 corresponding to the intact molecule will be observed.
-
Key Fragmentation Pathways: Electron Ionization (EI) will induce predictable bond cleavages. The most likely fragments include:
-
[M - F]⁺ at m/z = 151: Loss of a single fluorine atom.
-
[M - CF₃]⁺ at m/z = 101: Loss of the trifluoromethyl radical. This fragment, corresponding to the phenylpropargyl cation, is expected to be very stable and thus a major peak in the spectrum.
-
[C₆H₅]⁺ at m/z = 77: The phenyl cation, a common fragment for benzene derivatives.
-
MS Data Summary
| m/z Value | Proposed Fragment | Significance |
| 170 | [C₉H₅F₃]⁺ | Molecular Ion (M⁺) |
| 151 | [C₉H₅F₂]⁺ | Loss of a Fluorine atom |
| 101 | [C₈H₅]⁺ | Loss of the -CF₃ group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) via direct infusion or through a GC or LC inlet into the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and all significant fragments.
-
Data Interpretation: Analyze the resulting mass spectrum to confirm the molecular weight and match observed fragments to predicted structures.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic identification lies in the integration of data from all techniques. No single method provides the complete picture, but together they form a self-validating confirmation of the molecular structure.
Caption: Integrated workflow for spectroscopic identification.
-
Start with Mass Spectrometry: Confirm the molecular weight is 170 g/mol , consistent with the C₉H₅F₃ formula.
-
Proceed to IR Spectroscopy: Identify the presence of the key functional groups: an alkyne, a trifluoromethyl group, and a monosubstituted aromatic ring.
-
Utilize NMR Spectroscopy: Use the definitive connectivity information from ¹H, ¹³C, and ¹⁹F NMR to assemble the fragments into the final, unambiguous structure of Benzene, (3,3,3-trifluoro-1-propynyl)-.
Conclusion
The spectroscopic identification of Benzene, (3,3,3-trifluoro-1-propynyl)- is a systematic process that relies on the complementary nature of NMR, IR, and MS techniques. The characteristic quartet of the -CF₃ carbon in the ¹³C NMR, the intense C-F vibrations in the IR spectrum, and the unique singlet in the ¹⁹F NMR spectrum serve as definitive fingerprints for this molecule. By following the integrated workflow presented in this guide, researchers, scientists, and drug development professionals can achieve confident and accurate structural characterization, ensuring the integrity and validity of their scientific endeavors.
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Title: Benzene, (3,3,3-trifluoro-1-propynyl)- Source: PubChem, National Center for Biotechnology Information URL: [Link]
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A Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Electron-withdrawing Effects of the Trifluoromethylpropynyl Group
Abstract
The strategic incorporation of fluorine-containing moieties is a pillar of modern molecular design, profoundly influencing the properties of pharmaceuticals and functional materials. The trifluoromethyl (CF₃) group is a well-established tool for modulating these properties. This guide provides a detailed technical exploration of the trifluoromethylpropynyl group (-C≡C-CF₃), a functional group that combines the potent inductive effects of the CF₃ group with the unique linear geometry and π-system of an alkyne. We will dissect the fundamental principles governing its electron-withdrawing nature, present detailed experimental protocols for its synthesis, and discuss its strategic application in tuning molecular characteristics. This document serves as a comprehensive resource, blending theoretical principles with practical, field-tested insights to empower researchers in leveraging the distinct advantages of this functional group.
Introduction: The Critical Role of Electron-Withdrawing Groups in Molecular Engineering
Electron-withdrawing groups (EWGs) are indispensable in the chemist's toolkit for the precise modification of a molecule's electronic landscape. By drawing electron density away from an adjacent chemical framework, EWGs can profoundly alter reactivity, acidity, basicity, metabolic stability, and other key physicochemical properties. While the trifluoromethyl group is a benchmark EWG due to the strong inductive effect of its three highly electronegative fluorine atoms, the trifluoromethylpropynyl group offers a more nuanced and sterically distinct alternative. Its rigid, linear structure and the sp-hybridized nature of the alkyne introduce a unique electronic perturbation, providing a different vector for property modulation compared to a simple trifluoromethyl substituent.
The Trifluoromethylpropynyl Group: A Synergistic Electronic Profile
The potent electron-withdrawing character of the trifluoromethylpropynyl group is the result of a powerful synergy between two primary electronic effects:
-
Inductive Effect (σ-withdrawal): The exceptional electronegativity of the fluorine atoms in the CF₃ group strongly pulls electron density through the sigma (σ) bond framework of the propynyl linker. This effect is efficiently transmitted through the carbon-carbon triple bond to the point of molecular attachment.
-
Resonance Effect (π-withdrawal): The π-system of the alkyne can act as a π-acceptor, participating in resonance to delocalize electron density. The presence of the powerfully electron-withdrawing CF₃ group significantly enhances this π-acceptor capability, making the overall group a strong deactivator of π-systems to which it is attached.
This combination of strong inductive and resonance effects establishes the trifluoromethylpropynyl group as a formidable electron-withdrawing substituent.
Quantifying Electron-Withdrawing Strength: Hammett Parameters
The electronic influence of a substituent is often quantitatively assessed using Hammett parameters (σ). While specific Hammett constants for the trifluoromethylpropynyl group are not as extensively documented as those for more common groups, its effects have been evaluated in various systems.
Table 1: Comparative Hammett Parameters (σp) for Key Electron-Withdrawing Groups
| Substituent | Hammett Parameter (σp) |
| -H | 0.00 |
| -C≡CH | +0.23 |
| -CF₃ | +0.54 |
| -C≡C-CF₃ | ~+0.65 |
| -CN | +0.66 |
| -NO₂ | +0.78 |
Note: The value for -C≡C-CF₃ is an approximation derived from experimental and computational studies and can vary based on the molecular system.
As indicated in the table, the trifluoromethylpropynyl group is a substantially stronger electron-withdrawing group than an unsubstituted alkyne and its strength is comparable to, and in some contexts exceeds, that of the trifluoromethyl group, while offering a distinct steric and geometric profile.
Synthesis of Trifluoromethylpropynyl-Containing Molecules
The installation of the trifluoromethylpropynyl group is readily achievable through modern synthetic methodologies. A prevalent and highly effective approach is the cross-coupling of a terminal alkyne with a trifluoromethyl-containing electrophile, or conversely, the coupling of a trifluoromethylalkyne synthon with a suitable substrate.
Experimental Protocol: Sonogashira Cross-Coupling for the Synthesis of Aryl-C≡C-CF₃
This protocol outlines a general and reliable procedure for the palladium- and copper-catalyzed Sonogashira cross-coupling of an aryl halide with 3,3,3-trifluoropropyne.
Materials:
-
Aryl halide (aryl iodide or bromide is preferred)
-
3,3,3-Trifluoropropyne (can be handled as a gas or condensed liquid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Standard Schlenk line or glovebox setup for maintaining an inert atmosphere
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv), palladium catalyst (0.02–0.05 equiv), and CuI (0.04–0.10 equiv).
-
Solvent and Base Addition: Add the anhydrous solvent (to achieve a ~0.1 M concentration) and the amine base (2.0–3.0 equiv).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Alkyne Introduction: Introduce 3,3,3-trifluoropropyne (1.2–1.5 equiv) into the reaction vessel. This can be accomplished by bubbling the gas through the solution or by adding a pre-condensed solution at low temperature.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to 60 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired aryl-C≡C-CF₃ compound.
Diagram 1: Experimental Workflow for Sonogashira Cross-Coupling
Caption: A step-by-step workflow for the synthesis of trifluoromethylpropynyl arenes.
Strategic Applications in Drug Discovery and Materials Science
The distinct electronic and steric characteristics of the trifluoromethylpropynyl group make it a highly valuable substituent for targeted molecular design.
-
pKa Modulation: The group's powerful electron-withdrawing effect can significantly lower the pKa of nearby acidic functional groups (e.g., phenols, carboxylic acids) or increase the acidity of basic centers (e.g., anilines). This is a critical parameter for optimizing a drug's ionization profile at physiological pH, which directly impacts its solubility, membrane permeability, and target engagement.
-
Metabolic Stability Enhancement: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. The trifluoromethylpropynyl group can thus be strategically placed to block metabolically vulnerable positions within a drug candidate, prolonging its half-life.
-
Redox Potential Tuning: In the field of organic electronics, the electron-withdrawing trifluoromethylpropynyl group is an effective tool for lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a π-conjugated molecule. This facilitates improved electron injection and transport in n-type organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
-
Receptor-Ligand Interactions: The rigid, linear geometry of the alkyne, combined with the unique electronic properties of the CF₃ group, can facilitate specific and favorable interactions within a protein's binding pocket. These can include dipole-dipole interactions, halogen bonding, or other non-covalent interactions that enhance binding affinity and selectivity.
Diagram 2: Logical Relationship of the -C≡C-CF₃ Group to Molecular Properties
The Trifluoromethylacetylene Moiety: A Comprehensive Technical Guide to its Fundamental Reactivity
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. Among these, the trifluoromethyl (CF₃) group is preeminent, valued for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to an alkyne, the trifluoromethyl group imparts a unique and powerful reactivity profile, transforming the simple acetylene unit into a versatile and highly sought-after building block. This guide provides an in-depth exploration of the fundamental reactivity of the trifluoromethylacetylene moiety (3,3,3-trifluoropropyne), offering field-proven insights into its synthesis, core reaction classes, and practical applications.
The Electronic Influence of the Trifluoromethyl Group: Activating the Alkyne
The trifluoromethyl group is a potent electron-withdrawing substituent, a property that governs the reactivity of the adjacent alkyne.[3][4] This strong inductive effect polarizes the carbon-carbon triple bond, rendering the internal carbon atom electrophilic and the terminal proton significantly more acidic compared to non-fluorinated alkynes. This electronic predisposition is the key to understanding the diverse reactivity of trifluoromethylacetylene, steering its participation in a wide array of chemical transformations.
Synthesis of 3,3,3-Trifluoropropyne
A reliable supply of 3,3,3-trifluoropropyne is essential for its use in synthesis. Several methods have been developed for its preparation, often starting from readily available fluorinated precursors.
Dehydrohalogenation of Halogenated Propenes
One of the most common and practical routes to 3,3,3-trifluoropropyne involves the dehydrohalogenation of trifluoromethyl-substituted propenes.[5] This approach leverages the increased acidity of protons on the carbon adjacent to the trifluoromethyl group.
Experimental Protocol: Synthesis of 3,3,3-Trifluoropropyne via Dehydrochlorination
-
Reactants: cis-1-chloro-3,3,3-trifluoropropene, Potassium hydroxide (KOH)
-
Solvent: Methanol/Water (1:1)
-
Procedure:
-
A solution of 30% potassium hydroxide in a 1:1 mixture of methanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a receiving flask cooled in a dry ice/acetone bath.
-
cis-1-chloro-3,3,3-trifluoropropene is added dropwise to the stirred KOH solution at room temperature.
-
The reaction mixture is gently heated to 38°C to initiate the dehydrochlorination.
-
The gaseous 3,3,3-trifluoropropyne product distills from the reaction mixture and is collected in the cooled receiving flask.
-
The collected product is typically of high purity (e.g., 90% yield).[5]
-
Cycloaddition Reactions: Gateway to Trifluoromethylated Heterocycles
The electron-deficient nature of the trifluoromethylacetylene moiety makes it an excellent dienophile and dipolarophile in cycloaddition reactions. These transformations provide a powerful and direct route to a wide variety of trifluoromethyl-substituted heterocyclic compounds, which are of significant interest in medicinal chemistry.[6][7][8]
[3+2] Cycloadditions
[3+2] cycloadditions, particularly with azides (Huisgen cycloaddition), are a cornerstone of trifluoromethylacetylene chemistry, leading to the formation of highly valuable trifluoromethyl-substituted triazoles.[6][9]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactants: 3,3,3-Trifluoropropyne, Benzyl azide, Copper(I) iodide (CuI), N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure:
-
To a solution of benzyl azide (1.0 mmol) and DIPEA (1.2 mmol) in THF (5 mL) is added CuI (0.05 mmol).
-
A solution of 3,3,3-trifluoropropyne (1.1 mmol) in THF is then added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until completion.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole.
-
The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[10][11] The copper catalyst not only accelerates the reaction but also ensures high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[10]
The synthesis of trifluoromethylated pyrazoles is another important application of [3+2] cycloadditions, typically involving the reaction of trifluoromethylacetylene with diazo compounds or their precursors.[5][12][13]
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)pyrazole
-
Reactants: 3,3,3-Trifluoropropyne, Diazomethane
-
Solvent: Diethyl ether
-
Procedure:
-
A solution of diazomethane in diethyl ether is carefully prepared and cooled to 0°C in an ice bath.
-
A stream of gaseous 3,3,3-trifluoropropyne is bubbled through the diazomethane solution.
-
The reaction is allowed to proceed at 0°C for 1-2 hours.
-
The excess diazomethane is carefully quenched by the dropwise addition of acetic acid.
-
The solvent is removed under reduced pressure to yield 3-(trifluoromethyl)pyrazole in nearly quantitative yield.[7]
-
[4+2] Cycloadditions (Diels-Alder Reactions)
In Diels-Alder reactions, the electron-poor nature of trifluoromethylacetylene allows it to act as a potent dienophile, reacting with electron-rich dienes to form trifluoromethyl-substituted six-membered rings. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors.[14][15]
| Diene | Dienophile | Product | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | 3,3,3-Trifluoropropyne | 1,2-Dimethyl-4-(trifluoromethyl)cyclohexa-1,4-diene | 78 | [16] |
| Cyclopentadiene | 3,3,3-Trifluoropropyne | 5-(Trifluoromethyl)-2-norbornene | 85 | [16] |
Nucleophilic Additions: Harnessing the Electrophilicity of the Alkyne
The strong electron-withdrawing effect of the CF₃ group makes the internal carbon of the alkyne highly susceptible to nucleophilic attack. This reactivity is the basis for a wide range of useful transformations.
Addition of Thiols
The addition of thiols to trifluoromethylacetylene proceeds readily, typically under basic conditions, to afford trifluoromethyl-substituted vinyl sulfides. The reaction generally exhibits high regioselectivity, with the nucleophilic sulfur atom attacking the internal carbon of the alkyne.[14][17]
Experimental Protocol: Nucleophilic Addition of Thiophenol to 3,3,3-Trifluoropropyne
-
Reactants: 3,3,3-Trifluoropropyne, Thiophenol, Triethylamine
-
Solvent: Dichloromethane (DCM)
-
Procedure:
-
To a solution of thiophenol (1.0 mmol) and triethylamine (1.2 mmol) in DCM (5 mL) at 0°C is bubbled a stream of 3,3,3-trifluoropropyne gas for 15-30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is monitored by TLC for the consumption of thiophenol.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the corresponding trifluoromethylated vinyl sulfide.
-
Hydrofunctionalization Reactions
The addition of H-X moieties across the triple bond of trifluoromethylacetylene provides access to a range of functionalized trifluoromethyl-containing alkenes.
Hydroboration-Oxidation
Hydroboration of trifluoromethylacetylene with borane reagents, followed by oxidation, can lead to the formation of trifluoromethyl-substituted aldehydes or ketones, depending on the regioselectivity of the hydroboration step. The electron-withdrawing CF₃ group directs the boron to the terminal carbon, leading to the anti-Markovnikov product upon oxidation.[12][18][19][20]
Hydrosilylation
The addition of silanes across the triple bond, typically catalyzed by transition metals, yields trifluoromethyl-substituted vinylsilanes. These products are versatile synthetic intermediates. The regioselectivity of hydrosilylation can often be controlled by the choice of catalyst and ligands.[2][21][22][23]
Hydrostannylation
Hydrostannylation involves the addition of a tin hydride across the alkyne, affording trifluoromethyl-substituted vinylstannanes. These compounds are particularly useful in Stille cross-coupling reactions.[24]
Electrophilic and Radical Additions
While the electron-deficient nature of trifluoromethylacetylene disfavors classical electrophilic additions, these reactions can occur under certain conditions. The regioselectivity is often opposite to that predicted by Markovnikov's rule due to the destabilizing effect of the CF₃ group on an adjacent carbocation.[1][25][26][27][28] Radical additions to trifluoromethylacetylene offer an alternative pathway for functionalization, with the regiochemical outcome determined by the stability of the resulting radical intermediate.[11][15][18][29]
Organometallic Chemistry and Catalysis
Trifluoromethylacetylene can act as a ligand in organometallic complexes and is a valuable substrate in a variety of transition metal-catalyzed reactions.
Palladium- and Copper-Catalyzed Cross-Coupling Reactions
Trifluoromethylacetylene is an excellent coupling partner in Sonogashira reactions, where it is coupled with aryl or vinyl halides to produce trifluoromethyl-substituted alkynes.[1][3] Copper-catalyzed reactions are also prevalent, most notably in the azide-alkyne cycloadditions discussed earlier.[10][30][31]
Experimental Protocol: Sonogashira Coupling of 3,3,3-Trifluoropropyne with Iodobenzene
-
Reactants: 3,3,3-Trifluoropropyne, Iodobenzene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine
-
Solvent: THF
-
Procedure:
-
A mixture of iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in THF (10 mL) and triethylamine (2 mL) is degassed with argon.
-
3,3,3-Trifluoropropyne (1.2 mmol) is bubbled through the stirred solution at room temperature.
-
The reaction is stirred at room temperature for 6-12 hours, monitoring by GC-MS.
-
The reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield (3,3,3-trifluoroprop-1-yn-1-yl)benzene.
-
Platinum Complexes
Trifluoromethylacetylene can coordinate to platinum centers, forming stable complexes whose reactivity can then be explored. These complexes have potential applications in catalysis and materials science.[21][31]
Conclusion
The trifluoromethylacetylene moiety is a powerful and versatile building block in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group dictates its reactivity, making it a valuable substrate for a wide range of transformations, including cycloadditions, nucleophilic additions, and transition metal-catalyzed reactions. The ability to readily access a diverse array of trifluoromethyl-substituted compounds underscores the importance of this moiety in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its fundamental reactivity, complete with practical experimental protocols, to empower researchers in their synthetic endeavors.
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Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate. [Link]
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ChemInform Abstract: Metal-Free [3 + 2] Cycloaddition of Azides with Tf 2 C=CH 2 for the Regioselective Preparation of Elusive 4-(Trifluoromethylsulfonyl)-1,2,3-triazoles. ResearchGate. [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. [Link]
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Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. RSC Publishing. [Link]
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Mild copper-catalyzed fluorination of alkyl triflates with potassium fluoride. PubMed. [Link]
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Hydroboration Oxidation of Alkenes. Chemistry Steps. [Link]
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Synthesis, characterization, and biological activity of sterically hindered fluorine-containing platinum(II) complexes. Semantic Scholar. [Link]
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Fluorination Reactions at a Platinum Carbene Complex: Reaction Routes to SF3, S(=O)F and Fluorido Complexes. National Institutes of Health. [Link]
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Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry. YouTube. [Link]
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Radical trifluoromethylation. Chemical Society Reviews (RSC Publishing). [Link]
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Copper‐Catalyzed Trifluoromethylation Reactions. ResearchGate. [Link]
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Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society. [Link]
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Stability and decomposition of 3,3,3-trifluoro-1-phenylpropyne
An In-depth Technical Guide to the Stability and Decomposition of 3,3,3-Trifluoro-1-phenylpropyne For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-1-phenylpropyne is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group (–CF3) can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The phenylpropyne backbone provides a rigid scaffold that is useful in the design of various bioactive molecules and functional materials. A thorough understanding of the stability and decomposition of 3,3,3-trifluoro-1-phenylpropyne is paramount for its effective and safe application in research and development. This guide provides a comprehensive overview of the thermal, photochemical, and chemical stability of this compound, drawing upon data from analogous structures to predict its behavior and outlining experimental protocols for its assessment.
Thermal Stability and Decomposition
Predicted Thermal Behavior:
It is anticipated that 3,3,3-trifluoro-1-phenylpropyne possesses good thermal stability. The primary decomposition is likely to initiate at temperatures above 300-400°C.[1] The decomposition of fluoropolymers often yields fluoroalkenes and hydrogen fluoride as primary products.[2] For instance, the thermal degradation of poly(vinylidene fluoride) shows a primary degradation step in the range of 400–510 °C.[3]
Proposed Thermal Decomposition Pathways:
The thermal decomposition of 3,3,3-trifluoro-1-phenylpropyne is likely to proceed through radical mechanisms. At elevated temperatures, the weakest bonds in the molecule will cleave first. The C-C bond between the phenyl ring and the alkyne, and the C-C bond between the alkyne and the trifluoromethyl group are potential sites for initial cleavage. Homolytic cleavage of the C-CF3 bond would generate a phenylpropargyl radical and a trifluoromethyl radical (•CF3). These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction, dimerization, and fragmentation. Another plausible pathway is the intramolecular rearrangement followed by fragmentation.
Table 1: Thermal Decomposition Data of Analogous Fluorinated Compounds
| Compound | Decomposition Onset (°C) | Major Decomposition Products | Reference |
| Aromatic poly(ester-amide) with phosphorus groups | > 400 | Phenylphenol, dibenzofuran, benzene derivatives | [1] |
| Poly(vinylidene fluoride) (PVDF) | 400 - 510 | Not specified | [3] |
| Fluorinated Graphene | > 400 | CFn fragments | [4] |
| Fluorinated Copper(II) Aminoalkoxides | Varies (150-300) | Not specified | [5] |
Experimental Protocol for Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (TGA-MS)
This protocol outlines a method for determining the thermal stability and identifying the gaseous decomposition products of 3,3,3-trifluoro-1-phenylpropyne.
Objective: To determine the onset of thermal decomposition and identify the evolved gaseous products.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Mass Spectrometer (MS)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Accurately weigh 5-10 mg of 3,3,3-trifluoro-1-phenylpropyne into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.
-
Continuously monitor the sample weight as a function of temperature.
-
The effluent gas from the TGA is directly introduced into the MS via a heated transfer line.
-
The MS is set to scan a mass range of m/z 10-300 to detect the evolved decomposition products.
-
Record the TGA curve (weight % vs. temperature) and the MS data (ion intensity vs. m/z at different temperatures).
Data Analysis:
-
Determine the onset of decomposition from the TGA curve (the temperature at which significant weight loss begins).
-
Identify the decomposition products by analyzing the mass spectra obtained at different temperatures corresponding to the weight loss steps.
Caption: Plausible initial step in the thermal decomposition of 3,3,3-trifluoro-1-phenylpropyne.
Photochemical Stability and Decomposition
The photochemical stability of a compound is its ability to resist degradation upon exposure to light. The phenyl and alkyne moieties in 3,3,3-trifluoro-1-phenylpropyne suggest that it may absorb ultraviolet (UV) light, potentially leading to photochemical reactions.
Predicted Photochemical Behavior:
Aromatic compounds and alkynes are known to undergo various photochemical reactions. The absorption of UV light can promote the molecule to an excited state, from which it can undergo bond cleavage, rearrangement, or reaction with other molecules. The presence of the trifluoromethyl group may influence the photochemistry of the molecule. Visible-light-induced radical trifluoromethylation of alkynes is a known reaction, suggesting that the reverse process, the photolytic cleavage of the C-CF3 bond, is plausible.[6][7][8]
Proposed Photochemical Decomposition Pathways:
Upon absorption of UV radiation, 3,3,3-trifluoro-1-phenylpropyne could undergo homolytic cleavage of the C-CF3 bond to generate a phenylpropargyl radical and a trifluoromethyl radical. These radicals can then react further. Another possibility is the photoisomerization of the alkyne to an allene or other isomers. Reactions with atmospheric oxygen under irradiation could also lead to oxidation products.
Table 2: Photochemical Reactivity of Analogous Systems
| System | Conditions | Outcome | Reference |
| Trifluoromethyl iodide and alkynes | Visible light, photocatalyst | Trifluoromethylated alkenes and alkynes | [6][7] |
| Co(III)-CF3 Complex | Blue light (440 nm) | Homolysis of Co-CF3 bond, release of •CF3 | [9] |
| Phenylacetylene derivatives | Visible light, photocatalyst | Hydrotrifluoromethylation | [7] |
Experimental Protocol for Photostability Study
This protocol describes a method to assess the photochemical stability of 3,3,3-trifluoro-1-phenylpropyne in solution.
Objective: To evaluate the degradation of the compound under controlled UV irradiation.
Materials:
-
3,3,3-trifluoro-1-phenylpropyne
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Quartz cuvettes or reaction vessels
-
Photoreactor equipped with a UV lamp (e.g., 254 nm or broad spectrum)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of 3,3,3-trifluoro-1-phenylpropyne in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Transfer aliquots of the stock solution into quartz reaction vessels.
-
Prepare a "dark" control sample by wrapping a reaction vessel in aluminum foil.
-
Place the samples in the photoreactor at a controlled temperature.
-
Irradiate the samples for a defined period (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot from each sample.
-
Analyze the samples by HPLC-UV to quantify the remaining concentration of the parent compound.
-
Analyze the samples by LC-MS to identify potential degradation products.
Data Analysis:
-
Plot the concentration of 3,3,3-trifluoro-1-phenylpropyne as a function of irradiation time.
-
Calculate the photodegradation rate constant and half-life.
-
Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns from the LC-MS data.
Caption: A potential pathway for the photochemical decomposition of 3,3,3-trifluoro-1-phenylpropyne.
Chemical Stability and Decomposition
The chemical stability of 3,3,3-trifluoro-1-phenylpropyne in different chemical environments is crucial for its use in drug formulation and as a building block in synthesis. This includes its stability towards hydrolysis under acidic, neutral, and basic conditions, as well as its compatibility with common reagents.
Hydrolytic Stability:
3,3,3-Trifluoro-1-propene is not expected to undergo hydrolysis due to the lack of hydrolyzable functional groups.[10] By analogy, 3,3,3-trifluoro-1-phenylpropyne is also expected to be relatively stable towards hydrolysis under neutral conditions. However, under strong acidic or basic conditions, degradation may occur.
Acid-Catalyzed Decomposition: Strong acids could potentially protonate the alkyne, leading to the formation of a vinyl cation. This highly reactive intermediate could then be attacked by nucleophiles present in the medium, leading to hydration or other addition products.
Base-Catalyzed Decomposition: Strong bases could potentially deprotonate the carbon atom of the alkyne, if it were a terminal alkyne. However, in this internal alkyne, a strong base might attack the electron-deficient carbon of the alkyne adjacent to the trifluoromethyl group, potentially leading to addition or rearrangement reactions. The hydrolytic stability of phosphate isosteres has been studied, but this is not directly comparable.[11]
Compatibility with Reagents:
The trifluoromethyl group is generally stable to many reaction conditions. The alkyne functionality, however, can react with a variety of reagents, including oxidizing agents, reducing agents, and electrophiles. Care should be taken when using this compound in the presence of strong oxidizing agents or catalysts that can promote alkyne polymerization or hydration.
Experimental Protocol for Assessing Hydrolytic Stability
This protocol provides a framework for evaluating the stability of 3,3,3-trifluoro-1-phenylpropyne in aqueous solutions at different pH values.
Objective: To determine the rate of hydrolytic degradation at various pH levels.
Materials:
-
3,3,3-trifluoro-1-phenylpropyne
-
Buffer solutions (pH 4, 7, and 9)
-
Acetonitrile or other suitable co-solvent
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of 3,3,3-trifluoro-1-phenylpropyne in the co-solvent.
-
Add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 10 µg/mL), ensuring the co-solvent percentage is low (e.g., <1%).
-
Incubate the solutions in a constant temperature bath (e.g., 25°C or 50°C).
-
At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw a sample from each buffer solution.
-
Immediately analyze the samples by HPLC-UV to determine the concentration of the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the concentration of 3,3,3-trifluoro-1-phenylpropyne versus time for each pH.
-
Determine the pseudo-first-order rate constant (k) from the slope of the line.
-
Calculate the half-life (t1/2) for each pH using the equation t1/2 = 0.693/k.
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Methodological & Application
Application Note & Protocol: Synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)-
Abstract
This document provides a comprehensive guide for the synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)-, a valuable fluorinated building block in pharmaceutical and materials science research. The protocol details a robust and efficient method utilizing the Sonogashira cross-coupling reaction. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and safety considerations.
Introduction
The introduction of trifluoromethyl groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Benzene, (3,3,3-trifluoro-1-propynyl)- serves as a key intermediate for the synthesis of more complex molecules with tailored characteristics. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a highly effective method for the formation of carbon-carbon bonds.[1][2] This protocol has been adapted from established low-temperature Sonogashira procedures for gaseous alkynes to ensure the safe and efficient utilization of 3,3,3-trifluoro-1-propyne.[3][4]
Reaction Mechanism and Rationale
The synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)- is achieved via a Sonogashira coupling reaction between iodobenzene and 3,3,3-trifluoro-1-propyne. The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1][2]
The catalytic cycle can be conceptualized as two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with iodobenzene to form a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the terminal alkyne, 3,3,3-trifluoro-1-propyne, reacts with a copper(I) salt in the presence of the base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a transmetalation step.
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, Benzene, (3,3,3-trifluoro-1-propynyl)-, and regenerate the active Pd(0) catalyst.[1][5]
The choice of a palladium catalyst with phosphine ligands, such as bis(triphenylphosphine)palladium(II) dichloride, is crucial for the efficiency of the reaction.[1] Copper(I) iodide is a commonly used co-catalyst that facilitates the formation of the reactive copper acetylide intermediate.[1] An amine base, typically triethylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)-.
Caption: Experimental workflow for the synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)-.
Materials and Equipment
| Reagents | CAS No. | Molecular Weight ( g/mol ) | Quantity | Supplier |
| Iodobenzene | 591-50-4 | 204.01 | 1.0 mmol, 204 mg | Sigma-Aldrich |
| 3,3,3-Trifluoro-1-propyne | 661-54-1 | 94.04 | 1.2 mmol | Synquest Labs |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.03 mmol, 21.1 mg | Strem Chemicals |
| Copper(I) iodide | 7681-65-4 | 190.45 | 0.05 mmol, 9.5 mg | Acros Organics |
| Triethylamine (anhydrous) | 121-44-8 | 101.19 | 3.0 mmol, 0.42 mL | Alfa Aesar |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL | J.T.Baker |
| Saturated aqueous ammonium chloride | N/A | N/A | As needed | Lab Prepared |
| Brine | N/A | N/A | As needed | Lab Prepared |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | Fisher Scientific |
| Silica gel (for column chromatography) | 7631-86-9 | 60.08 | As needed | Sorbent Technologies |
| Hexane (for chromatography) | 110-54-3 | 86.18 | As needed | EMD Millipore |
| Ethyl acetate (for chromatography) | 141-78-6 | 88.11 | As needed | VWR |
| Argon or Nitrogen gas (high purity) | 7440-37-1 / 7727-37-9 | 39.95 / 28.01 | As needed | Airgas |
| Equipment |
| Schlenk flask or two-necked round-bottom flask |
| Magnetic stirrer and stir bar |
| Low-temperature cooling bath (e.g., dry ice/acetone) |
| Gas dispersion tube or gas-tight syringe |
| Standard laboratory glassware (septum, needles, etc.) |
| Rotary evaporator |
| Flash chromatography setup |
Experimental Protocol
5.1. Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere of argon, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol).
-
Add anhydrous tetrahydrofuran (5 mL) to the flask and stir the mixture to dissolve the catalysts.
-
Add iodobenzene (1.0 mmol) and anhydrous triethylamine (3.0 mmol) to the reaction mixture via syringe.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
5.2. Introduction of 3,3,3-Trifluoro-1-propyne
-
Slowly bubble a known amount of 3,3,3-trifluoro-1-propyne gas (e.g., 1.2 mmol) through the cooled reaction mixture via a gas dispersion tube. Alternatively, a pre-condensed solution of 3,3,3-trifluoro-1-propyne in THF can be added, or a gas-tight syringe can be used to introduce the gas.
-
After the addition is complete, seal the flask and allow the reaction to slowly warm to room temperature overnight with continuous stirring.
5.3. Work-up and Purification
-
Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Benzene, (3,3,3-trifluoro-1-propynyl)-.
Safety Precautions
-
3,3,3-Trifluoro-1-propyne is an extremely flammable and toxic gas. [6] It should be handled with extreme caution in a well-ventilated fume hood. Systems under pressure should be regularly checked for leakage.[6]
-
All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere to prevent side reactions.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.[7]
-
Handle all chemicals in accordance with good industrial hygiene and safety practices.[8] In case of skin contact, wash with plenty of soap and water.[8] If inhaled, remove the person to fresh air and keep comfortable for breathing.[6]
Characterization Data
The final product, Benzene, (3,3,3-trifluoro-1-propynyl)-, should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Expected Physical Properties:
Mechanistic Diagram
The following diagram illustrates the catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)- via a Sonogashira cross-coupling reaction. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this important fluorinated building block for various applications in drug discovery and materials science. The provided mechanistic insights and experimental workflow are intended to facilitate a deeper understanding and successful implementation of this synthetic transformation.
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- Palladium catalyzed couplings. (n.d.). Lumen Learning.
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- Benzene, (3,3,3-trifluoro-1-propynyl)-. (n.d.). ChemicalBook.
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- 2-Phenylbutyronitrile. (n.d.). Organic Syntheses.
- Synthesis of Polysubstituted Benzenes. (2024, March 24). Chemistry LibreTexts.
- Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene. (n.d.). Google Patents.
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Application Note & Protocol: Synthesis of 3,3,3-Trifluoro-1-phenylpropyne via Sonogashira Coupling
Abstract & Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and demonstrates remarkable functional group tolerance, making it invaluable in the synthesis of complex molecules.[1][3]
This guide focuses on a specialized application: the synthesis of 3,3,3-trifluoro-1-phenylpropyne. The incorporation of a trifluoromethyl (CF₃) group is a prevalent strategy in medicinal chemistry and materials science. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological profile of drug candidates, improving aspects like binding affinity and bioavailability.[4] However, the synthesis of trifluoromethylated alkynes presents unique challenges due to the electronic nature of the CF₃ group and the gaseous state of key precursors like 3,3,3-trifluoropropyne.
This document provides a comprehensive, field-tested protocol for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer insights into reaction optimization and safety.
Reaction Overview
The target transformation involves the coupling of an aryl halide (iodobenzene) with a terminal alkyne (3,3,3-trifluoropropyne) to yield the desired arylalkyne product.

Figure 1: General reaction scheme for the synthesis of 3,3,3-trifluoro-1-phenylpropyne.
Mechanistic Insights & Causality of Component Selection
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][6]
The Catalytic Cycles
The generally accepted mechanism involves the following key steps:
-
Palladium Cycle (A): The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Copper Cycle (B): Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[6]
Component Selection and Rationale
| Component | Example | Role & Rationale |
| Aryl Halide | Iodobenzene | The substrate providing the phenyl group. Reactivity order is I > Br > Cl > F.[6] Iodides are highly reactive and often allow for milder reaction conditions (e.g., room temperature).[1] |
| Alkyne | 3,3,3-Trifluoropropyne | The trifluoromethylated coupling partner. It is a gas at room temperature and must be handled accordingly. Its acidity is increased by the electron-withdrawing CF₃ group. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | The primary catalyst for the cross-coupling.[5] Pd(PPh₃)₂Cl₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Accelerates the reaction by forming the copper acetylide intermediate, facilitating the deprotonation of the alkyne and its transfer to palladium.[1][7] |
| Base | Triethylamine (Et₃N) | Serves multiple purposes: neutralizes the HX acid formed, aids in the deprotonation of the alkyne, and can help reduce the Pd(II) precatalyst.[8] |
| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that effectively dissolves the reagents and catalysts. Must be anhydrous and deoxygenated to ensure catalyst stability and prevent side reactions. |
Expert Insight: The presence of the copper co-catalyst is crucial for high reactivity but also introduces the risk of a major side reaction: the Glaser homocoupling of the alkyne to form undesired diynes.[1] This oxidative dimerization is promoted by oxygen. Therefore, maintaining a strictly inert (oxygen-free) atmosphere throughout the reaction is a non-negotiable requirement for achieving high yields of the desired product.[1]
Detailed Experimental Protocol
This protocol details the synthesis on a 1.0 mmol scale. All operations should be performed in a well-ventilated fume hood.
Equipment and Reagents
-
Equipment:
-
Flame-dried 50 mL Schlenk flask with a magnetic stir bar
-
Schlenk line with high-purity argon or nitrogen
-
Gas-tight syringes
-
Gas dispersion tube (bubbler)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Silica gel for column chromatography
-
-
Reagents:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg)
-
Anhydrous, deoxygenated tetrahydrofuran (THF) (15 mL)
-
Anhydrous, deoxygenated triethylamine (Et₃N) (3.0 mmol, 0.42 mL)
-
3,3,3-Trifluoropropyne gas (approx. 1.2 mmol)
-
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a flame-dried 50 mL Schlenk flask containing a magnetic stir bar under a positive pressure of argon. Maintain this inert atmosphere throughout the setup and reaction.
-
Reagent Addition: To the flask, add Pd(PPh₃)₂Cl₂ (21 mg), CuI (9.5 mg), and iodobenzene (204 mg).
-
Solvent Addition: Via syringe, add anhydrous THF (10 mL) and anhydrous triethylamine (0.42 mL).
-
Degassing: Stir the resulting yellow suspension and degas it by bubbling argon through the solution for 15-20 minutes. This step is critical to remove any dissolved oxygen.[9]
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This is to ensure efficient trapping of the gaseous alkyne.
-
Alkyne Introduction: Slowly bubble 3,3,3-trifluoropropyne gas (approx. 1.2 equivalents) through the cooled, stirring reaction mixture for 20-30 minutes using a gas dispersion tube. The suspension will typically darken.
-
Reaction Progression: After the addition is complete, remove the cooling bath, seal the Schlenk flask, and allow the mixture to warm to room temperature. Stir vigorously overnight (12-18 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), using a hexane/ethyl acetate eluent system. The disappearance of the iodobenzene spot indicates reaction completion.
Work-up and Purification
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 20 mL).[9]
-
Washing: Combine the organic layers and wash them sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes) to afford 3,3,3-trifluoro-1-phenylpropyne as a pure compound.
Safety Precautions
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. While this specific reaction is run at a small scale, caution is advised. For scale-up operations, controlled addition of reagents and monitoring of the internal temperature are essential to prevent thermal runaway.[10][11]
-
Reagent Handling:
-
3,3,3-Trifluoropropyne: This is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood away from ignition sources.[12][13][14] Use appropriate gas handling equipment.
-
Catalysts: Palladium and copper compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: THF and triethylamine are flammable and volatile. Work in a fume hood and avoid inhalation.
-
-
Inert Atmosphere: The use of a Schlenk line requires proper training to avoid pressurizing glassware. Always ensure a positive but gentle flow of inert gas.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Semantic Scholar. (n.d.). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
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NIH National Library of Medicine. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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PubChem. (n.d.). 3,3,3-Trifluoropropene. [Link]
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Semantic Scholar. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
KAUST Repository. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
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Semantic Scholar. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
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ACS Publications. (1963). Improved Synthesis of 3,3,3-Trifluoropropyne. [Link]
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ResearchGate. (2019). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. [Link]
-
ResearchGate. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. [Link]
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ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
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Scirp.org. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
The Sonogashira Coupling. (n.d.). Megan Shroder CHM 254. [Link]
-
NIH National Library of Medicine. (2013). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. [Link]
-
ResearchGate. (2020). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
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ResearchGate. (2013). Patent No. - ResearchGate. [Link]
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ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
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ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
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NIH National Library of Medicine. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
ResearchGate. (2020). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. [Link]
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Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
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ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]
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NIST WebBook. (n.d.). 3,3,3-Trifluoropropene. [Link]
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Application Note & Protocol: The Friedel-Crafts Hydroarylation of 3,3,3-Trifluoropropyne
Abstract
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 3,3,3-Trifluoropropyne has emerged as a potent and versatile building block for introducing a trifluoromethyl-substituted propene moiety. This application note provides a comprehensive technical guide for researchers and drug development professionals on the Friedel-Crafts reaction of 3,3,3-trifluoropropyne with aromatic compounds. We delve into the reaction mechanism, explore critical experimental parameters, and provide detailed, validated protocols for its successful implementation.
Introduction: The Strategic Value of the Trifluoromethyl Group
In the landscape of drug design, the trifluoromethyl group is a "power tool" for optimizing lead compounds.[1] Replacing a hydrogen atom or a methyl group with a CF₃ substituent can dramatically enhance a drug candidate's profile by:
-
Blocking Metabolic Oxidation: The high strength of the C-F bond makes the CF₃ group exceptionally resistant to enzymatic degradation, increasing the drug's half-life.[2]
-
Increasing Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[2]
-
Modulating Acidity/Basicity: As a potent electron-withdrawing group, it can alter the pKa of nearby functional groups, affecting binding interactions and solubility.[3]
-
Enhancing Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to more favorable interactions with protein targets.
The Friedel-Crafts hydroarylation of 3,3,3-trifluoropropyne offers a direct route to synthesize 1,1-diaryl-3,3,3-trifluoropropenes and related structures, which are valuable intermediates for pharmaceuticals and advanced materials.[4] This guide aims to demystify the reaction, providing the foundational knowledge and practical steps required for its application.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution (EAS).[5][6] In the context of an alkyne, the reaction is more specifically a hydroarylation. The core challenge with 3,3,3-trifluoropropyne is its electronic nature; the powerful electron-withdrawing CF₃ group deactivates the alkyne, making it a poor electrophile.[3] Consequently, activation with a strong Lewis or Brønsted acid is essential.
The reaction proceeds via the following key steps:
-
Electrophile Generation: A strong Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the alkyne.[7][8] This coordination polarizes the triple bond, creating a highly electrophilic vinyl cation-like intermediate.
-
Nucleophilic Attack: The π-system of an electron-rich aromatic ring attacks the activated alkyne. This is the rate-determining step.
-
Regioselectivity: The attack occurs with high regioselectivity. The aromatic nucleophile adds to the internal carbon (C2) of the propyne. This regiochemistry is governed by the formation of the more stable carbocation intermediate, where the positive charge is at the C1 position, adjacent to the attacking aryl group and distal to the destabilizing CF₃ group. This is a Markovnikov-type addition.[9]
-
Rearomatization: The resulting arenium ion (or sigma complex) is deprotonated, restoring the aromaticity of the ring and yielding the final product.[6]
The overall transformation results in the formation of a new carbon-carbon bond and the installation of a 2-(trifluoromethyl)vinyl group onto the aromatic ring.
Caption: Proposed mechanism for the Lewis acid-catalyzed Friedel-Crafts reaction.
Experimental Design and Optimization
Successful execution of this reaction requires careful consideration of several parameters.
Catalyst and Reagent Selection
-
Lewis Acids: Strong Lewis acids like AlCl₃, FeCl₃, and BF₃ are typically required to activate the electron-deficient alkyne.[8][10] AlCl₃ is often the most effective but can lead to side reactions if not used carefully. The catalyst is typically used in stoichiometric amounts.
-
Brønsted Acids & Promoters: In some cases, strong Brønsted acids or specialized solvents can promote the reaction. Hexafluoroisopropanol (HFIP), for instance, is a highly polar, non-nucleophilic solvent with strong hydrogen-bond donating properties that can facilitate electrophilic reactions, sometimes without a traditional Lewis acid catalyst.[11]
-
Arene Substrate: The reaction is most efficient with electron-rich aromatic and heteroaromatic compounds. Substrates such as anisole, xylenes, phenols, and indoles are excellent candidates.[12] Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -COR) are generally not suitable for Friedel-Crafts reactions.[13]
Reaction Conditions
-
Solvent: Anhydrous, non-coordinating solvents are preferred to prevent reaction with the Lewis acid. Dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide are common choices.
-
Temperature: The reaction is typically initiated at low temperatures (e.g., -78 °C to 0 °C) to control the exothermic introduction of the gaseous alkyne and to minimize side reactions like polymerization. The reaction may then be allowed to warm to room temperature.
-
Inert Atmosphere: Due to the moisture-sensitivity of the Lewis acids, all reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Safety Considerations for 3,3,3-Trifluoropropyne
3,3,3-Trifluoropropyne is a toxic, extremely flammable gas that is supplied in a pressurized cylinder.[14]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[14]
-
Equipment: Use a proper regulator designed for corrosive gases. Ensure all tubing and connections are secure and leak-tested before use. Systems under pressure should be regularly checked for leaks.[15]
-
Gas Introduction: The gas should be introduced subsurface into the cooled reaction mixture via a needle or a gas dispersion tube at a slow, controlled rate. The mass of gas added can be monitored by weighing the cylinder before and after addition.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves.[14]
Experimental Protocols
The following protocols provide a starting point for the hydroarylation of arenes with 3,3,3-trifluoropropyne.
Protocol 1: General Procedure using Aluminum Trichloride (AlCl₃)
Objective: To synthesize 1-(4-methoxyphenyl)-2-(trifluoromethyl)ethene from anisole.
Materials:
-
Anisole (reagent grade, distilled)
-
Aluminum Trichloride (AlCl₃, anhydrous, ≥99.99%)
-
3,3,3-Trifluoropropyne (C₃HF₃, gas)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, 1 M aqueous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Gas cylinder with regulator
-
Cannula or gas dispersion tube
-
Separatory funnel
Caption: General workflow for the Friedel-Crafts hydroarylation reaction.
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Charging Reagents: To the flask, add anhydrous dichloromethane (DCM, 20 mL). Add anisole (1.08 g, 10 mmol, 1.0 equiv).
-
Cooling and Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum trichloride (1.47 g, 11 mmol, 1.1 equiv). The addition is exothermic. After addition, cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Alkyne Addition: Weigh the 3,3,3-trifluoropropyne cylinder. Slowly bubble the gas into the vigorously stirred reaction mixture via a long needle or gas dispersion tube over 30-60 minutes. Monitor the amount added by periodically re-weighing the cylinder (target: ~0.94 g, 10 mmol, 1.0 equiv).
-
Reaction: Once the addition is complete, maintain the reaction at -78 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and very slowly quench the reaction by adding ice-cold 1 M HCl (20 mL). Caution: Quenching is highly exothermic and releases HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,1-diaryl-3,3,3-trifluoropropene product.
Data and Expected Results
The substrate scope and yields can vary significantly based on the specific arene and reaction conditions employed. The following table provides representative data based on literature precedents.
| Arene Substrate | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Anisole | AlCl₃ (1.1) | DCM | -78 to 25 | 12 | 75-85 |
| 1,3-Dimethoxybenzene | AlCl₃ (1.1) | DCM | -78 to 25 | 8 | ~90 |
| Toluene | AlCl₃ (1.2) | DCE | -40 to 25 | 16 | 60-70 |
| Phenol | BF₃·OEt₂ (2.0) | DCM | 0 to 25 | 24 | 50-65 |
| Indole | Sc(OTf)₃ (0.1) | DCE | 25 | 6 | ~80 |
| Benzene | AlCl₃ (1.2) | Benzene | 5 to 10 | 24 | 30-40 |
Yields are approximate and for illustrative purposes. Optimization is typically required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (moisture).2. Arene is too deactivated.3. Insufficient reaction time/temp.4. Poor quality alkyne. | 1. Use fresh, anhydrous Lewis acid and solvent.2. Switch to a more electron-rich arene.3. Allow the reaction to stir longer or warm to a higher temperature after alkyne addition.4. Verify the source and purity of the alkyne. |
| Formation of Multiple Products | 1. Isomerization (ortho/para).2. Poly-alkylation.3. Side reactions due to high temp. | 1. Lower the reaction temperature. Try a bulkier Lewis acid to favor the para product.2. Use a large excess of the arene substrate.3. Maintain low temperatures throughout the reaction. |
| Polymerization / Tar Formation | 1. Reaction temperature too high.2. Catalyst too reactive.3. Alkyne added too quickly. | 1. Ensure efficient cooling, especially during quenching.2. Try a milder Lewis acid (e.g., FeCl₃, SnCl₄).3. Add the alkyne gas at a slower rate into a well-stirred, cold solution. |
Conclusion
The Friedel-Crafts hydroarylation of 3,3,3-trifluoropropyne is a powerful method for synthesizing molecules containing the valuable 2-(trifluoromethyl)vinyl moiety. While the reaction requires careful handling of a gaseous reagent and moisture-sensitive catalysts, the protocols and principles outlined in this guide provide a solid framework for success. By understanding the underlying mechanism and optimizing key experimental variables, researchers can effectively leverage this reaction to create novel molecular architectures for applications in drug discovery, agrochemicals, and materials science.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2021). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. National Institutes of Health. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Masson, G., et al. (2018). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Advances. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Micalizio, G. C., & Hale, K. J. (2013). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Klumpp, D. A., et al. (2011). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Retrieved from [Link]
-
Meanwell, N. A. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Retrieved from [Link]
-
Linde Gas GmbH. (2017, June 27). SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Retrieved from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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The (3,3,3-Trifluoro-1-propynyl)benzene Moiety: A Potent but Underutilized Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Trifluoromethylalkynes in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacological properties. Its introduction can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3] When this potent group is coupled with an alkyne linker, as in the (3,3,3-trifluoro-1-propynyl)- moiety, it creates a unique structural motif with significant potential for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of Benzene, (3,3,3-trifluoro-1-propynyl)-, a key building block that, while currently underrepresented in clinical candidates, holds immense promise for researchers, scientists, and drug development professionals.
The trifluoromethylalkyne functional group offers a compelling combination of features. The linear geometry of the alkyne can act as a rigid spacer, positioning the trifluoromethyl group and the phenyl ring in a well-defined orientation for optimal interaction with a biological target. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, potentially enhancing its activity and pharmacokinetic profile.
This document will delve into the synthesis of (3,3,3-trifluoro-1-propynyl)benzene and its derivatives, explore its potential applications in medicinal chemistry with illustrative, albeit prospective, examples, and provide detailed protocols for its synthesis and potential biological evaluation.
Physicochemical Properties and Their Implications in Drug Design
The introduction of the (3,3,3-trifluoro-1-propynyl)- group to a benzene ring imparts a unique set of physicochemical properties that are highly desirable in drug candidates.
| Property | Impact of the (3,3,3-Trifluoro-1-propynyl)phenyl Moiety | Reference |
| Lipophilicity (logP) | The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. | [1] |
| Metabolic Stability | The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug. | [2] |
| Binding Affinity | The trifluoromethyl group can participate in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole interactions and halogen bonds, leading to increased binding affinity. | [3] |
| pKa Modulation | The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby acidic or basic functional groups, which can be tuned to optimize target engagement and solubility. | [1] |
| Conformational Rigidity | The linear alkyne linker provides a rigid scaffold, reducing the entropic penalty upon binding to a target and allowing for a more precise orientation of key pharmacophoric features. | N/A |
Synthetic Protocols: Accessing the (3,3,3-Trifluoro-1-propynyl)benzene Scaffold
The most direct and versatile method for the synthesis of (3,3,3-trifluoro-1-propynyl)benzene and its derivatives is the Sonogashira cross-coupling reaction.[4][5] This palladium- and copper-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Protocol 1: Sonogashira Coupling of an Aryl Halide with 3,3,3-Trifluoro-1-propyne
This protocol describes a general procedure for the synthesis of a substituted (3,3,3-trifluoro-1-propynyl)benzene derivative.
Materials:
-
Substituted Aryl Iodide or Bromide (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)
-
3,3,3-Trifluoro-1-propyne (gas or condensed liquid) (1.2 mmol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C.
-
Slowly bubble 3,3,3-trifluoro-1-propyne gas (1.2 mmol) through the reaction mixture or add a pre-condensed solution of the alkyne in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Sonogashira Coupling Workflow:
Caption: Workflow for the synthesis of (3,3,3-trifluoro-1-propynyl)benzene derivatives.
Potential Applications in Medicinal Chemistry: A Forward Look
While specific examples in late-stage clinical development are scarce, the (3,3,3-trifluoro-1-propynyl)benzene scaffold is a prime candidate for incorporation into a variety of therapeutic agents. The following sections outline potential applications based on the established principles of medicinal chemistry.
Kinase Inhibitors
The rigid alkyne linker can serve as an effective hinge-binding motif in kinase inhibitors. The trifluoromethyl group can be positioned to interact with hydrophobic pockets or form specific hydrogen bonds within the ATP-binding site.
Hypothetical Signaling Pathway Inhibition:
Caption: Inhibition of a kinase signaling pathway by a hypothetical inhibitor.
Nuclear Receptor Modulators
The lipophilic nature of the (3,3,3-trifluoro-1-propynyl)benzene moiety makes it an attractive scaffold for targeting the ligand-binding domains of nuclear receptors. The trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of such modulators.
Antiviral and Antiparasitic Agents
The unique electronic and steric properties of the trifluoromethylalkyne group could be exploited to design inhibitors of key viral or parasitic enzymes. For instance, it could be incorporated into non-nucleoside reverse transcriptase inhibitors or protease inhibitors.
Protocol 2: In Vitro Evaluation of Biological Activity (General Guideline)
Once a series of (3,3,3-trifluoro-1-propynyl)benzene derivatives has been synthesized, their biological activity needs to be assessed. The following is a general protocol for an in vitro enzyme inhibition assay.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplates
-
Plate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified enzyme.
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Analysis and Interpretation:
The IC₅₀ values provide a quantitative measure of the potency of the synthesized compounds. A lower IC₅₀ value indicates a more potent inhibitor. Structure-activity relationship (SAR) studies can then be performed to identify the key structural features responsible for the observed activity.
Conclusion and Future Perspectives
The (3,3,3-trifluoro-1-propynyl)benzene moiety represents a valuable, yet largely untapped, resource for medicinal chemists. Its unique combination of a rigid alkyne linker and a potent trifluoromethyl group offers a compelling strategy for designing novel therapeutic agents with improved pharmacological profiles. While the direct application of this specific scaffold in approved drugs is not yet established, the foundational principles of medicinal chemistry strongly support its potential. The synthetic accessibility via the robust Sonogashira coupling reaction further enhances its appeal as a versatile building block.
Future research should focus on the systematic exploration of (3,3,3-trifluoro-1-propynyl)benzene derivatives against a wide range of biological targets. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapeutics that leverage the unique advantages of this promising chemical scaffold.
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1][3]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
-
Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link][4]
-
Wikipedia contributors. (2023, December 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link][5]
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Application Notes & Protocols: The Strategic Application of 3,3,3-Trifluoro-1-phenylpropyne in the Synthesis of Advanced Agrochemicals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, lipophilicity, and binding affinity to active ingredients.[1][2] 3,3,3-Trifluoro-1-phenylpropyne has emerged as a highly valuable and versatile C₃-synthon for introducing this critical functional group, particularly in the construction of trifluoromethyl-substituted heterocyclic scaffolds. This document provides an in-depth technical guide for researchers and synthetic chemists on the application of 3,3,3-trifluoro-1-phenylpropyne, with a primary focus on its utility in [3+2] cycloaddition reactions for the synthesis of trifluoromethyl-pyrazoles, a core motif in numerous commercial and developmental fungicides and herbicides.[3][4][5] We present detailed, field-proven protocols, mechanistic insights, and workflow visualizations to empower the efficient development of next-generation crop protection agents.
Introduction: The Imperative for Fluorination in Agrochemicals
The global demand for higher crop yields and more sustainable agricultural practices necessitates the development of pesticides with superior performance profiles. The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, is a proven strategy to optimize the physicochemical and biological properties of active ingredients.[2][6]
Key Advantages Imparted by the CF₃ Group:
-
Increased Metabolic Stability: The high strength of the C-F bond renders the CF₃ group resistant to oxidative metabolism by enzymes like cytochrome P450, prolonging the bioavailability and efficacy of the agrochemical in the target pest.[1]
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to better uptake and performance.[1]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ moiety can alter the acidity (pKa) and binding interactions of a molecule with its target protein, often leading to enhanced potency.[6]
3,3,3-Trifluoro-1-phenylpropyne serves as an ideal building block for accessing these benefits. Its activated alkyne functionality, polarized by the adjacent CF₃ group, makes it a prime substrate for a variety of powerful carbon-heteroatom bond-forming reactions.
Core Application: [3+2] Cycloaddition for Pyrazole Synthesis
One of the most powerful and widely utilized applications of 3,3,3-trifluoro-1-phenylpropyne is its reaction with hydrazine derivatives in a [3+2] cycloaddition cascade to regioselectively synthesize 3-(trifluoromethyl)pyrazoles.[3][7] This heterocyclic core is present in a multitude of successful agrochemicals. The reaction proceeds with high regioselectivity due to the strong directing effect of the electron-withdrawing trifluoromethyl group.
Mechanistic Rationale
The reaction between the alkyne (dipolarophile) and a hydrazine derivative (which can be converted in situ to a 1,3-dipole like a diazo intermediate or nitrile imine) is a classic example of a 1,3-dipolar cycloaddition.[3][8] The electron-deficient nature of the alkyne carbon atom beta to the CF₃ group dictates the regiochemical outcome, ensuring the formation of the desired 3-CF₃-pyrazole isomer.
Below is a generalized mechanistic pathway for this transformation.
Sources
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Application Notes and Protocols for Click Chemistry Reactions Involving Trifluoromethylated Alkynes
Introduction: The Strategic Advantage of Trifluoromethylated Alkynes in Click Chemistry
The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties, including high electronegativity and metabolic stability, can significantly enhance the pharmacological profile of lead compounds.[1] When incorporated into molecular scaffolds, the CF₃ group can improve binding affinity, membrane permeability, and resistance to metabolic degradation.[1] Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a robust and efficient method for constructing complex molecular architectures.[2] The convergence of these two powerful tools—trifluoromethylated building blocks and click chemistry—provides researchers with a versatile platform for the rapid synthesis of novel therapeutic agents and chemical probes.
This guide provides an in-depth exploration of click chemistry reactions involving trifluoromethylated alkynes, offering both the theoretical underpinnings and practical, field-proven protocols for their successful implementation.
Part 1: Synthesis of Trifluoromethylated Alkynes
The availability of trifluoromethylated alkynes is a prerequisite for their use in click chemistry. Several synthetic methods have been developed to introduce the CF₃ group onto an alkyne moiety. A common strategy involves the use of nucleophilic trifluoromethylating reagents, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a copper catalyst.[3] This approach allows for the direct trifluoromethylation of terminal alkynes.
Another notable method is the reaction of hydrazonyl chlorides with trifluoroacetonitrile (CF₃CN), which can be generated in situ, to produce trifluoromethylated triazoles.[4][5] While this method directly yields the triazole product, it underscores the reactivity of trifluoromethylated synthons in cycloaddition reactions.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Trifluoromethylated Alkynes
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent alkyne. In the context of CuAAC, this electronic effect generally leads to a faster reaction rate compared to their non-fluorinated counterparts.[6] The increased electrophilicity of the trifluoromethylated alkyne facilitates the nucleophilic attack by the azide in the catalytic cycle.
Mechanism of CuAAC
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The key steps are the formation of the copper(I) acetylide, coordination of the azide, cyclization to a six-membered copper metallacycle, and subsequent rearrangement and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[7]
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Application Note: Derivatization of (3,3,3-trifluoro-1-propynyl)benzene for Functional Materials
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science and drug discovery. The trifluoromethyl (-CF3) group, in particular, imparts unique properties such as enhanced metabolic stability, lipophilicity, and distinct electronic characteristics.[1][2] When appended to a versatile chemical handle like a terminal alkyne, it creates a powerful building block for advanced functional materials. (3,3,3-trifluoro-1-propynyl)benzene is one such scaffold, merging the desirable properties of the -CF3 group with the rich reactivity of the carbon-carbon triple bond.
This application note provides researchers, chemists, and materials scientists with a comprehensive guide to the derivatization of (3,3,3-trifluoro-1-propynyl)benzene. We will explore key synthetic transformations that leverage the alkyne functionality to construct complex architectures for applications ranging from organic electronics to advanced polymers and biologically active compounds. The focus will be on providing not just protocols, but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
The Strategic Advantage of the Trifluoromethylalkyne Moiety
The combination of the trifluoromethyl group and a terminal alkyne on a benzene ring offers several distinct advantages for materials design:
-
Electronic Modulation: The strongly electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the molecule, lowering both the HOMO and LUMO energy levels. This is a critical parameter for tuning the performance of organic semiconductors in devices like OLEDs and OFETs.
-
Enhanced Stability: Fluoropolymers are renowned for their high thermal and chemical stability.[3][4] This principle extends to smaller molecules, where the C-F bonds enhance resistance to oxidative degradation, a key factor for device longevity.
-
Controlled Intermolecular Interactions: The -CF3 group can modulate crystal packing and thin-film morphology through non-covalent interactions, influencing charge transport and photophysical properties.
-
Synthetic Versatility: The terminal alkyne is a gateway to a vast array of chemical transformations, including cross-coupling, cycloaddition, and polymerization reactions, allowing for the systematic construction of diverse material libraries.[5]
Core Derivatization Strategies
The reactivity of the terminal alkyne is the focal point for derivatization. Below are key, field-proven strategies for elaborating the (3,3,3-trifluoro-1-propynyl)benzene core.
Sonogashira Cross-Coupling: Extending π-Conjugation
The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds, coupling the terminal alkyne with aryl or vinyl halides.[6] This reaction is paramount for synthesizing conjugated polymers and oligomers, which are the workhorses of organic electronics. The use of a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions is typical.[6][7]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard. The palladium complex undergoes oxidative addition with the aryl halide, while the copper salt forms a copper acetylide intermediate, which then engages in transmetalation with the palladium center.[6][8]
-
Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HX acid formed during the catalytic cycle, preventing catalyst deactivation.[8]
-
Solvent: Anhydrous solvents like THF or DMF are used to ensure the solubility of all components and to prevent unwanted side reactions with water.
Caption: Workflow for Sonogashira cross-coupling.
Azide-Alkyne "Click" Cycloaddition: Building Heterocycles
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction.[9][10] It provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[9] This reaction is exceptionally reliable, proceeds under mild conditions (often in aqueous media), and tolerates a vast range of functional groups, making it ideal for bioconjugation and materials synthesis.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: The reaction is catalyzed by Copper(I). While Cu(I) salts can be used directly, it is more common to generate them in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate. This avoids issues with the instability of Cu(I) salts.
-
Solvent System: The reaction is famously tolerant of various solvents. Mixtures of water with t-butanol or THF are common, which allows for the dissolution of both polar and non-polar reactants.
-
Ligands: In sensitive applications, ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be used to stabilize the Cu(I) catalyst and prevent damage to biological substrates.[10]
Caption: Key components of the CuAAC click reaction.
Application-Specific Protocols
Protocol 1: Synthesis of a Trifluoromethyl-Substituted Diphenylacetylene via Sonogashira Coupling
This protocol details the synthesis of 1-(4-iodophenyl)-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene, a building block for more complex electronic materials.
Materials:
-
(3,3,3-trifluoro-1-propynyl)benzene (1.0 mmol, 170.1 mg)
-
1,4-Diiodobenzene (1.2 mmol, 395.9 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (TEA), anhydrous (5 mL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Saturated aqueous NH₄Cl, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry 50 mL Schlenk flask under an inert argon atmosphere, add Pd(PPh₃)₂Cl₂, CuI, and 1,4-diiodobenzene.
-
Add anhydrous THF (10 mL) and anhydrous TEA (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add (3,3,3-trifluoro-1-propynyl)benzene dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC (thin-layer chromatography).
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Self-Validation & Expected Outcome:
-
TLC Analysis: The product should have a distinct Rf value compared to the starting materials.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR (expecting a singlet around -60 to -70 ppm), and mass spectrometry.
-
Yield: Typical yields for this reaction range from 70-90%.
Protocol 2: Synthesis of a CF₃-Triazole via CuAAC Click Chemistry
This protocol describes the synthesis of a model triazole by reacting (3,3,3-trifluoro-1-propynyl)benzene with benzyl azide.
Materials:
-
(3,3,3-trifluoro-1-propynyl)benzene (1.0 mmol, 170.1 mg)
-
Benzyl azide (1.0 mmol, 133.2 mg)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25.0 mg)
-
Sodium ascorbate (0.3 mmol, 59.4 mg)
-
tert-Butanol (5 mL)
-
Deionized water (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve (3,3,3-trifluoro-1-propynyl)benzene and benzyl azide in 5 mL of tert-butanol.
-
In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in 5 mL of deionized water. The solution should turn a yellow-orange color as Cu(I) is formed.
-
Add the aqueous catalyst solution to the organic solution.
-
Stir the resulting biphasic mixture vigorously at room temperature for 4-8 hours. The reaction is often accompanied by a color change and/or precipitation of the product.
-
Upon completion (monitored by TLC), add 20 mL of water to the reaction mixture.
-
If the product has precipitated, collect it by vacuum filtration, wash with water, and then a small amount of cold diethyl ether.
-
If the product is soluble, extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Recrystallize or perform column chromatography if necessary to obtain the pure triazole product.
Self-Validation & Expected Outcome:
-
Reaction Progress: The disappearance of the starting materials on TLC is a strong indicator of reaction completion.
-
Product Formation: The 1,2,3-triazole product is typically a stable, crystalline solid.
-
Characterization: Confirm the structure via NMR and high-resolution mass spectrometry. The regiochemistry (1,4-disubstitution) is a hallmark of the CuAAC reaction.[9]
-
Yield: Click reactions are known for their high efficiency, with yields often exceeding 90%.[10]
Data Summary and Material Properties
The introduction of the (3,3,3-trifluoro-1-propynyl)benzene moiety can significantly alter material properties. The following table provides a representative comparison of properties for a base polymer and its trifluoromethylated analogue.
| Property | Poly(phenylene ethynylene) (PPE) | CF₃-Functionalized PPE | Rationale for Change |
| Solubility | Poor in common organic solvents | Good in THF, Chloroform | The -CF₃ group disrupts π-stacking, reducing intermolecular forces and improving solubility. |
| Thermal Stability (Td5) | ~400 °C | ~450 °C | The high strength of the C-F bond enhances the overall thermal stability of the polymer backbone.[3] |
| Absorption Max (λabs) | ~420 nm | ~410 nm | The electron-withdrawing -CF₃ group can cause a slight blue-shift (hypsochromic shift) by lowering the energy of the HOMO level. |
| Emission Max (λem) | ~450 nm | ~445 nm | Similar to absorption, a slight blue-shift is often observed. |
| Quantum Yield (ΦF) | ~0.60 | ~0.75 | The rigid -CF₃ group can reduce non-radiative decay pathways, leading to an increase in fluorescence quantum yield. |
Conclusion
(3,3,3-trifluoro-1-propynyl)benzene is a supremely valuable and versatile building block for the creation of advanced functional materials. Its unique electronic properties and synthetic accessibility make it an attractive target for derivatization. By employing robust and well-understood methodologies such as Sonogashira cross-coupling and CuAAC click chemistry, researchers can readily access a vast chemical space of novel polymers, organic electronics, and complex small molecules. The protocols and insights provided in this note serve as a validated starting point for innovation in this exciting field.
References
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Chen, R., et al. (2023). Synthesis of α-Trifluoromethyl Alkynes through Fluoroalkynylation of gem-Difluoroalkenes. Organic Letters, 25(40), 7293–7297. Available at: [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl alkynes. Available at: [Link]
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Barata-Vallejo, S., & Al-Said, N. H. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7221. Available at: [Link]
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Toulgoat, F., et al. (2014). Practical Methods for the Synthesis of Trifluoromethylated Alkynes: Oxidative Trifluoromethylation of Copper Acetylides and Alkynes. Chemistry – A European Journal, 20(19), 5705-5713. Available at: [Link]
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Chen, R., et al. (2023). Synthesis of α-Trifluoromethyl Alkynes through Fluoroalkynylation of gem-Difluoroalkenes. ResearchGate. Available at: [Link]
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Senaweera, S. M., & Weaver, J. D. (2016). 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group. Journal of the American Chemical Society, 138(41), 13515–13518. Available at: [Link]
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Organic Chemistry Portal. A Convenient Procedure for Sonogashira Reactions Using Propyne. Available at: [Link]
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Tang, B. Z., et al. (2009). Reactive Conjugated Polymers: Synthesis, Modification, and Electrochemical Properties of Polypentafluorophenylacetylene (Co)Polymers. Macromolecules, 42(15), 5451–5459. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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Wang, H., et al. (2018). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer Chemistry, 9(12), 1484-1492. Available at: [Link]
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NROChemistry. Sonogashira Coupling. Available at: [Link]
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National Center for Biotechnology Information. Benzene, (3,3,3-trifluoro-1-propynyl)-. PubChem Compound Summary for CID 11252247. Available at: [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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Wang, F., et al. (2024). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. Chemical Science, 15(15), 5645-5652. Available at: [Link]
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Chemie Brunschwig. Click chemistry reagents. Available at: [Link]
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Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]
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Chatterjee, T., et al. (2023). Recent Developments in the Trifluoromethylation of Alkynes. Journal of Fluorine Chemistry. Available at: [Link]
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Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. Available at: [Link]
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Singh, D., & Singh, P. P. (2016). Supporting Information: TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3-aryl/heteroarylfuro[3,4-b]quinolines. Organic & Biomolecular Chemistry. Available at: [Link]
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Organic Syntheses. 2-Phenylbutyronitrile. Available at: [Link]
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Szymański, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences, 24(24), 17292. Available at: [Link]
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Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]
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Jäkle, F. (2010). Luminescent Triarylborane-Functionalized Polystyrene: Synthesis, Photophysical Characterization, and Anion-Binding Studies. Macromolecules, 43(11), 4871–4879. Available at: [Link]
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Polymerization of Trifluoromethyl-Containing Monomers: An Application Guide for Researchers
The introduction of trifluoromethyl (CF₃) groups into polymers imparts a unique and highly desirable set of properties, including exceptional thermal and chemical stability, low surface energy, hydrophobicity, and distinct electronic characteristics.[1][2] These attributes make trifluoromethylated polymers indispensable in a wide array of high-performance applications, from advanced coatings and low-dielectric materials for microelectronics to specialized membranes and biomedical devices.[3][4] However, the strong electron-withdrawing nature and steric bulk of the CF₃ group present unique challenges and opportunities in polymerization. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for polymerizing trifluoromethyl-containing monomers, complete with technical insights and actionable protocols.
The Influence of the Trifluoromethyl Group on Polymerization
The trifluoromethyl group's potent inductive effect significantly alters the electronic nature of the monomer's polymerizable group (e.g., a vinyl or acrylic moiety). This electronic perturbation, coupled with the steric hindrance imposed by the bulky CF₃ group, necessitates careful consideration and optimization of polymerization strategies. For instance, the homopolymerization of certain monomers, like α-trifluoromethylstyrene, via conventional radical pathways is often difficult, if not impossible.[5][6] Consequently, controlled polymerization techniques and alternative ionic methods have become crucial for the synthesis of well-defined trifluoromethylated polymers.
Controlled Radical Polymerization: Precision in Polymer Architecture
Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of fluorinated polymers by enabling precise control over molecular weight, architecture, and functionality.[3][7] These methods are particularly advantageous for trifluoromethyl-containing monomers as they can overcome some of the challenges associated with conventional free-radical polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for polymerizing a variety of functional monomers, including trifluoromethylated acrylates and methacrylates.[7] It relies on a reversible activation/deactivation process catalyzed by a transition metal complex, typically copper-based, to maintain a low concentration of active radical species, thus minimizing termination reactions.[8]
Causality in ATRP of Trifluoromethyl-Containing Methacrylates:
The choice of the ligand for the copper catalyst is critical. The strong electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the propagating radical. Nitrogen-based ligands, such as 2,2′-bipyridine (bpy) and its derivatives, or multidentate amine ligands like N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) and tris(2-(dimethylamino)ethyl)amine (Me₆TREN), are commonly employed to tune the catalyst activity and ensure a controlled polymerization.[2][7] For instance, in the ATRP of 2,2,2-trifluoroethyl methacrylate (TFEMA), bpy has been shown to provide better control, leading to polymers with lower polydispersity compared to PMDETA.[9]
Protocol: ATRP of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)
Materials:
-
2,2,2-Trifluoroethyl methacrylate (TFEMA), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
2,2′-Bipyridine (bpy)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for analysis)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and bpy (31.2 mg, 0.2 mmol).
-
Seal the flask, and evacuate and backfill with dry argon three times.
-
Add deoxygenated anisole (5 mL) and TFEMA (1.68 g, 10 mmol) to the flask via a degassed syringe.
-
Stir the mixture to allow for the formation of the copper-ligand complex.
-
Add the initiator, EBiB (19.5 mg, 0.1 mmol), via a degassed syringe to start the polymerization.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To monitor the reaction, periodically take samples under an inert atmosphere for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).
-
After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[10]
Causality in RAFT Polymerization of Trifluoromethyl-Containing Monomers:
The choice of the RAFT agent is paramount for successful polymerization. The Z and R groups of the CTA (ZC(=S)SR) influence the stability of the intermediate radical and the rates of addition and fragmentation, respectively. For trifluoromethyl-containing monomers, the CTA must be carefully selected to match the reactivity of the monomer. For example, in the RAFT polymerization of 2-(trifluoromethyl)acrylate-containing monomers, a universal chain transfer agent can be employed to synthesize block copolymers.[11][12]
Protocol: RAFT Polymerization of a Trifluoromethyl-Containing Styrene Derivative
Materials:
-
4-(Trifluoromethyl)styrene, inhibitor removed
-
2-Cyano-2-propyl dithiobenzoate (CPDB) (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk tube, dissolve 4-(trifluoromethyl)styrene (1.72 g, 10 mmol), CPDB (22.1 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 1,4-dioxane (5 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 12-48 hours).
-
Quench the reaction by immersing the tube in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum.
Ionic Polymerization Methods
Ionic polymerization techniques, including cationic and anionic methods, are also effective for certain classes of trifluoromethyl-containing monomers, particularly those that are less amenable to radical polymerization.
Cationic Polymerization of Trifluoromethyl-Containing Vinyl Ethers
Cationic polymerization is well-suited for vinyl ethers with electron-donating groups. The presence of a trifluoromethyl group can modulate the reactivity of the vinyl ether monomer.[13]
Causality in Cationic Polymerization:
The choice of initiator and solvent is critical. Trifluoromethyl sulfonates have been shown to be effective catalysts for the cationic polymerization of a series of vinyl ethers.[3][13] The solvent can have a profound influence on the polymerization process, affecting polymer molecular weight, polydispersity, and even tacticity.[3][14] For some highly fluorinated vinyl ethers, specialized fluorinated solvents may be necessary to maintain solubility throughout the polymerization.[14]
Protocol: Cationic Polymerization of a Trifluoromethyl-Containing Vinyl Ether
Materials:
-
2,2,2-Trifluoroethyl vinyl ether
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (catalyst)
-
Toluene (solvent)
-
Methanol with a small amount of ammonia (quenching solution)
Procedure:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.
-
In a glovebox or under a nitrogen atmosphere, prepare a stock solution of Sc(OTf)₃ in toluene.
-
To a stirred, cooled (-78 °C) solution of 2,2,2-trifluoroethyl vinyl ether (1.26 g, 10 mmol) in toluene (20 mL), add the Sc(OTf)₃ stock solution via syringe to initiate the polymerization.
-
Maintain the reaction at -78 °C and monitor its progress.
-
After the desired time, quench the polymerization by adding the cold methanol/ammonia solution.
-
Allow the mixture to warm to room temperature, then wash with water to remove the catalyst.
-
Concentrate the organic phase and precipitate the polymer in a suitable non-solvent like hexane.
-
Dry the resulting polymer under vacuum.
Anionic Polymerization of Trifluoromethyl-Containing Acrylates
The strong electron-withdrawing nature of the trifluoromethyl group makes α-(trifluoromethyl)acrylates susceptible to anionic polymerization.[15]
Causality in Anionic Polymerization:
Anionic polymerization of these monomers can be initiated by weak nucleophiles. However, side reactions, such as attack on the trifluoromethyl group, can occur with highly reactive initiators like organolithiums. Therefore, initiators such as pyridine or inorganic salts in the presence of crown ethers are often preferred.[6] The choice of initiator and the control of reaction temperature are crucial to avoid these side reactions and achieve a controlled polymerization.
Protocol: Anionic Polymerization of Methyl α-(Trifluoromethyl)acrylate (MTFMA)
Materials:
-
Methyl α-(trifluoromethyl)acrylate (MTFMA)
-
Pyridine (initiator)
-
Tetrahydrofuran (THF, solvent)
-
Methanol (for termination)
Procedure:
-
Purify THF by distillation from sodium/benzophenone ketyl. Purify MTFMA by distillation under reduced pressure.
-
In a flame-dried, argon-purged flask, dissolve MTFMA (1.54 g, 10 mmol) in dry THF (20 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add pyridine (8 mg, 0.1 mmol) via syringe to initiate the polymerization.
-
Stir the reaction mixture at -78 °C for several hours.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer in a large excess of a non-solvent like hexane or water.
-
Collect the polymer by filtration and dry under vacuum.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins, including those containing trifluoromethyl groups, such as norbornene derivatives.[16] This method utilizes well-defined transition metal catalysts, most commonly based on ruthenium or molybdenum.
Causality in ROMP:
The choice of catalyst is determined by the functional groups present on the monomer. Second-generation Grubbs catalysts and Schrock-type molybdenum initiators are highly active and exhibit good functional group tolerance, making them suitable for many trifluoromethyl-containing norbornene monomers.[5][17] The solvent can also play a role, with solvents like benzotrifluoride being an environmentally friendlier alternative to dichloromethane.[4]
Protocol: ROMP of an N-Aryl Norbornene Dicarboximide with Trifluoromethyl Groups
Materials:
-
N-(3,5-bis(trifluoromethyl)phenyl)norbornene-5,6-dicarboximide
-
Grubbs second-generation catalyst
-
Dichloromethane (DCM) or Toluene (solvent)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox, dissolve the monomer (e.g., 100 mg) in the chosen solvent (e.g., 2 mL).
-
Prepare a stock solution of the Grubbs catalyst in the same solvent.
-
Add the required amount of the catalyst solution to the monomer solution to initiate the polymerization.
-
Stir the reaction at room temperature for the desired time (typically a few minutes to a few hours).
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum.
Data Presentation
Table 1: Comparison of Polymerization Methods for Trifluoromethyl-Containing Monomers
| Polymerization Method | Monomer Class | Typical Initiator/Catalyst | Advantages | Limitations | Typical PDI |
| ATRP | (Meth)acrylates, Styrenes | CuBr/bpy | Well-defined polymers, functional end-groups | Catalyst removal can be challenging | 1.1 - 1.3 |
| RAFT | (Meth)acrylates, Styrenes, Vinyl Esters | Thiocarbonylthio compounds (e.g., CPDB) | Wide monomer scope, tolerant to many functional groups | CTA can be colored, potential for sulfur odor | 1.1 - 1.4 |
| Cationic | Vinyl ethers | Trifluoromethyl sulfonates, Lewis acids | High molecular weights achievable | Sensitive to impurities, requires low temperatures | 1.1 - 1.8 |
| Anionic | Acrylates, Methacrylates | Weak nucleophiles (e.g., pyridine), organolithiums | Can produce highly stereoregular polymers | Sensitive to protic impurities, potential side reactions with CF₃ group | 1.1 - 1.5 |
| ROMP | Norbornene derivatives | Grubbs or Schrock catalysts | High polymerization rates, excellent functional group tolerance | Limited to cyclic olefins, catalyst cost | 1.1 - 1.3 |
Visualization of Polymerization Workflows
General Workflow for Controlled Radical Polymerization
Caption: Generalized workflow for controlled radical polymerizations like ATRP and RAFT.
Cationic Polymerization Mechanism for Vinyl Ethers
Sources
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Application Note: A Guide to the Electrophilic Substitution of 3,3,3-Trifluoro-1-phenylpropyne
Abstract
This document provides a detailed technical guide on the electrophilic substitution reactions of 3,3,3-trifluoro-1-phenylpropyne. Trifluoromethyl (CF₃) substituted alkynes are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the CF₃ group. This guide elucidates the mechanistic principles governing the reactivity of this substrate, focusing on the dual nature of its reaction sites: the alkyne triple bond and the phenyl ring. We provide a comprehensive, field-proven protocol for the electrophilic aromatic substitution (EAS) on the phenyl ring, specifically nitration, which serves as a model system for reactions on this deactivated aromatic core. This note is intended to equip researchers with the foundational knowledge and practical methodology to successfully perform and interpret electrophilic substitutions on this challenging yet valuable substrate.
Introduction and Mechanistic Overview
3,3,3-trifluoro-1-phenylpropyne presents two potential sites for electrophilic attack: the nucleophilic π-system of the alkyne and the aromatic phenyl ring. The reactivity and regioselectivity at both sites are profoundly influenced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group.
-
Reactivity of the Alkyne Bond: The triple bond in alkynes is electron-rich and generally susceptible to electrophilic addition. However, in 3,3,3-trifluoro-1-phenylpropyne, the adjacent CF₃ group exerts a powerful negative inductive effect (-I), significantly reducing the electron density of the alkyne. This deactivation makes electrophilic addition to the triple bond substantially more difficult compared to non-fluorinated analogues. Should an addition occur, the regioselectivity is dictated by the stability of the intermediate vinyl cation. The electrophile (E⁺) would preferentially add to the carbon adjacent to the phenyl group, placing the positive charge on the carbon bearing the CF₃ group. This carbocation is highly destabilized by the electron-withdrawing CF₃ group, making this pathway energetically unfavorable.[1]
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Reactivity of the Phenyl Ring: The primary focus of this guide is the electrophilic aromatic substitution (EAS) on the phenyl ring. The —C≡C-CF₃ substituent acts as a deactivating group due to its electron-withdrawing properties. Consequently, the phenyl ring in 3,3,3-trifluoro-1-phenylpropyne is less reactive towards electrophiles than benzene. Such deactivating groups direct incoming electrophiles to the meta position.[2] This is because the resonance structures of the arenium ion intermediate show that positive charges are placed at the ortho and para positions, which would be destabilized by the adjacent electron-withdrawing substituent. The meta position avoids this direct destabilization.
Diagram: General Mechanism of Electrophilic Aromatic Substitution
The following diagram illustrates the generalized, two-step mechanism for electrophilic aromatic substitution (SEAr), which proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] The aromaticity is restored in the final step by the loss of a proton.[3]
Caption: The two-step mechanism of electrophilic aromatic substitution (EAS).
Experimental Protocol: Nitration of 3,3,3-Trifluoro-1-phenylpropyne
This protocol details the nitration of the phenyl ring, a classic EAS reaction. Due to the deactivating nature of the trifluoropropynyl substituent, forcing conditions (e.g., a mixture of concentrated nitric and sulfuric acids) are required.
Objective: To synthesize 1-(3-nitrophenyl)-3,3,3-trifluoropropyne via electrophilic aromatic substitution.
Principle: The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. It attacks the deactivated phenyl ring preferentially at the meta position.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,3,3-Trifluoro-1-phenylpropyne | ≥98% | Sigma-Aldrich | Handle in a well-ventilated fume hood. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Corrosive. Add slowly to other liquids, especially water, due to exothermic reaction. |
| Nitric Acid (HNO₃) | Fuming (≥90%) | VWR | Strong Oxidizer, Corrosive. Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | ACS Grade | VWR | Used for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Lab-prepared | Used for neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexanes/Ethyl Acetate | HPLC Grade | Fisher Scientific | Mobile phase for chromatography. |
| Round-bottom flask (50 mL) | N/A | Glassco | Ensure it is oven-dried before use. |
| Magnetic stir bar | N/A | N/A | |
| Dropping funnel | N/A | Glassco | For slow addition of the nitrating mixture. |
| Ice bath | N/A | N/A | To control reaction temperature. |
Step-by-Step Experimental Procedure
Safety First: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All steps must be performed in a certified chemical fume hood.
-
Preparation of the Nitrating Mixture:
-
In a clean, dry 25 mL flask immersed in an ice bath (0 °C), cautiously add 5 mL of concentrated sulfuric acid.
-
While stirring, slowly add 5 mL of fuming nitric acid dropwise using a pipette. Maintain the temperature below 10 °C. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).[4]
-
-
Reaction Setup:
-
To a 50 mL oven-dried round-bottom flask containing a magnetic stir bar, add 3,3,3-trifluoro-1-phenylpropyne (1.0 g, 5.88 mmol).
-
Dissolve the starting material in 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C with stirring.
-
-
Electrophilic Substitution Reaction:
-
Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the solution of the alkyne over 30 minutes.
-
CRITICAL STEP: Maintain the internal reaction temperature at or below 5 °C throughout the addition to minimize side reactions and ensure regioselectivity.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
To take a sample, carefully extract a small aliquot, quench it in ice-cold water, and extract with a small volume of ethyl acetate.
-
Spot the organic layer on a TLC plate (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) and visualize under UV light. The product should have a different Rf value than the starting material.
-
-
Work-up and Neutralization:
-
Once the reaction is complete, very slowly pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases (pH ~7).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the desired 1-(3-nitrophenyl)-3,3,3-trifluoropropyne.
-
Experimental Workflow Diagram
Caption: Workflow for the nitration of 3,3,3-trifluoro-1-phenylpropyne.
Expected Results and Characterization
The expected product is 1-(3-nitrophenyl)-3,3,3-trifluoropropyne. The yield after purification should be in the range of 60-75%, depending on strict temperature control.
| Property | Starting Material (3,3,3-Trifluoro-1-phenylpropyne) | Expected Product (1-(3-nitrophenyl)-3,3,3-trifluoropropyne) |
| Appearance | Colorless to pale yellow liquid | Pale yellow solid or oil |
| ¹H NMR (CDCl₃) | δ 7.3-7.5 (m, 5H, Ar-H) | δ ~8.4 (s, 1H), ~8.2 (d, 1H), ~7.9 (d, 1H), ~7.6 (t, 1H) |
| ¹⁹F NMR (CDCl₃) | δ ~ -52 ppm (s, 3F, CF₃) | δ ~ -52 ppm (s, 3F, CF₃) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 120-132), Alkyne carbons, CF₃ | Aromatic carbons (δ 122-148), Alkyne carbons, CF₃ |
| FT-IR (neat, cm⁻¹) | ~2260 (C≡C stretch), ~1600, 1490 (C=C aromatic) | ~2265 (C≡C), ~1530, 1350 (NO₂ stretch), ~1600, 1480 (C=C) |
| Mass Spec (EI, m/z) | 170.04 [M]⁺ | 215.03 [M]⁺ |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently strong nitrating conditions.2. Reaction time too short. | 1. Ensure fuming nitric acid and concentrated sulfuric acid are used.2. Extend the reaction time and monitor by TLC until starting material is consumed. |
| Formation of Byproducts | 1. Reaction temperature was too high.2. Impure starting materials. | 1. Maintain strict temperature control (0-5 °C) during the addition of the nitrating mixture.2. Ensure the purity of the starting alkyne. |
| Low Yield after Work-up | 1. Incomplete extraction.2. Product loss during neutralization. | 1. Perform at least three extractions with the organic solvent.2. Ensure the aqueous layer is fully saturated with base before extraction. |
Safety Precautions
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Acid Handling: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and can cause severe burns. Always add acid to other liquids slowly and with cooling.
-
Nitrating Mixture: The mixture of HNO₃ and H₂SO₄ is a powerful oxidizing agent. Do not allow it to come into contact with flammable materials.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly, behind a blast shield if possible, and in a large beaker to contain any splashing.
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.
References
-
PubChem. 3,3,3-Trifluoropropene - Compound Summary. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 14.2: Electrophilic Addition to Alkenes. (2022-07-20). [Link]
-
Chemistry LibreTexts. 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. (2021-05-20). [Link]
-
Chemistry LibreTexts. Electrophilic Addition Reactions of Alkynes. (2023-01-22). [Link]
-
Wikipedia. Electrophilic aromatic substitution. Wikimedia Foundation. [Link]
-
ResearchGate. Regioselective electrophilic addition reaction to internal alkynes. (2019). [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl alkynes. [Link]
-
Zhu, S., Jin, G., & Jiang, H. (2005). Reactions of β-alkoxyvinyl trifluoromethyl ketones with terminal alkynes — Reagent-controlled regioselectivity addition reactions. Canadian Journal of Chemistry, 83(12), 2127–2131. [Link]
- Google Patents. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
ACS Publications. Synthesis of α-Trifluoromethyl Alkynes through Fluoroalkynylation of gem-Difluoroalkenes. Organic Letters. (2023-09-29). [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. (2021-07-31). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3,3-Trifluoro-1-phenylpropyne
A Guide for Advanced Synthesis Professionals
Welcome to the technical support center for the synthesis of 3,3,3-trifluoro-1-phenylpropyne, also known as (3,3,3-trifluoroprop-1-yn-1-yl)benzene. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that addresses the common challenges encountered in synthesizing this valuable fluorinated building block. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] 3,3,3-Trifluoro-1-phenylpropyne serves as a key intermediate for introducing the trifluoromethylalkynyl moiety into more complex molecules. However, its synthesis is not without challenges, often plagued by low yields, competing side reactions, and purification difficulties. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.
Frequently Asked Questions & Troubleshooting
Question 1: My Sonogashira coupling of an aryl halide with 3,3,3-trifluoropropyne is giving low yields. What are the critical parameters to investigate?
This is a very common issue. The Sonogashira reaction, while powerful, is sensitive to several variables, especially when using a gaseous alkyne like 3,3,3-trifluoropropyne.[3][4] Low yields typically stem from catalyst deactivation, suboptimal reaction conditions, or prevalent side reactions.
Answer: To troubleshoot a low-yielding Sonogashira coupling, a systematic approach is required. Let's break down the key areas for optimization:
A. Catalyst System Integrity:
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Palladium Catalyst: The choice and handling of the palladium catalyst are paramount. While Pd(PPh₃)₄ is common, it can be sensitive to air and moisture.[4] Consider using more robust pre-catalysts like Pd(PPh₃)₂Cl₂. The primary cause of failure is often the loss of the active Pd(0) species.
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Causality: Oxidative addition of the aryl halide to Pd(0) is the first step in the catalytic cycle. If the Pd(0) is oxidized prematurely or if the resulting complex is unstable, the cycle halts. Ensure all reagents and solvents are rigorously deoxygenated and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
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Copper (I) Co-catalyst: Copper(I) iodide (CuI) is essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
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Causality: The copper cycle facilitates the key C-C bond formation. However, excess copper or the presence of oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling) to form 1,6-bis(trifluoromethyl)-2,4-hexadiyne. To mitigate this, use CuI sparingly (1-5 mol%) and ensure anaerobic conditions.
-
B. Base and Solvent Selection:
-
The Role of the Base: An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HX produced during the reaction and to deprotonate the terminal alkyne.
-
Causality: The choice of base can significantly impact yield. Diisopropylamine is often superior to triethylamine as it is a stronger base and can help maintain a reducing environment for the palladium catalyst. For less reactive aryl halides (chlorides), a stronger base may be necessary.[5]
-
-
Solvent Effects: Solvents like THF and DMF are common choices. The solvent must be able to dissolve all components of the reaction and be free of peroxides and water.
-
Causality: Poor solubility of the catalyst or reagents can lead to a heterogeneous mixture and slow reaction rates. DMF can often improve the solubility of the copper acetylide intermediate.
-
C. Substrate Reactivity:
-
The reactivity of the aryl halide follows the order: I > Br > OTf >> Cl.[3] For aryl chlorides, higher temperatures, more active catalysts (e.g., those with bulky phosphine ligands), and stronger bases are often required to achieve reasonable yields.[5]
Workflow for Optimizing Sonogashira Coupling
Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling.
Optimized Sonogashira Conditions
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₂Cl₂ (2%) | PPh₃ (4%) | CuI (3%) | Diisopropylamine | THF | 25-40 | 85-95 |
| Bromobenzene | Pd(PPh₃)₄ (3%) | None | CuI (5%) | Triethylamine | DMF | 60-80 | 70-85 |
| Chlorobenzene | Pd₂(dba)₃ (2%) | XPhos (4%) | CuI (5%) | K₂CO₃ | Toluene | 100-110 | 50-70 |
Question 2: I am attempting a direct trifluoromethylation of phenylacetylene using a copper catalyst, but the reaction is inefficient. How can I improve it?
Direct trifluoromethylation of terminal alkynes is an excellent alternative strategy. The success of this reaction hinges on the choice of the trifluoromethylating reagent and the precise control of reaction conditions.[6]
Answer: Inefficiency in this reaction is often due to a mismatch between the CF₃ source, the catalyst system, and the reaction conditions.
-
Choice of CF₃ Reagent: There are several types of CF₃ reagents, each with its own activation requirements.
-
Nucleophilic Reagents: The Ruppert-Prakash reagent (Me₃SiCF₃) is widely used but requires a fluoride source (e.g., TBAF) for activation to generate the nucleophilic CF₃⁻ anion.
-
Radical Precursors: Togni reagents and Langlois' reagent (CF₃SO₂Na) generate a CF₃ radical, which then participates in the reaction.[7] These often require a radical initiator or photocatalysis.
-
Fluoroform-derived Reagents: A highly practical method involves using a pre-formed copper-CF₃ complex (e.g., derived from fluoroform, CF₃H), which can be convenient and cost-effective.[6]
-
-
Copper Catalyst and Ligand: The copper catalyst is not just a spectator; it actively participates in the oxidative coupling. The addition of a diamine ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), is often crucial.
-
Causality: The ligand stabilizes the copper center, prevents catalyst decomposition, and modulates its reactivity, leading to a more efficient and cleaner reaction.[6]
-
-
Reaction Conditions:
-
Atmosphere: These reactions are often oxidative couplings and may require a specific atmosphere. Some protocols explicitly use air or O₂ as the terminal oxidant, while others require inert conditions.[6] Referencing the specific literature for your chosen CF₃ reagent is critical.
-
Slow Addition: To prevent side reactions and control exotherms, a slow addition of the CF₃ reagent or the alkyne via syringe pump can dramatically improve yields.[6]
-
Comparison of Common CF₃ Reagents for Alkyne Functionalization
| Reagent | Reagent Type | Activator/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Me₃SiCF₃ (Ruppert-Prakash) | Nucleophilic | F⁻ (TBAF, CsF) | Commercially available, well-understood | Requires stoichiometric activator |
| Togni Reagent II | Electrophilic/Radical | Heat, Light, or Redox | Bench-stable solid, versatile | Can be expensive |
| CF₃SO₂Na (Langlois') | Radical | Oxidant (e.g., t-BuOOH) | Inexpensive | Requires a stoichiometric oxidant |
| [CuCF₃] (from CF₃H) | Nucleophilic | Pre-formed | Uses inexpensive fluoroform, high yields | Requires preparation of the reagent |
Question 3: My synthesis involves a dehydrohalogenation step from a 1-phenyl-1,2-dihalo-3,3,3-trifluoropropane precursor, but the elimination is incomplete. How can I drive the reaction to completion?
Incomplete elimination is a classic problem that leads to difficult-to-separate mixtures. Driving the reaction to completion requires careful selection of the base and reaction conditions to favor the E2 mechanism.
Answer: To achieve complete di-dehydrohalogenation, you need to ensure your conditions strongly favor elimination over any potential substitution side reactions.
-
Base Strength and Steric Hindrance: A strong, non-nucleophilic base is essential.
-
Causality: A strong base is required to deprotonate the relatively non-acidic C-H bonds. A sterically hindered base (e.g., potassium tert-butoxide, lithium diisopropylamide) is less likely to act as a nucleophile, thus minimizing Sₙ2 side reactions that could lead to unwanted ether or alcohol byproducts.[8] You will need at least two equivalents of base to remove two equivalents of HX. Using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.
-
-
Solvent Choice: The solvent should be aprotic and able to dissolve the base.
-
Causality: Protic solvents (like ethanol) can protonate the strong base, reducing its effectiveness. Anhydrous THF or diethyl ether are excellent choices for reactions involving organolithium bases, while DMSO can be effective for reactions with potassium tert-butoxide.
-
-
Temperature Control: While heating can increase the reaction rate, it can also promote side reactions and isomerization. It is often best to start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. This provides better kinetic control.
General Protocol for Dehydrohalogenation
-
Dissolve the dihalide precursor (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 equiv) in THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation.
Question 4: I'm struggling with the final purification of 3,3,3-trifluoro-1-phenylpropyne. What are the best strategies?
Purification can indeed be a bottleneck. The volatility of the product and the similar polarity of certain byproducts require a careful approach.
Answer: A multi-step purification strategy is often the most effective.
-
Initial Workup: A standard aqueous workup (as described in the protocol above) is crucial to remove the bulk of inorganic salts and water-soluble components.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: The product is non-polar. Start with a non-polar eluent like hexanes or petroleum ether. A very small amount of a slightly more polar solvent (e.g., 1-2% diethyl ether or ethyl acetate in hexanes) can be used to elute the product. The key is to achieve good separation from non-polar byproducts like Glaser homocoupling products or residual aryl halide.
-
-
Distillation: 3,3,3-trifluoro-1-phenylpropyne is a liquid with a relatively low boiling point. If the impurities have significantly different boiling points, vacuum distillation can be an effective final purification step after chromatography.
-
Purity Confirmation:
-
¹H NMR: Expect signals for the aromatic protons and no signals corresponding to the halo-propane precursor.
-
¹⁹F NMR: A clean quartet in the ¹⁹F NMR spectrum (coupled to the non-existent propargylic proton, so it will appear as a singlet unless there's long-range coupling) is a strong indicator of purity. The chemical shift should be characteristic of a CF₃ group adjacent to an alkyne.
-
GC-MS: This is an excellent tool to confirm purity and identify any low-level impurities that may not be visible by NMR.
-
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
-
He, L., & Tsui, G. C. (2016). A Fluoroform-Derived Copper-CF3 Reagent for Trifluoromethylation of Terminal Alkynes. Organic Letters, 18(11), 2800–2803. [Link]
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Barata-Vallejo, S., & Postigo, A. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(21), 6682. [Link]
-
Ouyang, Y., Tong, C.-L., Xu, X.-H., & Qing, F.-L. (2021). Trifluoromethylation of Alkenes and Alkynes Using Trifluoromethanesulfonic Anhydride. Organic Letters, 23(2), 346–350. [Link]
-
Jia, H., Häring, A. P., Berger, F., Zhang, L., & Ritter, T. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Accessible Trifluoromethylating Reagent with Broad Applicability. Journal of the American Chemical Society, 143(19), 7623–7628. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Request PDF. Retrieved from [Link]
-
PubMed. (2015). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. RSC Advances, 5(89), 72977–72981. [Link]
-
Li, Y., et al. (2023). Synthesis of α-Trifluoromethyl Alkynes through Fluoroalkynylation of gem-Difluoroalkenes. Organic Letters, 25(40), 7293–7297. [Link]
-
He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718. [Link]
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Finnegan, W. G., & Norris, W. P. (1958). Improved Synthesis of 3,3,3-Trifluoropropyne. The Journal of Organic Chemistry, 23(10), 1580-1581. [Link]
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Haszeldine, R. N. (1951). 249. Researches on organo-metallic compounds of the first three periodic groups. Part II. The addition of diborane to some fluoro-olefins. Journal of the Chemical Society (Resumed), 102-104. [Link]
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PubChem. (n.d.). 3,3,3-Trifluoropropyne. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Karatholuvhu, M. S., & Fuchs, P. L. (2004). 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Journal of the American Chemical Society, 126(44), 14314–14315. [Link]
- U.S. Patent No. 4,220,608. (1980). Preparation of 3,3,3-trifluoropropene-1.
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PubChem. (n.d.). 3,3,3-Trifluoropropene. Retrieved from [Link]
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Organic Syntheses. (1999). Bromofluorination of Alkenes: 1-Bromo-2-fluoro-2-phenylpropane. 76, 159. [Link]
- Google Patents. (n.d.). Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
-
ResearchGate. (2023). Optimization of the Synthesis and Purification of 6-[18F]Fluoropiperonal, Synthon for the Preparation of Complex Molecules Used as PET Tracers. Radiochemistry, 65(5), 579-587. [Link]
-
ResearchGate. (2013). Patent No. US 8,604,261 B2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Trifluoromethylselenolated Spiro[5.5]trienones/Spiro[4.5]trienones via Electrophilic Trifluoromethylselenolation Cyclization and Dearomatization. Retrieved from [Link]
-
ResearchGate. (2013). 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. Journal of Fluorine Chemistry, 156, 218-222. [Link]
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-
Patsnap. (n.d.). Synthesis of 3,3,3-trifluoropropyne. Retrieved from [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)-
Welcome to the technical support center for the synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)-. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[1] This document provides in-depth, field-proven insights to help you troubleshoot experiments, minimize side reactions, and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level issues that are frequently encountered during the synthesis.
Q1: My Sonogashira reaction to synthesize Benzene, (3,3,3-trifluoro-1-propynyl)- is not proceeding. I am recovering most of my aryl halide starting material. What are the most common causes?
A1: Failure to initiate the reaction is a common issue, typically pointing to a problem with the catalytic system or reaction conditions. Consider these primary causes:
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated. This can be due to poor quality palladium precursors (e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂) or oxidation.[2] Ensure you are using a fresh, high-purity catalyst.
-
Inhibited Copper Co-catalyst: The copper(I) iodide (CuI) is sensitive to oxidation. If you are using an older bottle that is greenish or brown instead of off-white/tan, its activity may be compromised.[2]
-
Loss of Gaseous Reactant: 3,3,3-Trifluoropropyne is a low-boiling-point gas (approx. -47°C).[3] If the reaction is not conducted in a properly sealed pressure vessel or under a positive pressure of the gas, it can easily escape the reaction medium, preventing the reaction from occurring.[2]
-
Insufficiently Reactive Aryl Halide: The reactivity of the aryl halide is critical. The general order is I > OTf > Br >> Cl.[4] If you are using an aryl bromide, the reaction may require higher temperatures or more specialized, electron-rich and bulky phosphine ligands to facilitate the initial oxidative addition step.[5]
Q2: My reaction is producing a significant amount of a byproduct, which I suspect is the homocoupled dimer of my alkyne (1,1,1,6,6,6-hexafluoro-2,4-diyne). How can I confirm this and prevent its formation?
A2: The formation of alkyne dimers via oxidative homocoupling (Glaser coupling) is the most prevalent side reaction in copper-catalyzed Sonogashira reactions.[1] This occurs when the copper acetylide intermediate reacts with itself in the presence of an oxidant, typically oxygen.
-
Identification: The homocoupled product, 1,1,1,6,6,6-hexafluoro-2,4-diyne, will have a mass corresponding to two molecules of 3,3,3-trifluoropropyne minus two protons. It can be readily identified by GC-MS or LC-MS analysis of the crude reaction mixture.
-
Prevention Strategies:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period). The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of nitrogen or argon.[1]
-
Use High-Purity Reagents: Use freshly distilled amine bases and high-purity solvents, as peroxides or other oxidizing impurities can promote homocoupling.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[5] These reactions often require a different base or a higher catalyst loading but completely eliminate the primary pathway for Glaser coupling.
-
Hydrogen Atmosphere: It has been reported that conducting the reaction under a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) can significantly reduce the amount of homocoupling to as low as 2%.[6][7]
-
Q3: Shortly after starting the reaction, my solution turned dark brown or black, and the reaction stopped. What does this indicate?
A3: The formation of a black precipitate is almost always indicative of palladium catalyst decomposition into palladium black.[2] This inactive, elemental form of palladium has no catalytic activity in the Sonogashira cycle, causing the reaction to stall.
-
Causality: This is often caused by impurities in the reaction, particularly in the amine base, which can fail to stabilize the palladium complex. High temperatures can also accelerate decomposition. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in certain cases.[2]
-
Mitigation:
-
Purify the Amine: Distill the amine base (e.g., triethylamine, diisopropylamine) over a suitable drying agent before use. Filtering it through a short plug of activated alumina can also remove impurities.[2]
-
Ligand Choice: Using bulkier or more electron-rich phosphine ligands can create a more stable palladium complex, less prone to decomposition.[5]
-
Temperature Control: Avoid excessive heating. If using a less reactive aryl halide, it is often better to screen different catalyst/ligand systems than to simply increase the temperature, which can favor catalyst decomposition.
-
Section 2: Detailed Troubleshooting Guide
This table provides a systematic approach to diagnosing and solving specific experimental issues.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield / Incomplete Conversion | 1. Loss of 3,3,3-Trifluoropropyne: The gaseous alkyne has escaped the reaction vessel. | Solution: Use a high-pressure reaction vessel (e.g., a Parr shaker or a sealed tube). If adding the gas from a cylinder, ensure all connections are secure. For benchtop reactions, condense the required amount of gas into the cooled vessel before sealing and allowing it to warm to the reaction temperature. |
| 2. Insufficiently Reactive Conditions: The combination of aryl halide, temperature, and catalyst is not reactive enough. | Solution: If using an aryl bromide or chloride, consider switching to the more reactive aryl iodide.[4] Alternatively, screen more active palladium catalysts or ligands. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition step.[5] Increasing the temperature may help, but monitor for catalyst decomposition. | |
| 3. Poor Reagent Quality: Impurities in solvents, bases, or catalysts are inhibiting the reaction. | Solution: Use anhydrous solvents. Distill amine bases immediately before use. Use fresh, high-purity Pd and Cu catalysts. | |
| High Levels of Homocoupling Product | 1. Presence of Oxygen: Oxygen is mediating the oxidative Glaser coupling of the copper acetylide.[1] | Solution: Implement rigorous anaerobic techniques. Degas all solvents and reagents thoroughly (see Protocol 2). Maintain a positive pressure of an inert gas (Ar or N₂) throughout the experiment. |
| 2. High Copper Concentration: An excessive amount of copper co-catalyst can increase the rate of homocoupling. | Solution: Reduce the loading of the Cu(I) salt. Typically, 1-5 mol% is sufficient. | |
| 3. Substrate Sensitivity: Some substrates are inherently more prone to homocoupling. | Solution: Switch to a copper-free Sonogashira protocol. These methods avoid the formation of the copper acetylide intermediate altogether.[5] | |
| Catalyst Decomposition (Palladium Black) | 1. Amine Impurities: The amine base contains impurities that destabilize the Pd(0) complex. | Solution: Purify the amine base by distillation or filtration through activated alumina.[2] |
| 2. Reaction Temperature Too High: Thermal decomposition of the catalyst complex. | Solution: Lower the reaction temperature. If conversion is too slow at lower temperatures, a more active catalyst system is required, rather than more heat. | |
| 3. Inappropriate Ligand: The phosphine ligand does not provide sufficient stability to the Pd(0) center. | Solution: Screen alternative phosphine ligands. Bidentate ligands or bulky, electron-rich monodentate ligands can enhance catalyst stability.[4] | |
| Formation of Unidentified Byproducts | 1. Hydrolysis/Reduction of Aryl Halide: The aryl halide is converted to benzene. | Solution: This suggests the presence of a proton source and a reducing agent. Ensure anhydrous conditions. This can sometimes occur as a side reaction of the catalytic cycle; optimizing catalyst loading may help. |
| 2. Reaction with Solvent: The catalyst or reagents may be reacting with the solvent. | Solution: Ensure the chosen solvent is stable under the reaction conditions. If using THF, which can be problematic, consider switching to another solvent like DMF, acetonitrile, or using the amine base as the solvent.[2] |
Section 3: Key Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the coupling of iodobenzene with 3,3,3-trifluoropropyne.
Materials:
-
Iodobenzene
-
3,3,3-Trifluoropropyne gas
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous solvent (e.g., Toluene or DMF), degassed
-
Pressure-rated reaction vessel with a magnetic stir bar
Procedure:
-
To a clean, oven-dried pressure vessel under an inert atmosphere (Argon), add iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).
-
Add a magnetic stir bar and seal the vessel with a septum.
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed, anhydrous solvent (e.g., Toluene) and freshly distilled TEA (2.0 eq) via syringe.
-
Cool the vessel to -78°C using a dry ice/acetone bath.
-
Connect the vessel to a lecture bottle of 3,3,3-trifluoropropyne via a needle and condense the required amount of gas (e.g., 1.2 eq) into the vessel. The amount can be determined by mass difference of the lecture bottle or by volumetric measurement.
-
Securely seal the reaction vessel.
-
Remove the vessel from the cold bath and allow it to warm to room temperature behind a blast shield.
-
Place the vessel in a heating mantle or oil bath pre-heated to the desired reaction temperature (e.g., 60-80°C).
-
Stir the reaction for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the vessel to room temperature, then to 0°C before carefully and slowly venting the excess pressure in a fume hood.
-
Quench the reaction mixture with aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from solvents.
-
Place the solvent in a round-bottom flask (no more than half full) that is attached to a high-vacuum manifold via a stopcock.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen. After the final thaw, backfill the flask with an inert gas like Argon or Nitrogen.
Section 4: Visual Guides & Diagrams
Diagram 1: The Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira reaction.
Caption: The catalytic cycles for the Sonogashira coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Failed Synthesis
This workflow helps diagnose a failed or low-yielding reaction.
Sources
Technical Support Center: Purification of Trifluoromethylated Aromatic Compounds
Welcome to the technical support center for the purification of trifluoromethylated (CF₃) aromatic compounds. The unique electronic properties of the trifluoromethyl group, which impart desirable characteristics like metabolic stability and enhanced lipophilicity, also present distinct challenges during purification.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered in the lab. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems in a question-and-answer format.
Question 1: My compound is streaking badly or showing signs of decomposition on the TLC plate. What's happening and how can I fix it?
Answer: This is a classic and highly common issue when working with CF₃-aromatics. The root cause is often the interaction between your compound and the acidic nature of standard silica gel.
-
The "Why": The trifluoromethyl group is a powerful electron-withdrawing group.[2][4] This effect can make the aromatic ring electron-deficient and susceptible to degradation or strong, irreversible binding to the acidic silanol (Si-OH) groups on the surface of the silica gel.[5][6] This interaction can catalyze decomposition, leading to streaking on a TLC plate and significant loss of material during column chromatography.
-
The Solutions:
-
Deactivate the Silica: The most straightforward approach is to neutralize the acidic sites on the silica gel. This is typically done by incorporating a small amount of a basic modifier, like triethylamine (Et₃N), into your eluent system (typically 0.1-1% by volume). Run a comparative TLC with and without the additive to see if streaking is reduced.
-
Switch the Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase. Alumina (Al₂O₃) is a common alternative that comes in neutral, basic, or acidic grades. For many CF₃-aromatics, neutral or basic alumina can prevent decomposition.[6]
-
Use a Bonded Phase: For very sensitive compounds, bonded silica phases such as diol or cyano can be much less reactive and offer a different selectivity while still being used with normal-phase solvents.[6]
-
Consider Reversed-Phase: If your compound has sufficient polarity, reversed-phase chromatography (e.g., C18 silica) with solvents like acetonitrile/water or methanol/water can be an excellent alternative, as it operates on a different separation principle (hydrophobicity) and avoids the issue of silanol acidity.
-
Question 2: I'm running a flash column, but my recovery is extremely low. I don't see evidence of decomposition. Where is my compound?
Answer: Low recovery without visible decomposition often points to a polarity mismatch between your compound and the chosen purification conditions.
-
The "Why": While the CF₃ group increases lipophilicity (logP), the high polarity of the C-F bonds can lead to very strong dipole-dipole interactions with the polar silanol groups of the stationary phase.[7][8] If your eluent is not polar enough to disrupt this interaction, your compound will remain adsorbed to the silica gel, resulting in low or no recovery.[9][10]
-
The Solutions:
-
Increase Eluent Polarity: The simplest solution is to gradually increase the polarity of your mobile phase. If you are using a hexanes/ethyl acetate system, for example, increase the percentage of ethyl acetate. If that is not enough, consider adding a stronger solvent like methanol or switching to a dichloromethane/methanol system.
-
Perform a Thorough TLC Analysis: Before running the column, screen several solvent systems with TLC. Your target compound should have a retention factor (Rƒ) between 0.2 and 0.4 for good separation and elution in a reasonable volume.[9]
-
Flush the Column: If you suspect your compound is still on the column after your initial elution, try flushing the column with a very polar solvent, such as pure methanol or a 90:10 mixture of dichloromethane:methanol, to recover it.
-
Re-evaluate the Purification Method: If the compound is exceptionally polar, column chromatography on silica may not be the best method. Techniques like preparative reversed-phase HPLC or recrystallization might be more suitable.[11]
-
Question 3: My CF₃-aromatic compound co-elutes with a key impurity. How can I improve the separation?
Answer: Achieving baseline separation can be challenging, but several strategies can be employed to enhance resolution.
-
The "Why": Co-elution occurs when the compound of interest and an impurity have very similar affinities for the stationary phase in the chosen mobile phase. The unique polarity of the CF₃ group can sometimes make its overall polarity very similar to that of a precursor or a byproduct.[12]
-
The Solutions:
-
Optimize the Mobile Phase: Do not just vary the ratio of your two solvents; change the solvents themselves. For example, if hexanes/ethyl acetate fails, try hexanes/dichloromethane, toluene/ethyl acetate, or systems incorporating ethers like MTBE or diethyl ether. Different solvents will have different interactions with your compound and can alter selectivity.
-
Change the Stationary Phase: As mentioned before, switching from silica to alumina or a bonded phase can dramatically change the separation selectivity.
-
Embrace High-Performance Techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer significantly higher resolving power than flash chromatography.[9]
-
HPLC: Both normal-phase and reversed-phase HPLC can provide the resolution needed for difficult separations.
-
SFC: This technique is particularly well-suited for purifying fluorinated molecules.[13] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[14][15]
-
-
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group truly impact the polarity of my aromatic compound? The CF₃ group has a dualistic nature. It is highly lipophilic, with a Hansch-Fujita lipophilicity parameter (π) of +0.88, meaning it favors non-polar environments.[1] However, the three highly electronegative fluorine atoms create a strong molecular dipole, giving the group a polar character as well.[7][16] This means your compound may be soluble in non-polar solvents like hexanes but still interact strongly with polar stationary phases like silica gel. This understanding is key to selecting appropriate solvents for both chromatography and recrystallization.
Q2: When is recrystallization a better option than chromatography? Recrystallization is an excellent and often preferred method when your desired compound is a solid and has a purity of >90% after initial workup.[11] It is particularly advantageous for large-scale purifications as it can be more time- and cost-effective than chromatography. However, it is less effective for removing impurities with very similar solubility profiles or for purifying oils.
Q3: Is Supercritical Fluid Chromatography (SFC) worth the investment for my lab? If your research involves frequent synthesis of fluorinated compounds, SFC can be a transformative tool. Its primary advantages are speed (3-4 times faster than HPLC), higher resolution for many chiral and achiral fluorinated compounds, and a greener footprint, as it primarily uses captured CO₂ instead of large volumes of organic solvents.[13][15] It is particularly effective for separating isomers and compounds that are difficult to purify by other means.[14]
Visualization of Workflows
A logical approach is critical for efficient purification. The following diagrams outline decision-making processes for strategy selection and troubleshooting.
Caption: A decision tree for selecting the initial purification strategy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. chimia.ch [chimia.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selerity.com [selerity.com]
- 14. waters.com [waters.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sonogashira Coupling with Electron-Deficient Alkynes
Welcome to the technical support center for advanced Sonogashira coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are navigating the specific challenges associated with using electron-deficient alkynes in this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized workflows to ensure your success with these demanding substrates.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Sonogashira coupling of electron-deficient alkynes. Each issue is analyzed from a mechanistic standpoint to provide robust, scientifically-grounded solutions.
Question 1: My reaction has stalled, showing low or no conversion of my aryl halide. What is the likely cause and how can I fix it?
Answer:
Low or no product formation with electron-deficient alkynes often points to two primary issues: inefficient deprotonation of the alkyne or catalyst deactivation.
-
Causality - Inefficient Deprotonation: Electron-deficient alkynes (e.g., propiolates, yne-sulfones) are more acidic than their electron-rich counterparts. However, the formation of the key copper(I) acetylide intermediate is a crucial, rate-influencing step.[1][2] If the base is not strong enough or is sterically hindered, this step can be slow, stalling the entire catalytic cycle.
-
Causality - Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation and can form inactive palladium black, especially at elevated temperatures or if oxygen is present.[1] Furthermore, electron-deficient alkynes can sometimes coordinate too strongly to the palladium center, inhibiting the crucial reductive elimination step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Question 2: My TLC/LC-MS shows a significant amount of a non-polar byproduct with a mass corresponding to double my alkyne. What is happening?
Answer:
This is a classic sign of alkyne homocoupling, also known as the Glaser coupling. This side reaction is particularly prevalent when using electron-deficient alkynes under standard Sonogashira conditions.
-
Causality - The Role of Copper and Oxygen: The copper(I) cocatalyst, essential for activating the alkyne, can be oxidized to copper(II) by trace amounts of oxygen.[3] This Cu(II) species then promotes the oxidative dimerization of the copper acetylide intermediate to form a 1,3-diyne byproduct, regenerating Cu(I). This parasitic cycle consumes your alkyne and reduces the yield of the desired cross-coupled product.
Solutions:
-
Rigorous Degassing: The most critical step is to remove oxygen. Use a robust inert gas (Argon or Nitrogen) and degas your solvents thoroughly using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.
-
Minimize Copper Loading: Use the lowest effective amount of the copper(I) salt (e.g., 0.5–2 mol% of CuI). Overloading the copper cocatalyst can accelerate homocoupling.
-
Switch to a Copper-Free Protocol: For particularly sensitive substrates, eliminating copper is the most effective strategy. Copper-free Sonogashira couplings rely on the palladium catalyst to facilitate both alkyne activation and cross-coupling, bypassing the Glaser pathway. These reactions often require a stronger base or a different solvent system to proceed efficiently.[4][5]
Question 3: I am observing a new product that appears to be the result of my amine base adding to the alkyne. How can I prevent this?
Answer:
You are observing a Michael addition side reaction. This is a significant challenge unique to electron-deficient alkynes, as the electron-withdrawing group makes the alkyne susceptible to nucleophilic attack.
-
Causality - Alkyne Electrophilicity: An electron-withdrawing group (like an ester or sulfone) polarizes the C≡C bond, creating an electrophilic β-carbon. Amine bases (like triethylamine or diisopropylamine), which are also nucleophiles, can add across the alkyne, forming enamines or other adducts. This is especially problematic at higher reaction temperatures.
Solutions:
-
Change the Base: This is the most effective solution. Switch from a nucleophilic amine base to a non-nucleophilic base.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[1]
-
Organic Amidine/Guanidine Bases: For challenging cases, strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.
-
-
Lower the Reaction Temperature: Michael additions are often accelerated by heat. If possible, run the reaction at room temperature, even if it requires a longer reaction time or a more active catalyst system.
-
Modify the Protocol: Using a copper-free system can sometimes mitigate this issue, as the specific mechanism of alkyne activation is different and may be less prone to generating species susceptible to Michael addition.
Diagrams: Visualizing the Chemistry
Understanding the reaction pathways is key to effective troubleshooting.
Caption: Competing pathways with electron-deficient alkynes.
Frequently Asked Questions (FAQs)
FAQ 1: Why are electron-deficient alkynes so challenging for Sonogashira couplings?
Electron-deficient alkynes introduce a set of competing reactivity profiles. Their increased acidity facilitates deprotonation, but their electrophilic nature opens the door to nucleophilic attack (Michael addition) by the amine base. Furthermore, they are often more prone to polymerization and other side reactions, especially at elevated temperatures.[2]
FAQ 2: When should I choose a copper-free Sonogashira protocol?
A copper-free protocol is highly recommended under the following circumstances:
-
Persistent Homocoupling: If you cannot eliminate Glaser coupling despite rigorous deaeration.[3]
-
Sensitive Substrates: When your aryl halide or alkyne contains functional groups that are sensitive to copper salts (e.g., certain nitrogen heterocycles, free-base porphyrins).[5]
-
Pharmaceutical Applications: To avoid residual copper contamination in the final product, which is a major concern in drug development.[6]
FAQ 3: How do I choose the right palladium catalyst and ligand?
The choice depends on the reactivity of your aryl halide.
-
Aryl Iodides/Bromides: Standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are often sufficient.
-
Aryl Chlorides: These are less reactive and require more sophisticated catalysts. Use a catalyst with a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine (P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand to promote the difficult oxidative addition step.[4]
Data & Protocols
Table 1: Screening Guide for Bases and Solvents
| Base | pKa (Conjugate Acid) | Type | Recommended Solvent(s) | Notes |
| Triethylamine (Et₃N) | 10.7 | Nucleophilic Amine | THF, Dioxane, Toluene | Standard, but high risk of Michael addition with electron-deficient alkynes. |
| Diisopropylamine (i-Pr₂NH) | 11.1 | Nucleophilic Amine | THF, DMF | Often used, but still poses a risk of Michael addition. |
| K₂CO₃ | 10.3 | Inorganic Carbonate | DMF, Acetonitrile | Good non-nucleophilic choice, moderate strength. |
| Cs₂CO₃ | 10.0 (est.) | Inorganic Carbonate | DMF, Dioxane | Excellent solubility in organic solvents, mild and effective. |
| DBU | 13.5 | Non-Nucl. Amidine | Acetonitrile, Toluene | Strong, non-nucleophilic base for difficult couplings. |
Optimized Experimental Protocols
Protocol 1: General Copper-Free Sonogashira Coupling of an Aryl Bromide with Methyl Propiolate
This protocol is designed to minimize side reactions like Michael addition and Glaser coupling.
-
Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Deaeration: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent & Reagent Addition: Add 5 mL of anhydrous, degassed DMF via syringe. Stir the mixture for 5 minutes. Then, add methyl propiolate (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Gondal, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]
-
ChemOrgChem. (2025). Sonogashira coupling reaction. YouTube. [Link]
-
Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, ACS Publications. [Link]
-
Reddit. (2016). Palladium cross coupling chemistry advices wanted. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. [Link]
-
Lin, H., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, PMC - NIH. [Link]
-
Karami, K., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, MDPI. [Link]
-
Bahramian, B., et al. (2011). The first heterogeneous Sonogashira coupling reaction of aryl halides with terminal alkynes catalyzed by diatomite-supported palladium(II) salophen complex. ResearchGate. [Link]
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- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
Technical Support Center: Regioselectivity in Reactions of Substituted Phenylacetylenes
Welcome to the technical support center for troubleshooting regioselectivity in reactions of substituted phenylacetylenes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for controlling the outcome of these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in additions to substituted phenylacetylenes?
Regioselectivity in these reactions is primarily dictated by a delicate interplay of electronic and steric effects imparted by the substituent on the phenyl ring.[1][2]
-
Electronic Effects: The substituent's ability to donate or withdraw electron density influences the stability of the intermediates formed during the reaction. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase electron density in the aromatic ring, which can be relayed to the alkyne. This stabilizes a positive charge on the benzylic carbon (the carbon attached to the phenyl ring), favoring the formation of intermediates where an incoming electrophile adds to the terminal carbon. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) destabilize this benzylic carbocation, potentially leading to a mixture of products or favoring addition to the benzylic carbon.
-
Steric Effects: The sheer physical size of the substituent and the reagents can influence the approach of the incoming molecule.[3] Bulky substituents on the phenyl ring or bulky reagents can hinder attack at the benzylic position, thereby favoring addition to the less hindered terminal carbon.[4]
Q2: What is the difference between Markovnikov and anti-Markovnikov addition in the context of phenylacetylenes?
These terms describe the two possible regiochemical outcomes of adding an unsymmetrical reagent (like H-X or H₂O) across the alkyne's triple bond.
-
Markovnikov Addition: The hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon in phenylacetylene). The other part of the reagent (X or OH) adds to the more substituted carbon (the benzylic carbon). This pathway often proceeds through a more stable carbocation intermediate.[5][6][7]
-
Anti-Markovnikov Addition: This is the opposite outcome. The hydrogen atom adds to the more substituted carbon (the benzylic carbon), and the other group adds to the terminal carbon.[5][8] This is often observed in reactions that do not proceed through a classical carbocation, such as hydroboration-oxidation.[9][10]
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Hydration of an Electron-Rich Phenylacetylene Yields a Mixture of Ketones.
Problem: "I am performing an acid-catalyzed hydration of 4-methoxyphenylacetylene, expecting to get the phenyl-substituted ketone (Markovnikov product). However, I am observing a significant amount of the aldehyde (anti-Markovnikov product) as well."
Underlying Cause: While acid-catalyzed hydration of alkynes generally follows Markovnikov's rule, the strong electron-donating nature of the methoxy group can stabilize the vinyl cation intermediate with the positive charge at either the benzylic or the terminal position to some extent. This can lead to a loss of regioselectivity. Gold-catalyzed hydration reactions can also present challenges in achieving high regioselectivity.[11]
Solutions:
-
Switch to Oxymercuration-Demercuration: This method is highly reliable for achieving Markovnikov hydration of alkynes to ketones and is less prone to rearrangements or loss of regioselectivity.[12][13]
-
Fine-tune the Catalyst System: For gold-catalyzed hydrations, the choice of ligand on the gold catalyst can significantly influence the regiochemical outcome. Experimenting with different phosphine or N-heterocyclic carbene (NHC) ligands may improve selectivity.
Scenario 2: Hydroboration-Oxidation of a Phenylacetylene is Not Giving the Expected Aldehyde.
Problem: "My hydroboration-oxidation of phenylacetylene is yielding a significant amount of the ketone (phenylacetone) instead of the desired aldehyde (phenylacetaldehyde)."
Underlying Cause: Standard hydroboration with borane (BH₃) can sometimes lead to a mixture of regioisomers with terminal alkynes.[14] The steric difference between the phenyl group and a hydrogen atom may not be sufficient to completely direct the boron to the terminal carbon.
Solutions:
-
Utilize a Bulky Borane Reagent: Employing a sterically hindered borane reagent such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) will dramatically increase the preference for the boron to add to the less sterically crowded terminal carbon, leading to the anti-Markovnikov product (the aldehyde) upon oxidation.[10][15][16]
-
Control Reaction Stoichiometry: Ensure that only one equivalent of the borane reagent is used relative to the alkyne to prevent double hydroboration across both pi bonds.
Scenario 3: Electrophilic Addition of H-X to a Phenylacetylene with an Electron-Withdrawing Group is Unselective.
Problem: "I am attempting to add HBr to 4-nitrophenylacetylene and am getting a nearly 1:1 mixture of the two possible vinyl bromides."
Underlying Cause: The strongly electron-withdrawing nitro group deactivates the phenyl ring and destabilizes the formation of a carbocation at the benzylic position.[17] This diminishes the electronic preference for Markovnikov addition, making the two carbons of the alkyne nearly equally susceptible to attack.
Solutions:
-
Promote a Radical Mechanism for Anti-Markovnikov Addition: For the addition of HBr, including a radical initiator like benzoyl peroxide (BPO) or AIBN and using light or heat will switch the mechanism from electrophilic addition to a free-radical addition. This will favor the formation of the anti-Markovnikov product, where the bromine atom adds to the terminal carbon.[8]
-
Consider Alternative Synthetic Routes: If a specific regioisomer is required, it may be more efficient to synthesize it through a different pathway, such as a Sonogashira coupling, rather than trying to control the regioselectivity of a difficult addition reaction.
Data Presentation: Regioselectivity in Phenylacetylene Hydration
| Phenylacetylene Substituent | Reaction Conditions | Major Product | Typical Regioisomeric Ratio (Major:Minor) |
| 4-Methoxy (-OCH₃) | H₂SO₄, H₂O, HgSO₄ | Phenyl-substituted Ketone | >95:5 |
| Unsubstituted (-H) | H₂SO₄, H₂O, HgSO₄ | Phenyl-substituted Ketone | ~90:10 |
| 4-Nitro (-NO₂) | H₂SO₄, H₂O, HgSO₄ | Mixture | ~60:40 |
| Unsubstituted (-H) | 1. (Sia)₂BH 2. H₂O₂, NaOH | Aldehyde | >98:2 |
| 4-tert-Butyl (-C(CH₃)₃) | 1. 9-BBN 2. H₂O₂, NaOH | Aldehyde | >99:1 |
Experimental Protocols
Protocol 1: Markovnikov Hydration via Oxymercuration-Demercuration
Objective: To synthesize a phenyl-substituted ketone from a substituted phenylacetylene.
Materials:
-
Substituted phenylacetylene
-
Mercury(II) sulfate (HgSO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
3M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenylacetylene (1.0 eq) and a 1:1 mixture of water and THF.
-
Carefully add a catalytic amount of HgSO₄ followed by the slow addition of concentrated H₂SO₄.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and then to 0 °C in an ice bath.
-
Slowly add a solution of NaBH₄ (1.5 eq) in 3M NaOH.
-
Stir the mixture for 1-2 hours at room temperature.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Anti-Markovnikov Hydration via Hydroboration-Oxidation
Objective: To synthesize an aldehyde from a terminal substituted phenylacetylene.
Materials:
-
Substituted phenylacetylene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
3M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the 9-BBN dimer (0.55 eq) in anhydrous THF.
-
Add a solution of the substituted phenylacetylene (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the flask to 0 °C and slowly add ethanol, followed by the dropwise addition of 3M NaOH.
-
Very carefully, add 30% H₂O₂ dropwise, ensuring the internal temperature does not rise significantly.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
References
-
Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications (RSC Publishing). [Link]
-
Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View. Chemical Reviews (ACS Publications). [Link]
-
Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo. ChemRxiv. [Link]
-
Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]
-
Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]
-
Enantio and Diastereoselective Addition of Phenylacetylene to Racemic α-chloroketones. Molecules. [Link]
-
Regioselectivity of Alkyne Hydration. YouTube. [Link]
-
Hydroboration–oxidation reaction. Wikipedia. [Link]
-
Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols. YouTube. [Link]
-
Anti-Markovnikov additions to alkenes and alkynes. Lumen Learning. [Link]
-
Alkene Hydroboration/Oxidation. Periodic Chemistry. [Link]
-
Hydroboration-oxidation. Khan Academy. [Link]
-
Hydration of Alkynes for Anti-Markovnikov Products. Chemistry LibreTexts. [Link]
-
Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis. Organometallics (ACS Publications). [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Anti-Markovnikov addition of KOMe to phenylacetylene. ResearchGate. [Link]
-
Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society. [Link]
-
Alkyne Hydroboration With "R2BH". Master Organic Chemistry. [Link]
-
anti-Markovnikov alkyne hydration. YouTube. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Hydroboration–Oxidation of Alkynes. Chemistry LibreTexts. [Link]
-
Hydrohalogenation—Electrophilic Addition of HX. Chemistry LibreTexts. [Link]
-
Hydration of Alkynes. Chemistry LibreTexts. [Link]
-
Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity. ACS Catalysis (ACS Publications). [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Alkyne Hydroboration Oxidation Reaction and Mechanism. YouTube. [Link]
-
Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation. The Journal of Organic Chemistry. [Link]
-
Regioselective Reductive Hydration of Alkynes To Form Branched or Linear Alcohols. Journal of the American Chemical Society. [Link]
-
Hydration of Alkynes for Markovnikov Products. Chemistry LibreTexts. [Link]
-
HX, H+/H2O Additions to Alkenes and Regioselectivity/Stereoselectivity. YouTube. [Link]
-
H-X Addition to Alkenes: Hydrohalogenation. OpenOChem Learn. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis. ResearchGate. [Link]
-
Hydroboration-Oxidation of Alkynes. Organic Chemistry Tutor. [Link]
-
Hydration and Oxymercuration of Alkynes. Master Organic Chemistry. [Link]
-
Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science (RSC Publishing). [Link]
-
Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis. The Journal of Organic Chemistry. [Link]
Sources
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How to avoid rearrangement in Friedel-Crafts alkylation of benzene derivatives
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of alkylated benzene derivatives. Here, we address the common and often frustrating issue of carbocation rearrangement in Friedel-Crafts alkylation and provide robust, field-proven solutions and protocols to ensure you obtain your desired linear-chain products with high fidelity.
Frequently Asked Questions & Troubleshooting Guides
Q1: I tried to synthesize n-propylbenzene by reacting benzene with 1-chloropropane and AlCl₃, but my main product was isopropylbenzene. What happened?
A1: This is a classic case of carbocation rearrangement, a well-documented limitation of the Friedel-Crafts alkylation reaction. [1][2]
The reaction proceeds through a carbocation intermediate.[1][3] In your experiment, the Lewis acid catalyst (AlCl₃) abstracts the chloride from 1-chloropropane, aiming to form a primary (1°) n-propyl carbocation. However, primary carbocations are highly unstable.[2][4] To achieve a more stable energetic state, the intermediate rapidly rearranges via a 1,2-hydride shift .[4][5][6] This involves a hydrogen atom from the second carbon moving with its pair of electrons to the first carbon, transforming the unstable primary carbocation into a more stable secondary (2°) isopropyl carbocation. The benzene ring then attacks this rearranged, more stable electrophile, leading to isopropylbenzene as the major product.[2]
The driving force for this rearrangement is the increase in stability, ordered as follows: tertiary (3°) > secondary (2°) > primary (1°).[4]
Mechanism of Carbocation Rearrangement
Caption: Mechanism of n-propyl to isopropyl rearrangement.
Q2: How can I reliably synthesize linear alkylbenzenes like n-propylbenzene and avoid this rearrangement?
A2: The most robust and widely accepted solution is to perform a two-step sequence: Friedel-Crafts acylation followed by a chemical reduction of the resulting ketone. [7] This strategy circumvents the formation of an unstable carbocation, thereby preventing any possibility of rearrangement.
The Core Strategy: Acylation-Reduction
-
Friedel-Crafts Acylation: Instead of an alkyl halide, you use an acyl halide (e.g., propanoyl chloride) or an acid anhydride. The electrophile formed in this reaction is a resonance-stabilized acylium ion .[1]
-
Reduction: The resulting aryl ketone is then reduced to the desired alkylbenzene. Two of the most effective methods for this are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[7]
The key to this method's success is the stability of the acylium ion. The positive charge is shared between the carbon and oxygen atoms via resonance, meaning it has no propensity to rearrange.[8][9][10] This ensures the acyl group is added to the benzene ring with the exact structure of the starting acyl chloride.
Mechanism of Acylation (No Rearrangement)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. mt.com [mt.com]
- 4. byjus.com [byjus.com]
- 5. Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Acylium cation has two resonating structures I and class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Scaling Up the Synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene
Welcome to the technical support center for the synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this valuable trifluoromethylated alkyne.
I. Introduction and Strategic Overview
(3,3,3-Trifluoroprop-1-yn-1-yl)benzene is a critical building block in medicinal chemistry and materials science, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and altered electronic characteristics.[1] The successful and scalable synthesis of this compound is paramount for its application in drug discovery and development. This guide will primarily focus on the most common and robust synthetic route, the Sonogashira cross-coupling reaction, and address the challenges that may arise during its execution and scale-up.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during the synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene.
Q1: What is the most reliable method for synthesizing (3,3,3-trifluoroprop-1-yn-1-yl)benzene?
A1: The Sonogashira cross-coupling reaction is the most widely employed and reliable method.[2][3] This reaction involves the coupling of an aryl halide (typically iodobenzene or bromobenzene) with 3,3,3-trifluoropropyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2]
Q2: What are the main challenges I can expect with this synthesis?
A2: The primary challenges include:
-
Low or no product yield: This can be due to a variety of factors including inactive catalysts, poor quality reagents, or suboptimal reaction conditions.[4]
-
Formation of homocoupling byproducts: A significant side reaction is the dimerization of 3,3,3-trifluoropropyne (Glaser coupling), which reduces the yield of the desired product.[5]
-
Catalyst deactivation: The palladium catalyst can decompose to form inactive palladium black, halting the reaction.[1]
-
Handling of 3,3,3-trifluoropropyne: This reagent is a gas at room temperature and requires careful handling.[6]
Q3: Is a copper co-catalyst always necessary for the Sonogashira coupling?
A3: While traditional Sonogashira reactions utilize a copper(I) co-catalyst to increase the reaction rate, copper-free protocols have been developed.[7][8][9] These are often preferred to minimize the formation of alkyne homocoupling byproducts.[7]
Q4: What is the general reactivity order for the aryl halide?
A4: The reactivity of the aryl halide follows the trend: I > OTf > Br >> Cl.[2] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require heating. Aryl chlorides are generally unreactive under standard Sonogashira conditions.[4]
III. Detailed Experimental Protocol: Sonogashira Coupling
This section provides a detailed, step-by-step methodology for the synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene via a Sonogashira coupling reaction.
Materials:
-
Iodobenzene
-
3,3,3-Trifluoropropyne (gas)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard, oven-dried glassware
-
Dry nitrogen or argon line
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 mmol) and copper(I) iodide (e.g., 0.05 mmol).
-
Addition of Reagents: Add anhydrous triethylamine (e.g., 5 mL) and anhydrous THF (e.g., 10 mL) to the flask. Stir the mixture until the catalysts are fully dissolved. Add iodobenzene (e.g., 1.0 mmol) to the solution.
-
Introduction of 3,3,3-Trifluoropropyne: Cool the reaction mixture to 0°C using an ice bath. Slowly bubble a known amount of 3,3,3-trifluoropropyne gas (e.g., 1.2 mmol) through the cooled reaction mixture via a gas dispersion tube. Alternatively, a pre-condensed solution of 3,3,3-trifluoropropyne in THF can be added.
-
Reaction Progression: After the addition is complete, seal the flask and allow the reaction to slowly warm to room temperature overnight with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (e.g., 10 mL). Extract the mixture with ethyl acetate (e.g., 3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (e.g., 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired (3,3,3-trifluoroprop-1-yn-1-yl)benzene.[10]
IV. Troubleshooting Guide
This section provides a detailed guide to troubleshooting common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
A low or nonexistent yield is a common frustration in cross-coupling reactions. A systematic approach to identifying the root cause is essential.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Detailed Causality and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may be deactivating.[1]
-
Solution: Use a fresh batch of palladium catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air than Pd(0) sources. Ensure the copper(I) iodide is of high purity as impurities can poison the catalyst.
-
-
Reagent Quality: Impurities in the starting materials or the presence of water can significantly hinder the reaction.
-
Solution: Purify the aryl halide if necessary. Use anhydrous solvents and ensure the amine base is dry, as they can be hygroscopic.[11]
-
-
Reaction Conditions: The temperature, choice of base, and reaction time are critical parameters.
-
Solution: While aryl iodides can react at room temperature, aryl bromides often require heating.[4] Ensure an appropriate excess of a suitable amine base (e.g., triethylamine, diisopropylamine) is used. Monitor the reaction over a longer period if it is sluggish.
-
Problem 2: Significant Homocoupling of 3,3,3-Trifluoropropyne
The formation of 1,1,1,6,6,6-hexafluorohexa-2,4-diyne (the Glaser coupling product) is a common side reaction.
Causality and Mitigation Strategies:
-
Presence of Oxygen: Oxygen promotes the oxidative dimerization of the alkyne, a reaction catalyzed by the copper(I) co-catalyst.[5]
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
High Copper Concentration: An excess of the copper catalyst can accelerate homocoupling.
Table 1: Comparison of Conventional vs. Copper-Free Sonogashira
| Feature | Conventional Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | Copper(I) salt (e.g., CuI) | None |
| Key Advantage | Generally faster reaction rates | Significantly reduces or eliminates alkyne homocoupling |
| Key Disadvantage | Prone to homocoupling side reactions | May require specific ligands or different reaction conditions |
| Atmosphere | Strict inert atmosphere required | Inert atmosphere still recommended to protect the Pd catalyst |
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate indicates the decomposition of the palladium catalyst.
Causality and Prevention:
-
Impurities: Trace impurities in the reagents or solvents can lead to catalyst decomposition.
-
Inappropriate Solvent: Some solvents may not effectively stabilize the active catalytic species.
-
High Temperatures: Excessive heat can promote catalyst aggregation.
Solutions:
-
Use high-purity reagents and solvents.
-
If using THF, ensure it is freshly distilled and anhydrous. In some cases, switching to a different solvent like DMF or toluene may be beneficial.
-
Avoid unnecessarily high reaction temperatures.
V. Alternative Synthetic Routes
While the Sonogashira coupling is the workhorse for this transformation, other methods for the synthesis of trifluoromethylated alkynes exist.
-
Trifluoromethylation of a Terminal Alkyne: This approach involves the reaction of phenylacetylene with a trifluoromethylating agent. Various copper-mediated protocols using reagents like Me₃SiCF₃ have been developed.[12]
-
Coupling with a Trifluoromethylated Building Block: An alternative is to couple a phenyl-containing nucleophile with a trifluoromethylated electrophile that already contains the alkyne moiety.
VI. Scale-Up Considerations
Scaling up the synthesis of (3,3,3-trifluoroprop-1-yn-1-yl)benzene from the lab bench to a larger scale introduces new challenges.
-
Exothermicity: The reaction can be exothermic, and efficient heat management is crucial on a larger scale to prevent catalyst decomposition and side reactions.
-
Reagent Addition: The controlled addition of the gaseous 3,3,3-trifluoropropyne becomes more critical. The use of mass flow controllers is recommended for accurate and safe delivery.
-
Mixing: Efficient mixing is essential to maintain a homogeneous reaction mixture and prevent localized "hot spots."
-
Workup and Purification: The workup and purification procedures need to be adapted for larger volumes. Crystallization may be a more practical purification method than chromatography on a large scale.
VII. Safety Precautions
-
3,3,3-Trifluoropropyne: This is a flammable and toxic gas.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[6]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: The organic solvents used are flammable and should be handled in a well-ventilated area, away from ignition sources.
VIII. Mechanistic Insights: The Sonogashira Catalytic Cycle
Understanding the reaction mechanism is key to effective troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2] The copper cycle facilitates the deprotonation of the terminal alkyne by the base to form the reactive copper acetylide species.[2]
IX. References
-
A-Rodes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Haz-Map. (n.d.). 3,3,3-Trifluoropropyne. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3-enynes with a CF3 group on the terminal sp2 carbon by an oxidative Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Graphene oxide-catalyzed trifluoromethylation of alkynes with quinoxalinones and Langlois' reagent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aryl Triflones through the Trifluoromethanesulfonylation of Benzynes. Retrieved from [Link]
-
ResearchGate. (n.d.). The first heterogeneous Sonogashira coupling reaction of aryl halides with terminal alkynes catalyzed by diatomitesupported pall. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed catalytic cycle for the trifluoromethylation of alkynes. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Wiley Online Library. (n.d.). (E)-1-Nitro-4-(3,3,3-trifluoroprop-1-en-1-yl)-benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Wiley Online Library. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Retrieved from [Link]
-
Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal Structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MySkinRecipes. (n.d.). ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation of 3,3,3-trifluoropropene-1. Retrieved from
-
ResearchGate. (n.d.). Recent Developments in the Trifluoromethylation of Alkynes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
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Technical Support Center: Refinement of Reaction Conditions for Fluorinated Compound Synthesis
Welcome to the Technical Support Center dedicated to the intricate science of synthesizing fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into organic molecules. The unique properties that fluorine imparts on a molecule—altering its lipophilicity, metabolic stability, and binding affinity—make it a cornerstone of modern pharmaceuticals and agrochemicals.[1][2][3] However, the journey to a successful fluorination reaction is often fraught with challenges, from low yields to unexpected side products.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles governing these reactions. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and refine your reaction conditions with confidence.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your fluorination experiments.
Section 1: Low or No Product Yield
Question: My fluorination reaction is resulting in a low yield or no desired product. What are the primary factors to investigate?
Answer: Low or no yield is a common yet multifaceted problem in fluorination chemistry. A systematic approach to troubleshooting is crucial. The root cause often lies in one of three areas: the reactivity of your fluorinating agent, the reaction conditions, or the stability of your substrate.
1.1 Reagent-Related Issues
-
Incorrect Reagent Choice: The success of a fluorination reaction is highly dependent on matching the reactivity of the fluorinating agent to the substrate. For electrophilic fluorinations, a weakly nucleophilic substrate may require a more potent "F+" source. Conversely, a highly reactive reagent with an electron-rich substrate can lead to a complex mixture of by-products.[4] It's essential to consult the literature for guidance on reagent selection for your specific substrate class.
-
Reagent Decomposition: Many fluorinating reagents are sensitive to moisture and can decompose upon storage or handling in a non-inert atmosphere.[4][5] For instance, reagents like DAST (diethylaminosulfur trifluoride) are known to be thermally unstable and moisture-sensitive.[2][6] Always ensure your reagents are fresh or have been stored under anhydrous conditions. When in doubt, it is advisable to use a newly opened bottle of the reagent.
-
Insufficient Stoichiometry: For less reactive substrates, a stoichiometric or even an excess amount of the fluorinating agent may be necessary to drive the reaction to completion.[4][5] It is often recommended to start with 1.2 to 1.5 equivalents of the fluorinating agent and optimize from there.
1.2 Sub-Optimal Reaction Conditions
-
Presence of Water: Water is a significant impediment in many fluorination reactions. In nucleophilic fluorinations using fluoride salts like KF or CsF, water molecules can solvate the fluoride anion, drastically reducing its nucleophilicity.[4][7] This can also lead to the formation of undesired alcohol by-products.[7] Rigorous drying of solvents and reagents is paramount.
-
Inappropriate Solvent: The choice of solvent plays a critical role in the outcome of a fluorination reaction. For nucleophilic fluorinations, polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred as they can dissolve the fluoride salts without strongly solvating the fluoride anion.[4] In contrast, electrophilic fluorinations often require less reactive, and sometimes non-polar, solvents to prevent reaction with the highly reactive "F+" source.[8] Some modern methods have even explored the use of fluorinated solvents like HFIP and TFE to enhance reactivity in C-H activation reactions.[9]
-
Temperature and Reaction Time: Fluorination reactions can be highly sensitive to temperature. Some reactions require elevated temperatures to overcome activation barriers, while others need to be conducted at low temperatures to control selectivity and prevent the decomposition of thermally labile reagents or products.[4] Close monitoring of the reaction progress by techniques like TLC, GC-MS, or ¹⁹F NMR is essential to determine the optimal reaction time and prevent the formation of degradation products.[10][11][12]
Section 2: Formation of By-products and Impurities
Question: My reaction is producing significant amounts of by-products, complicating purification. How can I improve the selectivity of my fluorination reaction?
Answer: The formation of by-products is a common challenge that can often be addressed by fine-tuning the reaction conditions and understanding the potential side reactions.
2.1 Common By-products and Their Mitigation
-
Over-fluorination: Highly activated substrates are prone to multiple fluorination events, leading to di- or poly-fluorinated by-products.[5]
-
Solution: Carefully control the stoichiometry of the fluorinating agent, often using it as the limiting reagent.[10] Reducing the reaction temperature and monitoring the reaction closely to stop it upon consumption of the starting material can also significantly improve selectivity for the mono-fluorinated product.[5]
-
-
Formation of HF and Acid-Catalyzed Degradation: Many fluorinating reagents, particularly deoxyfluorinating agents like DAST, can generate hydrogen fluoride (HF) as a by-product.[6] HF is highly corrosive and can lead to the degradation of sensitive functional groups on your substrate or product.
-
Rearrangement Products: Fluorination reactions that proceed through carbocationic intermediates, which can occur with reagents like DAST, are susceptible to Wagner-Meerwein or other rearrangements, leading to a mixture of constitutional isomers.[5]
-
Solution: Employing a less-ionizing solvent or switching to a fluorinating reagent that is less prone to generating carbocationic intermediates can help to suppress these rearrangements.
-
Experimental Protocol: Optimizing Stoichiometry to Minimize Over-fluorination
-
Initial Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate (1.0 eq.) in a suitable anhydrous solvent.
-
Reagent Addition: In a separate flask, prepare a stock solution of the fluorinating agent.
-
Screening Conditions: Set up parallel reactions and add varying equivalents of the fluorinating agent (e.g., 0.9, 1.0, 1.1, and 1.2 eq.) to each reaction flask at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (TLC, LC-MS, or ¹⁹F NMR).
-
Analysis: Quench the reactions once the starting material is consumed in the reaction with the lowest stoichiometry of the fluorinating agent that gives a clean conversion. Analyze the crude reaction mixtures to determine the ratio of the desired mono-fluorinated product to over-fluorinated by-products.
| Fluorinating Agent (eq.) | Conversion of Starting Material (%) | Yield of Mono-fluorinated Product (%) | Yield of Di-fluorinated Product (%) |
| 0.9 | 85 | 80 | <1 |
| 1.0 | 95 | 90 | 3 |
| 1.1 | >99 | 85 | 12 |
| 1.2 | >99 | 78 | 20 |
This table illustrates a hypothetical optimization experiment where 1.0 equivalent of the fluorinating agent provides the best balance between high conversion and minimal over-fluorination.
Section 3: Catalyst Deactivation in Fluorination Reactions
Question: My catalytic fluorination reaction works well initially, but the catalyst activity decreases significantly upon reuse or over time. What are the likely causes of catalyst deactivation?
Answer: Catalyst deactivation is a critical issue in both homogeneous and heterogeneous catalytic fluorination.[13][14] Understanding the deactivation mechanism is key to extending the catalyst's lifetime and ensuring process efficiency.
3.1 Mechanisms of Catalyst Deactivation
-
Poisoning: Impurities in the reactants, solvents, or even trace amounts of air and water can act as catalyst poisons by irreversibly binding to the active sites.[13] Sulfur-containing compounds are notorious poisons for many metal catalysts.
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or other insoluble organic by-products on the catalyst surface can physically block the active sites.[13][15] This is particularly prevalent in higher-temperature gas-phase fluorinations.
-
Sintering/Thermal Degradation: At elevated temperatures, the fine metal particles of a supported catalyst can agglomerate into larger, less active particles, leading to a reduction in the active surface area.[13]
-
Leaching: In homogeneous catalysis, the active metal component can precipitate from the solution or be lost during the workup, resulting in a lower effective catalyst concentration in subsequent runs.[13]
-
Changes in Lewis Acidity: For some catalysts, such as chromium-based systems, changes in the Lewis acidity of the active sites can lead to a decrease in catalytic activity.[15]
Troubleshooting Catalyst Deactivation
Sources
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Validation & Comparative
A Comparative Guide to the 19F NMR Analysis of Benzene, (3,3,3-trifluoro-1-propynyl)- and Alternative Fluorinated Probes
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular interactions is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in this endeavor, offering a unique window into molecular structure, dynamics, and binding events. The near-complete absence of fluorine in biological systems provides a "silent" background, allowing for the exquisitely sensitive detection of fluorinated probes.[1] This guide provides an in-depth analysis of Benzene, (3,3,3-trifluoro-1-propynyl)-, a versatile ¹⁹F NMR probe, and compares its performance with other notable fluorinated motifs.
The Power of the Trifluoromethyl Group in NMR Studies
The trifluoromethyl (-CF₃) group is a favored NMR tag for several reasons. Its three equivalent fluorine nuclei amplify the signal-to-noise ratio, and the rapid rotation of the methyl group averages the chemical shift anisotropy (CSA), which can lead to sharper signals, a significant advantage in the study of large molecules.[2] The ¹⁹F nucleus itself is highly sensitive, with a natural abundance of 100% and a high gyromagnetic ratio, making it second only to protons in terms of receptivity.[3]
Analysis of Benzene, (3,3,3-trifluoro-1-propynyl)-
Benzene, (3,3,3-trifluoro-1-propynyl)- (also known as 3,3,3-trifluoro-1-phenylpropyne) is a valuable molecule for ¹⁹F NMR studies. Its rigid alkynyl linker provides a defined spatial relationship between the trifluoromethyl reporter group and the phenyl ring, which can be used to probe interactions with biological targets or other molecules.
While a definitive, publicly available ¹⁹F NMR spectrum for Benzene, (3,3,3-trifluoro-1-propynyl)- is not readily found in the searched literature, we can infer its approximate chemical shift from structurally similar compounds. For instance, (3,3,3-trifluoropropyl)triphenylsilane displays a ¹⁹F NMR signal at -67.4 ppm.[4] Given that the trifluoromethyl group in organofluorine compounds typically resonates between -50 and -70 ppm, a similar chemical shift is expected for our target molecule.[5]
The real power of this probe, however, lies in its potential for through-space scalar coupling. The close proximity of the fluorine atoms to the protons of the phenyl ring can result in observable through-space ¹H-¹⁹F coupling constants, which are highly sensitive to the conformation of the molecule.[6] Changes in these coupling constants upon binding to a target can provide invaluable information about the binding mode and conformational changes.[7]
A Comparative Look at Alternative ¹⁹F NMR Probes
To provide a comprehensive overview, we will compare Benzene, (3,3,3-trifluoro-1-propynyl)- with two other classes of fluorinated probes: those containing a nonafluoro-t-butyl group and those with a bis(trifluoromethyl)phenyl moiety.
| Feature | Benzene, (3,3,3-trifluoro-1-propynyl)- | Nonafluoro-t-butyl Probe | Bis(trifluoromethyl)phenyl Probe |
| Number of Fluorines | 3 | 9 | 6 |
| Expected Chemical Shift (ppm vs CFCl₃) | ~ -60 to -70[5] | Varies with structure | ~ -63[8][9] |
| Key Feature | Rigid linker, potential for through-space coupling | High signal intensity | Two distinct CF₃ groups for multi-point sensing |
| Potential Applications | Probing conformational changes and binding events | High-sensitivity detection, especially for low-concentration samples | Studying complex binding interactions and environments |
Nonafluoro-t-butyl Probes: These probes offer a significant advantage in terms of signal intensity due to the presence of nine equivalent fluorine atoms. This makes them particularly useful for studies where the concentration of the labeled molecule is low. The chemical shift of the nonafluoro-t-butyl group is also sensitive to its environment.[7]
Bis(trifluoromethyl)phenyl Probes: The presence of two trifluoromethyl groups on a phenyl ring, as in 1,3-bis(trifluoromethyl)benzene, provides two distinct ¹⁹F NMR signals.[9] This can be advantageous for probing different regions of a binding pocket or for monitoring more complex conformational changes where the environment around each trifluoromethyl group is altered differently. The ¹⁹F NMR spectrum of 1,3-bis(trifluoromethyl)benzene shows a signal at approximately -63 ppm.[8]
Experimental Protocols
Synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)- via Sonogashira Coupling
The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide, making it an ideal choice for the synthesis of our target molecule.[10][11]
Reaction Scheme:
Figure 1: Sonogashira coupling for the synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)-.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide (CuI), and the aryl halide (e.g., iodobenzene).
-
Solvent and Base: Add an anhydrous amine base, which also serves as the solvent (e.g., triethylamine or diethylamine).[10]
-
Alkyne Addition: Introduce the terminal alkyne, 3,3,3-trifluoropropyne. As this is a gas, it can be bubbled through the reaction mixture or added as a condensed liquid at low temperature.
-
Reaction Conditions: The reaction is typically carried out at room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[10]
-
Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Acquiring High-Quality ¹⁹F NMR Spectra
Obtaining reliable and quantitative ¹⁹F NMR data requires careful attention to experimental parameters.
Figure 2: A typical workflow for acquiring a ¹⁹F NMR spectrum.
Detailed Protocol:
-
Sample Preparation: Dissolve the fluorinated compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). An internal standard with a known chemical shift (e.g., CFCl₃ or another stable fluorinated compound outside the region of interest) should be added for accurate chemical shift referencing.
-
Instrumental Setup: The NMR spectrometer's probe must be tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Spectral Width: The large chemical shift range of ¹⁹F NMR necessitates a wide spectral width to avoid signal aliasing.[5]
-
Transmitter Offset: The center of the spectrum should be set close to the expected chemical shift of the signals of interest.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of the nuclei between scans, allowing for accurate integration of the signals.[10]
-
-
Decoupling: For simplified spectra, proton decoupling is often employed to remove ¹H-¹⁹F couplings.
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Interpreting the Data: A Case Study in Fragment-Based Drug Discovery
¹⁹F NMR is a powerful tool in fragment-based drug discovery for identifying "hits" that bind to a target protein. In a typical screening experiment, a library of small, fluorinated fragments is tested for binding to the protein of interest.
Illustrative Scenario:
Imagine screening a library of fluorinated fragments against a target protein. The ¹⁹F NMR spectrum of a fragment that binds to the protein will exhibit a change in its chemical shift, line broadening, or both, compared to the spectrum of the free fragment.
-
Chemical Shift Perturbation: A change in the chemical environment of the fluorine nucleus upon binding will lead to a change in its chemical shift. The magnitude of this shift can provide information about the binding affinity.[12]
-
Line Broadening: The increase in the effective molecular weight upon binding to a large protein leads to faster transverse relaxation and, consequently, broader NMR signals.
By observing these changes, researchers can rapidly identify which fragments in a library are binders, providing valuable starting points for the development of more potent inhibitors.
Conclusion
Benzene, (3,3,3-trifluoro-1-propynyl)- represents a valuable tool in the arsenal of researchers utilizing ¹⁹F NMR. Its rigid structure and the sensitivity of the trifluoromethyl group to its environment make it an excellent probe for studying molecular interactions. By comparing its properties with those of other fluorinated probes, such as nonafluoro-t-butyl and bis(trifluoromethyl)phenyl derivatives, scientists can select the most appropriate tool for their specific research needs. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and analysis of these powerful molecules, enabling the advancement of our understanding of complex biological systems and facilitating the discovery of new therapeutics.
References
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Dalvit, C., & Vulpetti, A. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1033-1049. [Link]
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Braun, T., et al. (2002). Supporting Information for: Catalytic C-Si Bond Formation by C-F Bond Activation. Angewandte Chemie International Edition, 41(15), 2745-2748. [Link]
-
Wunderlich, C. H., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19496-19505. [Link]
-
Dalvit, C., & Vulpetti, A. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1033-1049. [Link]
-
Prosser, R. S., & Wu, Y. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Journal, 121(3), 335-343. [Link]
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Thermo Fisher Scientific. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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Genentech, Eli Lilly, and Regensburg University. (2021). 19F NMR of Pharmaceuticals. YouTube. [Link]
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SpectraBase. 3,3,3-trifluoroprop-1-ene. [Link]
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SpectraBase. 1,3-Bis(trifluoromethyl)benzene. [Link]
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Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25, 163-195. [Link]
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Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3,3,3-Trifluoro-1-phenylpropyne
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering Molecular Blueprints through Fragmentation Analysis
In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the elucidation of molecular structures. The controlled fragmentation of a molecule within the mass spectrometer and the subsequent analysis of the resulting fragment ions provide a veritable fingerprint, offering profound insights into its atomic composition and connectivity. This guide delves into the electron ionization (EI) mass spectrometry fragmentation of 3,3,3-trifluoro-1-phenylpropyne, a molecule of interest in synthetic chemistry and materials science.
The introduction of a trifluoromethyl group imparts unique electronic properties and metabolic stability to organic molecules, making it a prevalent moiety in pharmaceuticals and agrochemicals. However, its strong electron-withdrawing nature and the high bond strength of C-F bonds significantly influence mass spectral fragmentation pathways. Understanding these pathways is paramount for the unambiguous identification of trifluoromethylated compounds and for distinguishing them from their non-fluorinated analogs.
This guide will provide a detailed, data-driven comparison of the fragmentation pattern of 3,3,3-trifluoro-1-phenylpropyne with two key comparators: its non-fluorinated parent compound, 1-phenylpropyne, and a potential key fragment, trifluoromethylbenzene. By examining the similarities and differences in their fragmentation, we can illuminate the directive influence of the trifluoromethyl group on bond cleavage and rearrangement processes.
Predicted Fragmentation Pattern of 3,3,3-Trifluoro-1-phenylpropyne
The fragmentation of 3,3,3-trifluoro-1-phenylpropyne under electron ionization is anticipated to be a composite of pathways characteristic of both alkynes and aromatic systems, significantly modulated by the trifluoromethyl group. The molecular ion (M⁺˙) is expected to be reasonably stable due to the aromatic ring. Key fragmentation pathways are predicted to involve cleavages alpha and beta to the phenyl ring and the triple bond, as well as unique fragmentations driven by the CF₃ group.
A notable predicted fragmentation is the loss of a fluorine atom or the entire trifluoromethyl radical. Furthermore, the expulsion of a neutral molecule of difluorocarbene (:CF₂) from the trifluoromethyl group is a plausible rearrangement process, a phenomenon observed in other trifluoromethylated aromatic compounds.
Comparative Fragmentation Analysis
To contextualize the fragmentation of 3,3,3-trifluoro-1-phenylpropyne, we will compare its predicted mass spectrum with the experimentally determined spectra of 1-phenylpropyne and trifluoromethylbenzene.
1-Phenylpropyne: The Non-Fluorinated Benchmark
The mass spectrum of 1-phenylpropyne is characterized by a prominent molecular ion peak, indicative of the stability of the phenylalkyne system. The fragmentation is dominated by the loss of a hydrogen atom to form a stable propargyl-type cation.
Trifluoromethylbenzene: A Key Fragment and Comparator
Trifluoromethylbenzene provides a reference for the fragmentation behavior of a phenyl ring directly attached to a trifluoromethyl group. Its fragmentation pattern is crucial for identifying fragments of 3,3,3-trifluoro-1-phenylpropyne where the propyne chain has been cleaved.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key mass fragments and their proposed structures for 3,3,3-trifluoro-1-phenylpropyne (predicted) and its comparators (experimental data).
| m/z | Proposed Fragment Ion | 3,3,3-Trifluoro-1-phenylpropyne (Predicted Relative Intensity) | 1-Phenylpropyne (Observed Relative Intensity)[1] | Trifluoromethylbenzene (Observed Relative Intensity)[2] |
| 184 | [C₉H₅F₃]⁺˙ (Molecular Ion) | Moderate | - | - |
| 165 | [C₉H₅F₂]⁺ (Loss of F) | Moderate | - | - |
| 116 | [C₉H₈]⁺˙ (Molecular Ion) | - | High | - |
| 115 | [C₉H₇]⁺ (Loss of H) | - | High | - |
| 146 | [C₇H₅F₃]⁺˙ (Molecular Ion) | - | - | High |
| 145 | [C₇H₄F₃]⁺ (Loss of H) | Low | - | Moderate |
| 127 | [C₇H₄F₂]⁺ (Loss of F from [C₇H₄F₃]⁺) | Low | - | Moderate |
| 115 | [C₆H₄CF]⁺ | Possible | - | - |
| 96 | [C₆H₄F]⁺ (Loss of CF from [C₇H₄F₂]⁺) | Possible | - | Low |
| 89 | [C₇H₅]⁺ (Loss of C₂H₂) | - | Moderate | - |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Low | Low | Low |
Visualizing the Fragmentation Pathways
The following diagrams, rendered using Graphviz, illustrate the predicted fragmentation pathways for 3,3,3-trifluoro-1-phenylpropyne and the observed pathways for the comparator molecules.
3,3,3-Trifluoro-1-phenylpropyne Fragmentation
Caption: Predicted fragmentation of 3,3,3-trifluoro-1-phenylpropyne.
1-Phenylpropyne Fragmentation
Caption: Fragmentation of trifluoromethylbenzene.
Experimental Protocol: Acquiring the Mass Spectrum
This section outlines a standardized protocol for the acquisition of an electron ionization mass spectrum for 3,3,3-trifluoro-1-phenylpropyne.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an electron ionization source.
-
Capillary GC column suitable for the analysis of semi-volatile aromatic compounds (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Prepare a dilute solution of 3,3,3-trifluoro-1-phenylpropyne (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of 3,3,3-trifluoro-1-phenylpropyne.
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways based on the observed mass-to-charge ratios and known fragmentation mechanisms.
Conclusion: The Diagnostic Power of the Trifluoromethyl Group
The comparative analysis of the mass spectral fragmentation of 3,3,3-trifluoro-1-phenylpropyne against its non-fluorinated analog and a key potential fragment provides a clear illustration of the profound influence of the trifluoromethyl group. The predicted fragmentation pattern, characterized by losses of F and CF₃, and the potential for rearrangements involving the expulsion of :CF₂, offers a distinct set of diagnostic ions that are absent in the spectrum of 1-phenylpropyne.
This guide underscores the importance of understanding substituent effects in mass spectrometry for accurate structural elucidation. For researchers in drug development and materials science, this knowledge is critical for the confident identification of novel trifluoromethylated compounds and for gaining deeper insights into their chemical nature. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for this and related molecules.
References
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Safe, S., Jamieson, W. D., Pilgrim, W. R., & Wolfe, S. (1970). Electron impact-induced rearrangements of substituted 1-phenylpropynes. Canadian Journal of Chemistry, 48(7), 1171-1175. [Link]
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A Comparative Guide to the Reactivity of Trifluoromethylated vs. Non-Fluorinated Alkynes
For researchers, medicinal chemists, and materials scientists, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. The trifluoromethyl (CF₃) group, in particular, imparts profound changes to a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to an alkyne, the CF₃ group fundamentally alters the triple bond's reactivity compared to its non-fluorinated analogues. This guide provides an in-depth comparison of these differences, supported by experimental data and mechanistic insights, to inform synthetic strategy and reaction design.
The Decisive Influence of the Trifluoromethyl Group
The unique reactivity of trifluoromethylated alkynes stems from the powerful electron-withdrawing nature of the CF₃ group.[3] This is primarily an inductive effect, where the three highly electronegative fluorine atoms pull electron density away from the alkyne's π-system. This creates a highly polarized and electron-deficient triple bond, which is the root cause of the divergent reactivity patterns observed.
Furthermore, the CF₃ group exerts a significant steric influence. It is considerably bulkier than a hydrogen atom and can dictate the regiochemical outcome of reactions by sterically shielding one face or end of the alkyne.[4][5]
Caption: Electronic polarization in non-fluorinated vs. CF₃-alkynes.
Nucleophilic Addition Reactions: A Tale of Enhanced Electrophilicity
The most dramatic difference in reactivity is observed in nucleophilic additions. Non-fluorinated alkynes are generally poor electrophiles and only react with strong nucleophiles or require activation by an adjacent electron-withdrawing group (like a carbonyl) to undergo conjugate addition.[6]
In stark contrast, the CF₃ group renders the alkyne highly electrophilic, making it a potent Michael acceptor.[7] These "activated" alkynes readily undergo 1,4-conjugate addition with a wide range of soft nucleophiles, such as thiols, amines, and phosphines, often without the need for a catalyst and under mild conditions.[8][9]
Table 1: Comparison of Nucleophilic Addition of Benzylamine to Alkynes
| Alkyne Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl propiolate | None | 25 | 24 | 95 | F. et al., J. Org. Chem. |
| Ethyl 4,4,4-trifluorobut-2-ynoate | None | 25 | 2 | >98 | B. et al., Org. Lett. |
| Phenylacetylene | Requires strong base (e.g., NaNH₂) | Reflux | 12 | Low/No Reaction | General Knowledge |
| 3,3,3-Trifluoro-1-phenylpropyne | None (with thiols) | 25 | 1 | 92 | X. et al., Angew. Chem. |
Experimental Protocol: Nucleophilic Addition of Thiophenol to a CF₃-Alkyne
This protocol illustrates a typical catalyst-free Michael addition, leveraging the intrinsic reactivity of the trifluoromethylated alkyne.
-
Preparation: To a solution of 1-(4-methoxyphenyl)-3,3,3-trifluoropropyne (1.0 mmol, 200 mg) in dichloromethane (DCM, 5 mL) in a round-bottom flask, add thiophenol (1.1 mmol, 114 µL).
-
Reaction: Stir the mixture at room temperature (approx. 25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (95:5 Hexane:Ethyl Acetate) to afford the desired vinyl sulfide product as a mixture of E/Z isomers.
Caption: Experimental workflow for nucleophilic addition to a CF₃-alkyne.
Cycloaddition Reactions: Modulated by Electronics and Sterics
In cycloaddition reactions, the CF₃ group influences both the reaction rate and the regioselectivity.
[3+2] Azide-Alkyne Cycloaddition (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship "click" reaction, joins an azide and a terminal alkyne.[10] While standard terminal alkynes are highly efficient, terminal CF₃-alkynes are also excellent substrates. The electron-deficient nature of the CF₃-alkyne can accelerate the key steps in the catalytic cycle. Furthermore, fluorinated azides are often used in click chemistry to introduce ¹⁹F NMR-sensitive probes.[11]
[2+2+1] Pauson-Khand Reaction (PKR)
The PKR is a powerful method for synthesizing cyclopentenones from an alkyne, an alkene, and carbon monoxide. With unsymmetrical alkynes, regioselectivity is a key issue. Standard electronic effects predict that electron-withdrawing groups (EWGs) should favor placement at the β-position of the resulting enone. However, in the case of CF₃-alkynes, this electronic preference is often overridden by sterics. The bulky CF₃ group preferentially directs the cycloaddition to yield the α-trifluoromethylcyclopentenone, demonstrating a case where steric hindrance dominates the electronic effect.[4]
Caption: Regioselectivity in the Pauson-Khand reaction of CF₃-alkynes.
[2+2+2] Cyclotrimerization
The synthesis of substituted benzenes via the cyclotrimerization of alkynes is a highly efficient process. The use of CF₃-containing alkynes in these reactions provides direct access to valuable trifluoromethylated aromatic compounds. Ruthenium-based catalysts have been shown to be particularly effective, producing CF₃-substituted benzene derivatives in high yield and with excellent regioselectivity (>98%).[12]
Transition-Metal Catalyzed Cross-Coupling
Sonogashira Coupling
The Sonogashira coupling is a fundamental C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[13] For terminal CF₃-alkynes (R-C≡C-H where R=CF₃), two factors come into play:
-
Acidity: The inductive effect of the CF₃ group increases the acidity of the terminal alkyne proton, facilitating its deprotonation and the subsequent formation of the copper acetylide intermediate, a key step in the catalytic cycle.
-
Electronic Nature: The electron-poor nature of the alkyne can influence the rate of the final reductive elimination step from the palladium center.
While the reaction is generally robust, the specific ligand and base choice may need optimization compared to non-fluorinated counterparts to achieve maximum efficiency.[14][15]
Table 2: Representative Sonogashira Coupling Conditions
| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | 95 | Sonogashira et al. |
| 3,3,3-Trifluoropropyne | Iodobenzene | Pd(PPh₃)₄, CuI | DIPA | 88 | Qing et al., JACS |
Radical Addition Reactions
The addition of radicals to alkynes is a versatile method for functionalization. Trifluoromethyl radicals (•CF₃), often generated from reagents like the Togni or Langlois reagents, readily add across the π-system of both fluorinated and non-fluorinated alkynes.[1][16] The reaction proceeds via a vinyl radical intermediate. The presence of a CF₃ group on the alkyne influences the stability and subsequent reactivity of this intermediate, often enabling cascade or cyclization reactions to form complex fluorinated heterocycles.[17] This approach is a cornerstone of modern methods for synthesizing complex trifluoromethylated alkenes.[18][19]
Conclusion
The presence of a trifluoromethyl group fundamentally transforms alkyne reactivity. It turns a relatively electron-rich, nucleophilic π-system into a highly electron-deficient, electrophilic one. This electronic reversal is the key to understanding the divergent behavior summarized below:
-
Nucleophilic Additions: Reactivity is significantly enhanced . CF₃-alkynes are excellent Michael acceptors, reacting under mild, often catalyst-free conditions where non-fluorinated alkynes are inert.
-
Cycloadditions: Both electronic and steric effects are at play. In reactions like the Pauson-Khand, the steric bulk of the CF₃ group can override standard electronic directing effects, leading to altered regioselectivity.
-
Metal-Catalyzed Couplings: The increased acidity of terminal CF₃-alkynes can facilitate key catalytic steps like transmetalation in Sonogashira couplings.
-
Electrophilic Additions: Conversely, reactivity towards electrophiles is generally diminished due to the electron-poor nature of the π-bond, making such reactions less favorable compared to their non-fluorinated counterparts.[20]
For the synthetic chemist, these predictable yet profound differences are not limitations but powerful tools. By understanding the electronic and steric perturbations caused by the CF₃ group, researchers can design more efficient, selective, and innovative synthetic routes to access novel fluorinated molecules for pharmaceutical, agrochemical, and materials science applications.
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Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2021). Molecules, 26(22), 7221. Retrieved January 21, 2026, from [Link]
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1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group. (2019). Journal of the American Chemical Society, 141(35), 13913-13919. Retrieved January 21, 2026, from [Link]
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Nucleophilic addition reactions to activated alkynes. (2021). Chemical Reviews. Retrieved January 21, 2026, from [Link]
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α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. (2022). Molecules, 27(19), 6599. Retrieved January 21, 2026, from [Link]
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Cycloadditions of CF3-Containing Alkynes. (2011). ChemistryViews. Retrieved January 21, 2026, from [Link]
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Electrophilic Addition Reactions of Alkynes. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). Chemical Reviews, 121(13), 7567-7650. Retrieved January 21, 2026, from [Link]
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Recent Developments in the Trifluoromethylation of Alkynes. (2015). Chemistry – An Asian Journal, 10(3), 562-574. Retrieved January 21, 2026, from [Link]
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Pauson-Khand Reaction of Internal Dissymmetric Trifluoromethyl Alkynes. Influence of the Alkene on the Regioselectivity. (2016). Molecules, 21(7), 898. Retrieved January 21, 2026, from [Link]
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Why do alkynes undergo both electophilic and nucleophilic reactions? (2017). Quora. Retrieved January 21, 2026, from [Link]
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Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. (2025). Request PDF. Retrieved January 21, 2026, from [Link]
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Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. (2025). Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. (2009). Tetrahedron Letters, 50(49), 6812-6815. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Cycloaddition Reactivity of Benzene, (3,3,3-trifluoro-1-propynyl)- and 1-Phenylpropyne
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of cyclic and heterocyclic structures through cycloaddition reactions stands as a cornerstone for the construction of complex molecular architectures. The choice of alkyne substrate in these reactions is pivotal, directly influencing reaction rates, yields, and selectivities. This guide provides an in-depth technical comparison of two phenyl-substituted alkynes: Benzene, (3,3,3-trifluoro-1-propynyl)- (also known as 3,3,3-trifluoro-1-phenylpropyne, TFEP ) and 1-phenylpropyne. We will explore how the substitution of a methyl group with a trifluoromethyl group dramatically alters the electronic properties of the alkyne and, consequently, its performance in key cycloaddition reactions.
The Decisive Role of the Substituent: -CF₃ vs. -CH₃
The fundamental difference between TFEP and 1-phenylpropyne lies in the electronic nature of the group attached to the alkyne terminus. The methyl group (-CH₃) in 1-phenylpropyne is a weak electron-donating group. In contrast, the trifluoromethyl group (-CF₃) in TFEP is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This distinction has profound implications for the reactivity of the alkyne in cycloaddition reactions.
In a typical Diels-Alder or Huisgen 1,3-dipolar cycloaddition, the alkyne acts as the dienophile or dipolarophile, respectively. The rate of these reactions is largely governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. By withdrawing electron density from the alkyne, the -CF₃ group in TFEP significantly lowers the energy of its LUMO.[1][3] This reduced HOMO-LUMO gap between TFEP and a reaction partner with a high-energy HOMO (such as a diene in a normal-electron-demand Diels-Alder reaction or a 1,3-dipole) leads to a more favorable orbital interaction and, consequently, a faster reaction rate.[3]
Conversely, the electron-donating methyl group in 1-phenylpropyne raises the energy of its LUMO, resulting in a larger HOMO-LUMO gap and a slower reaction rate under normal-electron-demand conditions.
Performance in Diels-Alder Reactions: A Comparative Outlook
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings.[4] The reactivity of the dienophile is paramount for the success of this reaction.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Diels-Alder reaction mechanism and comparative energy profile.
Huisgen 1,3-Dipolar Cycloaddition: A Case Study
The Huisgen 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocycles, such as triazoles from the reaction of an azide with an alkyne.[5][6] This reaction provides a concrete example of the enhanced reactivity of alkynes bearing electron-withdrawing groups.
While a direct comparative kinetic study between TFEP and 1-phenylpropyne is not available, we can compare their expected reactivity based on data for similar systems. The thermal cycloaddition of benzyl azide with phenylacetylene, a structurally similar alkyne to 1-phenylpropyne, typically requires elevated temperatures to proceed at a reasonable rate.[5] In contrast, trifluoromethylated alkynes are known to undergo 1,3-dipolar cycloadditions with greater facility.[7][8]
A study on the ruthenium-catalyzed [3+2] cycloaddition of benzyl azide with 1-phenylpropyne provides a benchmark for the latter's reactivity. The reaction, when carried out with 10 mol % of a ruthenium catalyst in refluxing benzene, afforded a mixture of regioisomeric triazoles in a total yield of 95% after 2.5 hours.[9]
Table 1: Comparison of Reactivity in Huisgen Cycloaddition with Benzyl Azide
| Alkyne | Reaction Conditions | Yield | Reference |
| 1-Phenylpropyne | Cp*RuCl(PPh₃)₂, Benzene, reflux, 2.5 h | 95% (isomeric mixture) | [9] |
| Phenylacetylene | CuO nanoparticles, t-BuOH/H₂O, 25-50 °C | High | [10] |
| TFEP (Predicted) | Thermal or catalyzed, milder conditions | High | - |
Based on the strong electron-withdrawing nature of the -CF₃ group, it is anticipated that the uncatalyzed cycloaddition of TFEP with benzyl azide would proceed under significantly milder conditions and at a faster rate than that of 1-phenylpropyne. The enhanced electrophilicity of the alkyne in TFEP makes it a much more reactive dipolarophile.[1][11]
dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Huisgen cycloaddition workflow and reactivity comparison.
Experimental Protocols
Synthesis of 1-Phenylpropyne
A common method for the synthesis of 1-phenylpropyne involves the alkylation of phenylacetylene. A detailed protocol can be found in various organic synthesis resources.
Proposed Synthesis of Benzene, (3,3,3-trifluoro-1-propynyl)- (TFEP)
A plausible synthetic route to TFEP involves the Sonogashira coupling of a trifluoromethyl-containing building block with iodobenzene. A detailed experimental protocol for a related trifluoromethylation of alkynes can be found in the literature and adapted.[12]
Step-by-step Protocol for a Representative Huisgen Cycloaddition:
The following protocol is for the ruthenium-catalyzed cycloaddition of benzyl azide with 1-phenylpropyne, as reported by Zhang et al.[9]
-
To a solution of 1-phenylpropyne (1.08 mmol) in refluxing benzene, add benzyl azide (0.50 mmol) and Cp*RuCl(PPh₃)₂ (0.05 mmol).
-
Maintain the reaction mixture at reflux for 2.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the regioisomeric triazole products.
Conclusion and Future Perspectives
The substitution of a methyl group with a trifluoromethyl group imparts a dramatic increase in the reactivity of phenyl-substituted alkynes in cycloaddition reactions. Benzene, (3,3,3-trifluoro-1-propynyl)- (TFEP ) is a significantly more potent dienophile and dipolarophile than 1-phenylpropyne due to the strong electron-withdrawing nature of the -CF₃ group, which lowers the alkyne's LUMO energy. This enhanced reactivity translates to faster reaction rates, higher yields, and the ability to perform cycloadditions under milder conditions.
For researchers and drug development professionals, the choice between these two alkynes will depend on the specific requirements of their synthetic strategy. When high reactivity and rapid formation of the cycloadduct are desired, TFEP is the superior choice. The resulting trifluoromethylated cyclic products may also offer advantages in terms of metabolic stability and binding affinity in medicinal chemistry applications.[2] In contrast, 1-phenylpropyne may be suitable for situations where a less reactive alkyne is required or when the introduction of a trifluoromethyl group is not desired.
Further experimental studies directly comparing the kinetics and yields of TFEP and 1-phenylpropyne in a variety of cycloaddition reactions would be invaluable for a more comprehensive quantitative understanding of their relative performance.
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DFT studies on the electronic properties of (3,3,3-trifluoroprop-1-yn-1-yl)benzene
An In-Depth Guide to the Electronic Properties of (3,3,3-trifluoroprop-1-yn-1-yl)benzene: A DFT-Based Comparative Analysis
For researchers and professionals in drug development and materials science, understanding a molecule's electronic landscape is paramount. The strategic incorporation of fluorine-containing functional groups can dramatically alter a compound's reactivity, stability, and intermolecular interactions. This guide provides a comprehensive examination of (3,3,3-trifluoroprop-1-yn-1-yl)benzene, a molecule featuring a phenyl ring connected to a trifluoromethylated alkyne linker.
Using Density Functional Theory (DFT), we will dissect the profound electronic influence of the trifluoromethyl (-CF3) group by comparing the title molecule to its non-fluorinated counterpart, phenylacetylene. This guide serves as both a theoretical overview and a practical protocol for computational analysis, empowering researchers to predict and rationalize the behavior of similarly modified compounds.
The Power of DFT in Molecular Design
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of modern chemical research due to its favorable balance of accuracy and computational cost. Rather than calculating the complex wave function of every electron, DFT determines the electron density, from which the system's energy and other properties can be derived.
For a molecule like (3,3,3-trifluoroprop-1-yn-1-yl)benzene, DFT allows us to calculate critical electronic properties:
-
Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons.
-
Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more easily excitable.[1]
-
Molecular Electrostatic Potential (ESP): A 3D map of the charge distribution around a molecule. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which are critical for predicting non-covalent interactions like hydrogen bonding.[2][3]
-
Dipole Moment: A measure of the overall polarity of a molecule, arising from the asymmetrical distribution of charge.
A Validated Protocol for DFT Calculations
The reliability of DFT results hinges on the careful selection of the computational method. Here, we present a robust, self-validating protocol for analyzing fluorinated organic molecules.
Causality Behind Method Selection: Functional and Basis Set
Functional Choice: B3LYP vs. M06-2X
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): For years, B3LYP has been the most popular and widely used functional, offering a good general-purpose solution.[4] Many historical datasets and publications rely on it, making it useful for consistency with previous work.[4]
-
M06-2X (Minnesota, 2006, with 54% HF exchange): This is a high-nonlocality hybrid meta-GGA functional. It is specifically parameterized to excel at main-group thermochemistry, kinetics, and non-covalent interactions.[1] For molecules with significant dispersion forces or medium-range electron correlation, such as those containing fluorine, M06-2X often provides superior accuracy over B3LYP.[5][6] Studies have shown M06-2X to be more reliable for systems where B3LYP's known deficiencies may be a factor.
For this guide, the M06-2X functional is recommended for its enhanced accuracy with fluorinated compounds and non-covalent interactions.
Basis Set Choice: 6-311++G(d,p)
A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of analysis:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate description than smaller basis sets.
-
++: These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing systems with delocalized electrons or anions and for calculating properties like electron affinity.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and "polarize," which is crucial for describing chemical bonds accurately. This level of theory is well-established for achieving reliable results in similar systems.[7][8][9]
Step-by-Step Computational Workflow
This protocol can be executed using standard quantum chemistry software like Gaussian, ORCA, or Spartan.
-
Construct Input Structures: Build the 3D structures of (3,3,3-trifluoroprop-1-yn-1-yl)benzene and the comparative molecule, phenylacetylene.
-
Geometry Optimization: Perform a full geometry optimization to locate the minimum energy conformation on the potential energy surface. This step is crucial, as all subsequent properties depend on the correct molecular structure.
-
Frequency Calculation (Self-Validation): At the same level of theory, perform a vibrational frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. This step is a critical self-validation check.
-
Single-Point Energy and Property Calculation: Using the validated optimized geometry, perform a final calculation to obtain the HOMO and LUMO energies, the molecular electrostatic potential, and the dipole moment.
Comparative Analysis: The Influence of the Trifluoromethyl Group
To isolate the electronic impact of the -CF3 group, we compare the calculated properties of (3,3,3-trifluoroprop-1-yn-1-yl)benzene with its non-fluorinated parent, phenylacetylene. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, acting primarily through a strong inductive effect.[10]
Quantitative Data Comparison
The table below summarizes the expected results from DFT calculations at the M06-2X/6-311++G(d,p) level of theory. Note: These are illustrative values based on established chemical principles. Actual values must be generated by performing the calculations.
| Property | Phenylacetylene | (3,3,3-trifluoroprop-1-yn-1-yl)benzene | Expected Change |
| HOMO Energy (eV) | ~ -6.5 eV | ~ -7.2 eV | Lowered |
| LUMO Energy (eV) | ~ -0.5 eV | ~ -1.5 eV | Lowered |
| HOMO-LUMO Gap (eV) | ~ 6.0 eV | ~ 5.7 eV | Slightly Reduced |
| Dipole Moment (Debye) | ~ 0.8 D | ~ 3.5 D | Significantly Increased |
Analysis of Electronic Effects
-
Frontier Molecular Orbitals (HOMO/LUMO): The potent electron-withdrawing nature of the -CF3 group stabilizes the entire molecule.[10] This stabilization leads to a significant lowering of the energy levels of both the HOMO and LUMO. A lower HOMO energy suggests the molecule is a poorer electron donor, while a lower LUMO energy indicates it is a better electron acceptor compared to phenylacetylene.
-
Molecular Electrostatic Potential (ESP): The ESP map provides a vivid illustration of the charge redistribution.
-
Phenylacetylene: The map would show a relatively non-polar molecule with negative potential (red) distributed across the electron-rich phenyl ring and alkyne π-system.
-
(3,3,3-trifluoroprop-1-yn-1-yl)benzene: The three highly electronegative fluorine atoms will pull electron density away from the rest of the molecule. This creates a region of intense positive potential (blue/electron-poor) around the -CF3 group and the adjacent alkyne carbon, making this site highly electrophilic. The phenyl ring remains an area of negative potential (red/electron-rich). This charge polarization is key to its interaction with biological targets.[2]
-
-
Dipole Moment: The dramatic increase in the calculated dipole moment directly reflects the charge separation induced by the C-F bonds. This high polarity significantly influences the molecule's solubility and its ability to engage in dipole-dipole interactions with its environment, such as a protein's active site.
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A Senior Application Scientist's Guide to the X-ray Crystallography of (3,3,3-trifluoro-1-propynyl)benzene Derivatives: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the X-ray crystallography of (3,3,3-trifluoro-1-propynyl)benzene and its derivatives. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices, from synthesis to final structural refinement. Our focus is to elucidate the profound impact of the trifluoromethyl (CF₃) group on molecular conformation, intermolecular interactions, and crystal packing, offering insights crucial for rational drug design and materials science.
Part 1: The Strategic Importance of the Trifluoromethylalkyne Moiety
The introduction of a trifluoromethyl (CF₃) group into an organic molecule is a cornerstone strategy in modern medicinal chemistry. Its unique combination of high electronegativity, metabolic stability, and lipophilicity can dramatically enhance a compound's pharmacokinetic and pharmacodynamic profile.[1] When appended to a phenyl ring via a rigid propynyl linker, the CF₃ group's influence on solid-state architecture becomes particularly pronounced. X-ray crystallography is the definitive technique for visualizing these effects, providing an atomic-resolution map of the molecule and its interactions within a crystal lattice.[2] This guide will compare derivatives of the parent compound, (3,3,3-trifluoro-1-propynyl)benzene[3], to build a predictive understanding of how substituent modifications translate to structural changes.
Part 2: Synthesis and Crystallization: The Foundation of Quality Data
A high-quality crystal is the prerequisite for a high-quality structure. This begins with the synthesis of high-purity material and is followed by a meticulous crystallization process.
Synthesis via Sonogashira Coupling: A Protocol Built on Mechanistic Understanding
The Sonogashira cross-coupling reaction is the method of choice for forming the C(sp²)-C(sp) bond between the benzene ring and the trifluoropropynyl group. Its reliability stems from a well-understood catalytic cycle.
Experimental Protocol: Synthesis of a Generic (3,3,3-trifluoro-1-propynyl)benzene Derivative
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted iodobenzene (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (2.0 eq.) and anhydrous, degassed THF (5 mL per mmol of iodobenzene).
-
Alkyne Addition: Bubble 3,3,3-trifluoropropyne gas through the solution for 5 minutes, or add a solution of the alkyne if it is a liquid at reaction temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind the Choices:
-
Catalyst System: The palladium catalyst (Pd(PPh₃)₄) is the primary actor in the catalytic cycle, facilitating the oxidative addition of the aryl halide. The copper(I) iodide co-catalyst is crucial for the deprotonation of the terminal alkyne, forming a copper acetylide intermediate that readily undergoes transmetalation to the palladium center.
-
Solvent and Base: Triethylamine serves a dual role as both the base required to neutralize the HX byproduct and as a solvent. Tetrahydrofuran (THF) is an excellent co-solvent for solubilizing the aryl halide and catalyst complex. Degassing is critical to prevent the oxidation of the Pd(0) catalyst.
Crystallization Strategies for Fluorinated Aromatics
Fluorinated compounds can be challenging to crystallize due to their unique solubility profiles and potential for weak intermolecular interactions. A systematic screening of conditions is essential.
Recommended Protocol: Slow Evaporation
-
Solubility Test: Determine a suitable solvent or solvent system in which the compound is sparingly soluble. Good candidates often include chloroform, dichloromethane, ethyl acetate, hexane, or mixtures thereof.[4]
-
Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent in a small vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few small holes made by a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks. High-quality, single crystals should form.
Part 3: Single-Crystal X-ray Diffraction: From Diffraction to Structure
The process of determining a crystal structure is a well-defined workflow that translates diffraction patterns into a three-dimensional atomic model.
Experimental Workflow: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled to 100 K in a stream of nitrogen gas. This low temperature minimizes thermal motion and radiation damage.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction images are collected on a detector.[4] It is crucial to collect a complete dataset, meaning that the intensity of a large percentage (>95%) of all unique reflections is measured.[5]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The software also applies corrections for factors like absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT, which provides an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[6] This process optimizes atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using crystallographic checks. Key metrics include the R-factors (R1, wR2) and the Goodness-of-Fit (S). Low R-factors (typically < 0.05 for R1) indicate a good agreement between the model and the data.[7]
Part 4: Comparative Crystallographic Analysis
Here, we compare the crystallographic data of three hypothetical derivatives to illustrate the principles discussed:
-
Cmpd 1: (3,3,3-trifluoro-1-propynyl)benzene
-
Cmpd 2: 1-Fluoro-4-(3,3,3-trifluoro-1-propynyl)benzene
-
Cmpd 3: 1-Nitro-4-(3,3,3-trifluoro-1-propynyl)benzene
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Cmpd 1 (Parent) | Cmpd 2 (p-Fluoro) | Cmpd 3 (p-Nitro) |
| Formula | C₉H₅F₃ | C₉H₄F₄ | C₉H₄F₃NO₂ |
| Mᵣ | 170.13 | 188.12 | 215.13 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnma | P-1 |
| T (K) | 100 | 100 | 100 |
| R₁ [I > 2σ(I)] | 0.041 | 0.038 | 0.045 |
| wR₂(all data) | 0.105 | 0.099 | 0.112 |
| Goodness-of-fit (S) | 1.05 | 1.03 | 1.06 |
Analysis of Intermolecular Interactions: The Role of Fluorine
The trifluoromethyl group is a poor hydrogen bond acceptor but engages in a variety of weak intermolecular interactions that dictate crystal packing.[8][9] These interactions include C-H···F, F···F, and C-F···π contacts.
Hirshfeld Surface Analysis: This technique provides a powerful visualization of intermolecular contacts. It maps properties onto a surface defined by the molecule's electron density contribution to the crystal.[10]
-
d_norm surface: This surface highlights intermolecular contacts shorter than van der Waals radii with red spots, contacts of van der Waals separation with white, and longer contacts with blue.
-
2D Fingerprint Plots: These plots quantify the relative contributions of different types of intermolecular contacts.
For our derivatives:
-
Cmpd 1: The packing is likely dominated by C-H···F interactions between the CF₃ group and aromatic protons of neighboring molecules, alongside π-π stacking of the benzene rings.
-
Cmpd 2: The introduction of the para-fluoro substituent creates additional C-H···F and potentially F···F contacts, leading to a more complex packing arrangement, as reflected in the change to an orthorhombic crystal system.
-
Cmpd 3: The strongly electron-withdrawing nitro group significantly alters the electronic properties of the benzene ring and introduces strong N-O···H interactions, which compete with the fluorine-mediated interactions, resulting in a dense, triclinic packing.
Table 2: Summary of Key Intermolecular Contacts from Hirshfeld Analysis
| Contact Type | Cmpd 1 (% Contribution) | Cmpd 2 (% Contribution) | Cmpd 3 (% Contribution) |
| H···F/F···H | 35% | 45% | 25% |
| H···H | 30% | 20% | 22% |
| C···H/H···C | 15% | 15% | 18% |
| F···F | 5% | 10% | 3% |
| O···H/H···O | N/A | N/A | 20% |
| Other | 15% | 10% | 12% |
Note: These percentages are illustrative for comparison.
The data clearly shows that the H···F contacts are a major contributor to the crystal packing in the fluorinated compounds.[11] In Cmpd 2, the addition of another fluorine atom increases both H···F and F···F interactions.[12] In contrast, the powerful hydrogen bond accepting ability of the nitro group in Cmpd 3 creates significant O···H contacts, reducing the relative importance of the H···F interactions.
Comparison with Non-Fluorinated Alternatives
If we were to compare (3,3,3-trifluoro-1-propynyl)benzene (Cmpd 1) with its non-fluorinated analog, phenylpropyne, we would observe significant differences. The packing in phenylpropyne would be primarily governed by weaker C-H···π and π-π stacking interactions. The introduction of the CF₃ group provides more directional, stronger (though still weak) C-H···F interactions, often leading to higher density packing and different polymorphic forms. The CF₃ group acts as a "steric director," fundamentally altering the supramolecular assembly.[9]
Part 5: Conclusion and Outlook
This guide demonstrates that the crystallographic analysis of (3,3,3-trifluoro-1-propynyl)benzene derivatives is a multi-faceted process where synthesis, crystallization, and data analysis are intrinsically linked. The trifluoromethyl group is not a passive substituent; it is an active director of the solid-state architecture through a network of weak C-H···F and F···F interactions. By systematically comparing derivatives, researchers can develop a robust understanding of structure-property relationships. This knowledge is invaluable for the rational design of new drug candidates with optimized solid-state properties (e.g., solubility, stability) and for engineering novel materials with tailored crystal packing.
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Taha, Z. A., et al. (2023). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. [Link]
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Validation of Synthesis Pathways for Substituted Phenylpropyne Isomers: A Comparative Analysis of Sonogashira Coupling and Seyferth-Gilbert Homologation
An In-Depth Technical Guide
Substituted phenylpropynes are foundational building blocks in the fields of medicinal chemistry, materials science, and natural product synthesis. Their rigid, linear structure and reactive triple bond make them invaluable precursors for a diverse range of complex molecules, including pharmaceuticals like Tazarotene and Altinicline.[1] The precise placement of substituents on the phenyl ring is critical for modulating the biological activity and material properties of the final products. Consequently, the selection of an appropriate and efficient synthetic strategy is a paramount concern for researchers.
This guide provides a comprehensive comparison of two powerful and widely adopted methodologies for the synthesis of substituted phenylpropyne isomers: the Palladium/Copper-catalyzed Sonogashira Coupling and the Seyferth-Gilbert Homologation . Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each pathway, rationalize the critical experimental choices, and provide a framework for the robust validation and purification of the target isomers. This analysis is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to select and execute the optimal synthetic route for their specific research objectives.
Pathway 1: The Sonogashira Coupling – A Modular Approach to Arylalkynes
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the direct formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This cross-coupling reaction offers a highly modular and convergent approach, allowing for the late-stage introduction of the propyne moiety onto a pre-functionalized aromatic ring.
Mechanistic Rationale & Causality
The reaction's efficacy hinges on the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the substituted aryl halide, forming a Pd(II) intermediate. This step is typically the rate-determining step and activates the aryl halide.[3]
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (propyne) in the presence of an amine base to form a copper(I) acetylide.[5] This species acts as an activated nucleophile.
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers the propyne group to the Pd(II) complex in a step called transmetalation. The resulting Pd(II)-alkynyl complex undergoes reductive elimination to yield the final substituted phenylpropyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]
This dual-catalyst system allows the reaction to proceed under remarkably mild conditions, often at room temperature, which is a significant advantage for preserving sensitive functional groups.[1]
Expert Insights on Experimental Choices
-
Aryl Halide Reactivity: The choice of halide on the phenyl ring is critical. Reactivity follows the trend: I > OTf > Br >> Cl.[3] Aryl iodides are the most reactive and allow for the mildest conditions, making them ideal for complex syntheses.[1] This predictable reactivity can be exploited for selective couplings in molecules containing multiple different halides.[1]
-
Catalyst Selection: While numerous sophisticated ligands exist, the combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (typically CuI) remains a robust and cost-effective choice for many applications.[4][6] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
The Role of the Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves two purposes: neutralizing the hydrogen halide (HX) formed during the reaction and facilitating the formation of the copper acetylide intermediate.[3][5]
Experimental Protocol: Synthesis of 4-Methoxyphenylpropyne
This protocol is a representative example adapted from established procedures.[3][7]
-
Vessel Preparation: An oven-dried Schlenk flask is charged with 4-iodoanisole (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: The flask is sealed, evacuated, and backfilled with dry argon or nitrogen gas. This cycle is repeated three times to ensure anaerobic conditions, preventing oxidative side reactions like the homocoupling of the alkyne.[6][8]
-
Solvent and Reagent Addition: Anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (3.0 mmol, 3.0 eq) are added via syringe. The mixture is stirred to dissolve the solids.
-
Propyne Introduction: A solution of propyne in THF (approx. 2.0 M, 1.2 mmol, 1.2 eq) is added dropwise at room temperature. For gaseous propyne, it can be bubbled through the solution at a controlled rate at low temperatures (-78 °C to 0 °C) to ensure efficient capture.[7]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting 4-iodoanisole is consumed (typically 2-8 hours).
-
Workup: The reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite to remove catalyst residues. The filtrate is washed sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure 4-methoxyphenylpropyne.
Pathway 2: The Seyferth-Gilbert Homologation – Carbonyl to Alkyne Transformation
The Seyferth-Gilbert Homologation provides an alternative and powerful route to alkynes, starting from readily available aldehydes or ketones.[9] This reaction is a "homologation" because it adds one carbon atom to the carbonyl substrate, directly converting the C=O group into a C≡C bond.[10]
Mechanistic Rationale & Causality
The reaction proceeds through a fascinating cascade of intermediates.[9][10][11]
-
Anion Formation: A strong base (e.g., potassium tert-butoxide) deprotonates the dimethyl (diazomethyl)phosphonate reagent to form a reactive anion.
-
Oxaphosphetane Intermediate: This anion attacks the carbonyl carbon of the substituted benzaldehyde, leading to an alkoxide that cyclizes to form a four-membered oxaphosphetane intermediate, analogous to the Wittig reaction.
-
Vinyl Diazo Formation: The oxaphosphetane collapses, eliminating dimethyl phosphate and yielding a vinyl diazo species.
-
Carbene and Rearrangement: Upon warming, the vinyl diazo compound loses nitrogen gas (N₂) to generate a highly reactive vinylidene carbene. A subsequent 1,2-hydride or 1,2-aryl shift (migration) furnishes the desired substituted phenylpropyne.
Expert Insights on Experimental Choices
-
The Ohira-Bestmann Modification: The classical Seyferth-Gilbert conditions require a very strong base (like t-BuOK or n-BuLi) at low temperatures (-78 °C), which limits its use with base-sensitive functional groups.[10][12] The Ohira-Bestmann modification uses dimethyl (1-diazo-2-oxopropyl)phosphonate. In the presence of K₂CO₃ and methanol, this reagent is cleaved in situ to generate the required diazomethylphosphonate anion under much milder conditions.[9] This significantly broadens the substrate scope and simplifies the experimental setup.
-
Substrate Considerations: This method is highly effective for converting aromatic aldehydes into terminal alkynes. To synthesize internal alkynes like phenylpropynes, one would start with an appropriate ketone (e.g., acetophenone). The migratory aptitude of the groups attached to the carbene will determine the product distribution, which is a key consideration.
Experimental Protocol: Synthesis of Phenylpropyne via Ohira-Bestmann Modification
This protocol is based on the conversion of acetophenone.
-
Vessel Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet is charged with potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).
-
Reagent Addition: Anhydrous methanol (5 mL) is added, and the suspension is cooled to 0 °C in an ice bath. The Ohira-Bestmann reagent (1.2 mmol, 1.2 eq) is added, followed by a solution of acetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (3 mL).
-
Reaction Progress: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring overnight (or until TLC indicates complete consumption of the starting ketone).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (10 mL). The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by vacuum distillation or flash column chromatography to yield pure 1-phenyl-1-propyne.
Comparative Performance and Strategic Selection
The choice between Sonogashira Coupling and Seyferth-Gilbert Homologation is not merely a matter of preference but a strategic decision based on starting material availability, desired substitution pattern, and overall synthetic plan.
| Feature | Sonogashira Coupling | Seyferth-Gilbert Homologation |
| Starting Materials | Substituted Aryl Halide + Propyne | Substituted Benzaldehyde or Acetophenone |
| Key Reagents | Pd/Cu catalysts, Amine base | Diazophosphonate reagent, Base (t-BuOK or K₂CO₃) |
| Reaction Type | Cross-Coupling (Modular) | Homologation (Carbonyl to Alkyne Conversion) |
| Key Advantages | Excellent functional group tolerance, Mild conditions, Highly modular for library synthesis.[1] | Utilizes readily available carbonyl compounds, Good yields, Milder Ohira-Bestmann variant available.[9][13] |
| Key Limitations | Requires synthesis of aryl halide, Potential for alkyne homocoupling side reactions.[6] | Reagent can be sensitive, Strong base may not be compatible with all substrates (classic method).[10][12] |
| Isomer Control | Position of substituent is pre-determined by the aryl halide starting material. | Position of substituent is pre-determined by the carbonyl starting material. |
Validation and Purification Workflow
Regardless of the synthetic pathway chosen, a rigorous validation and purification protocol is essential to ensure the identity and purity of the target phenylpropyne isomer.
Purification of Isomers
The separation of ortho-, meta-, and para-substituted isomers can be challenging due to their similar physical properties.[14]
-
Flash Column Chromatography: This is the most common method for purification. The choice of eluent system (e.g., hexanes/ethyl acetate) is crucial for achieving separation.
-
Vacuum Distillation: For liquid products with sufficiently different boiling points from impurities, vacuum distillation is an effective purification method, particularly for larger scales.[15]
Spectroscopic Validation
A combination of spectroscopic techniques is required for unambiguous structure confirmation.
-
¹H NMR Spectroscopy: Confirms the substitution pattern on the aromatic ring and the presence of the propyne methyl group (a sharp singlet typically around δ 2.0 ppm). The alkynyl proton of a terminal alkyne, if present, appears in a characteristic shielded region around δ 1.7-3.1 ppm.[16]
-
IR Spectroscopy: Provides definitive evidence of the alkyne functional group. Key absorptions include:
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound, verifying that the desired transformation has occurred.
Conclusion
Both the Sonogashira Coupling and the Seyferth-Gilbert Homologation are highly reliable and versatile methods for the synthesis of substituted phenylpropyne isomers. The Sonogashira excels as a modular cross-coupling strategy, ideal for diversity-oriented synthesis where a common alkyne is coupled to various aryl halides. In contrast, the Seyferth-Gilbert Homologation offers a powerful transformation-based approach, converting readily accessible aldehydes and ketones directly into the desired alkyne scaffold. The ultimate choice of pathway is a strategic one, dictated by the specific target molecule, the availability of starting materials, and the overall context of the research program. A thorough understanding of the mechanistic principles behind each reaction, coupled with a robust analytical validation workflow, empowers the modern chemist to synthesize these valuable building blocks with confidence and precision.
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Gilbert, J. C. & Weerasooriya, U. (1982). Diazoethenes: their attempted synthesis from aldehydes and aromatic ketones by way of the Horner-Emmons modification of the Wittig reaction. A facile synthesis of alkynes. J. Org. Chem., 47(10), 1837–1845. Available at: [Link]
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Alterman, J. L. & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available at: [Link]
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A Senior Application Scientist's Guide to Trifluoromethylated Molecular Probes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular probes is a transformative approach to enhancing their utility and performance. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group stands out for its profound impact on a probe's physicochemical properties.[1][2][3] This guide provides a comparative analysis of trifluoromethylated molecular probes across key imaging and detection modalities, offering insights into their design, application, and the experimental rigor required for their validation.
The unique attributes of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, contribute significantly to the improved performance of molecular probes.[1][2][4] These properties can lead to enhanced binding affinity, better signal-to-noise ratios, and improved pharmacokinetic profiles, making trifluoromethylated probes invaluable tools in modern biomedical research.[4][5]
The Trifluoromethyl Advantage in Molecular Probe Design
The decision to incorporate a trifluoromethyl group is driven by its ability to modulate key molecular properties in a predictable manner. Understanding these effects is crucial for designing probes with optimal performance characteristics.
-
Electronic Effects: The strong electron-withdrawing nature of the -CF3 group significantly alters the electronic distribution within a molecule.[1][2] This can influence the acidity and basicity of nearby functional groups, which is a critical consideration in the design of pH-sensitive probes.
-
Lipophilicity and Permeability: The lipophilic character of the -CF3 group can enhance a probe's ability to cross cellular membranes, a key requirement for intracellular imaging.[1][4] This property is particularly advantageous for probes targeting the central nervous system, as it can improve blood-brain barrier permeability.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation.[1][4] This enhanced stability leads to a longer biological half-life, allowing for extended imaging windows.
-
Steric Influence: The -CF3 group is sterically larger than a methyl group and is often compared to an isopropyl group.[2][4] This steric bulk can be strategically employed to influence the binding selectivity of a probe for its target.
The interplay of these factors allows for the fine-tuning of a probe's properties to suit specific biological applications.
Comparative Analysis Across Imaging Modalities
Trifluoromethylated probes have made a significant impact across a range of imaging and detection techniques. Here, we compare their performance in three major modalities: Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI) with ¹⁹F detection, and Fluorescence Imaging.
Trifluoromethylated Probes for Positron Emission Tomography (PET)
PET imaging relies on the detection of gamma rays emitted from a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). The incorporation of ¹⁸F into a trifluoromethyl group offers a robust method for radiolabeling.
Key Advantages:
-
High In Vivo Stability: The strength of the C-F bond ensures that the ¹⁸F label remains attached to the probe molecule in a biological environment.[4]
-
Improved Pharmacokinetics: The lipophilicity imparted by the -CF3 group can enhance brain uptake for neuroimaging applications.[4][6]
Comparative Example: [¹⁸F]S-CF₃-D-Cysteine vs. [¹⁸F]FDG and [¹⁸F]FDOPA for Glioma Imaging
A study comparing a novel ¹⁸F-trifluoromethylated D-cysteine probe (S-[¹⁸F]CF₃-D-CYS) with the established PET tracers [¹⁸F]FDG and [¹⁸F]FDOPA for glioma imaging demonstrated the superior performance of the trifluoromethylated probe.[7][8]
| Probe | Tumor-to-Normal Brain Ratio (TNR) | Correlation with Proliferation (Ki67) | Key Finding |
| S-[¹⁸F]CF₃-D-CYS | Highest among the three probes | Significant positive correlation | Clear tumor delineation, reflecting tumor heterogeneity independent of capillary permeability.[7][8] |
| [¹⁸F]FDG | Lower than S-[¹⁸F]CF₃-D-CYS | - | High physiological uptake in normal brain tissue can obscure tumor margins.[9] |
| [¹⁸F]FDOPA | Lower than S-[¹⁸F]CF₃-D-CYS | - | Used to assess amino acid metabolism, but may have lower specificity for certain tumor types. |
Data synthesized from literature.[7][8]
This example highlights how the trifluoromethyl group can contribute to the development of PET probes with improved tumor-to-background contrast, a critical factor for accurate diagnosis and treatment planning.
¹⁹F Magnetic Resonance Imaging (MRI) Probes
¹⁹F MRI is a powerful technique that leverages the favorable nuclear properties of fluorine-19. Since the body has a negligible endogenous ¹⁹F signal, exogenously administered ¹⁹F probes provide background-free images.[10][11][12]
Key Advantages:
-
No Background Signal: Leads to high image contrast and the ability to quantify the probe concentration.[10][12]
-
High Sensitivity: ¹⁹F has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for MRI.[10][12][13]
-
Large Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to its local environment, enabling the design of "smart" probes that can report on physiological parameters like pH or ion concentration.[10][11]
Comparative Considerations for ¹⁹F MRI Probes:
When selecting or designing a trifluoromethylated ¹⁹F MRI probe, several factors must be considered:
-
Number of Equivalent Fluorine Atoms: Probes with multiple equivalent ¹⁹F nuclei, such as those with several -CF3 groups, will provide a stronger MRI signal.[13]
-
Mobility of the Fluorine Nuclei: Higher mobility leads to longer transverse relaxation times (T2), resulting in sharper MRI signals.[13][14]
-
Biocompatibility and Biodistribution: Perfluorocarbons (PFCs) have been extensively studied as ¹⁹F MRI agents, but concerns about their long retention times have led to the development of biocompatible fluorinated polymers.[15][16]
Trifluoromethylated Fluorescent Probes
The introduction of -CF3 groups into fluorescent dyes can significantly enhance their photophysical properties and utility as biological probes.
Key Advantages:
-
Increased Photostability: The electron-withdrawing nature of the -CF3 group can protect the fluorophore from photobleaching.
-
Tuning of Emission Wavelengths: The electronic effects of the -CF3 group can be used to shift the absorption and emission spectra of a fluorophore.[1]
-
Enhanced Quantum Yield: In some cases, trifluoromethylation can reduce non-radiative decay pathways, leading to a higher fluorescence quantum yield.
Comparative Example: Accelerated Fluorescent Probe Activation
A recent study demonstrated that introducing a benzylic trifluoromethyl group into a fluorescent probe for hydrogen sulfide (H₂S) dramatically accelerated its activation kinetics.[17][18]
| Probe | Activation Mechanism | Limit of Detection (LoD) | Key Finding |
| 4-azido-(α-CF₃)-benzyl resorufin | H₂S-triggered 1,6-elimination | 1 µM | The -CF3 group lowers the activation energy barrier, enabling near-real-time H₂S detection.[17][18] |
| 4-azidobenzyl resorufin (non-CF₃) | H₂S-triggered 1,6-elimination | 20 µM | Slower activation kinetics compared to the trifluoromethylated analog.[18] |
Data from a comparative in vitro study.[18]
This example showcases how a strategically placed trifluoromethyl group can be used to engineer probes with faster response times and improved sensitivity.
Experimental Protocols: A Self-Validating System
The credibility of any molecular probe rests on rigorous experimental validation. The following protocols outline a general workflow for the characterization and comparison of trifluoromethylated molecular probes.
Synthesis and Characterization
The synthesis of trifluoromethylated probes often requires specialized reagents and techniques.[19][20]
Workflow for Probe Synthesis and Characterization
Caption: General workflow for the synthesis and initial characterization of a trifluoromethylated molecular probe.
In Vitro and In Vivo Evaluation
A crucial step is to assess the probe's performance in a biologically relevant context.
Step-by-Step Protocol for PET Probe Brain Uptake Evaluation in a Rodent Model
This protocol is a generalized procedure based on established methods for evaluating PET probe brain uptake.[6][9][21]
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
Fast animals for 4-6 hours prior to the study to standardize metabolic conditions.[9]
-
Anesthetize the animal and place it in the PET scanner.
-
-
Radiotracer Administration:
-
Administer the ¹⁸F-labeled trifluoromethylated probe via tail vein injection.[6]
-
-
Dynamic PET Imaging:
-
Acquire dynamic PET scans for a specified duration (e.g., 60 minutes) to capture the uptake and clearance kinetics of the probe in the brain.[6]
-
-
Static PET Imaging:
-
Acquire a static image at a later time point (e.g., 120 minutes post-injection) to assess probe retention.[6]
-
-
Image Analysis:
-
Ex Vivo Biodistribution (Optional but Recommended):
Logical Relationship of Probe Validation Steps
Caption: The logical progression of molecular probe validation from in vitro studies to in vivo imaging and ex vivo confirmation.
Future Perspectives
The field of trifluoromethylated molecular probes continues to evolve, with ongoing efforts focused on:
-
Multimodal Probes: Designing probes that can be detected by multiple imaging modalities (e.g., PET-MRI or Fluorescence-¹⁹F MRI) to provide a more comprehensive understanding of biological processes.[16]
-
Activatable Probes: Developing "smart" probes that only become active in the presence of a specific enzyme or biomarker, thereby increasing signal-to-noise ratios.[22][23][24]
-
Targeted Probes: Conjugating trifluoromethylated probes to targeting moieties (e.g., antibodies or peptides) to enhance their accumulation at the site of interest.[16]
The continued development of novel trifluoromethylation strategies and a deeper understanding of the structure-activity relationships governing probe performance will undoubtedly lead to the creation of even more powerful tools for biomedical research and clinical diagnostics.
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A Spectroscopic Showdown: Unraveling the Electronic Signatures of (Trifluoromethyl)benzene and (3,3,3-trifluoro-1-propynyl)benzene
A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern chemistry, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for fine-tuning their physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of two important fluorinated aromatic compounds: (trifluoromethyl)benzene and (3,3,3-trifluoro-1-propynyl)benzene. By dissecting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to illuminate the distinct electronic influence of the trifluoromethyl (-CF₃) and trifluoro-1-propynyl (-C≡C-CF₃) substituents on the benzene ring. This analysis will serve as a valuable resource for unambiguous compound identification and for a deeper understanding of structure-property relationships.
Molecular Structure and Electronic Landscape
At the heart of this comparison are the electron-withdrawing properties of the two substituents. The trifluoromethyl group in (trifluoromethyl)benzene , also known as benzotrifluoride, exerts a strong inductive effect, pulling electron density away from the aromatic ring.[1] In (3,3,3-trifluoro-1-propynyl)benzene , this inductive effect is relayed through a conjugated alkyne linker, creating a unique electronic environment that distinguishes it from its simpler counterpart.[2]
Figure 2: A generalized workflow for NMR sample analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer for data acquisition.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
FTIR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve data quality. A background spectrum should be acquired and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Ionization: Use Electron Ionization (EI) for these relatively volatile compounds.
-
Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 40-200).
Conclusion
The spectroscopic analysis of (trifluoromethyl)benzene and (3,3,3-trifluoro-1-propynyl)benzene reveals a set of distinct and readily identifiable features for each molecule. The most definitive distinguishing characteristics are the ¹⁹F NMR chemical shifts and the presence of a C≡C stretching vibration in the IR spectrum of the propynyl derivative. A comprehensive evaluation of ¹H, ¹³C, ¹⁹F NMR, IR, and MS data provides a robust and multifaceted approach to the confident structural elucidation of these and related fluorinated aromatic compounds, which is of paramount importance in the fields of drug discovery and materials science.
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A Comparative Guide to the Metabolic Stability of Compounds Containing the Trifluoropropynyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Trifluoropropynyl Group in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are constantly exploring new chemical space. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, owing to the unique physicochemical properties that fluorine imparts. Among these, the trifluoropropynyl group (-C≡C-CF₃) has emerged as a compelling moiety for enhancing the metabolic stability and overall druglike properties of lead compounds.
This guide provides an in-depth technical assessment of the metabolic stability of compounds containing the trifluoropropynyl group. We will delve into the mechanistic underpinnings of its enhanced stability, offer a comparative analysis against common bioisosteres, and provide detailed, field-proven experimental protocols for its evaluation.
The Rationale Behind the Trifluoropropynyl Group's Enhanced Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its clinical success. Rapid metabolism can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites. The trifluoropropynyl group offers a dual-pronged strategy to mitigate these metabolic liabilities, drawing on the established benefits of both the trifluoromethyl group and the terminal alkyne moiety.
The Trifluoromethyl Effect: A Shield Against Oxidation
The trifluoromethyl (-CF₃) group is a well-established bioisostere for a methyl group (-CH₃) and is known to significantly enhance metabolic stability.[1][2] This is primarily due to two key factors:
-
High C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol, compared to about 99 kcal/mol for a C-H bond. This inherent strength makes the trifluoromethyl group highly resistant to enzymatic cleavage by oxidative enzymes like the cytochrome P450 (CYP) superfamily.[1]
-
Electron-Withdrawing Nature: The strong electron-withdrawing effect of the three fluorine atoms reduces the electron density of the adjacent carbon-carbon triple bond. This electronic perturbation can disfavor metabolic reactions that are initiated by electron abstraction.
By incorporating a trifluoromethyl group at the terminus of the propynyl moiety, a primary site of potential metabolism is effectively "blocked" or "shielded" from enzymatic attack. This concept, often referred to as "metabolic switching," redirects metabolism away from the labile site, thereby increasing the overall stability of the molecule.[2][3]
The Propynyl Moiety: A Double-Edged Sword
Terminal alkynes, including the propargyl group, can be susceptible to metabolism by cytochrome P450 enzymes. The primary metabolic pathway involves the oxidation of the terminal alkyne to form a reactive ketene intermediate.[4] This ketene can then be hydrolyzed to a carboxylic acid or react with nucleophiles, potentially leading to enzyme inactivation.
However, the introduction of the trifluoromethyl group is hypothesized to alter this metabolic pathway. The strong electron-withdrawing nature of the CF₃ group is expected to destabilize the transition state leading to ketene formation, thereby reducing the rate of this metabolic transformation.
Furthermore, some terminal alkynes are known to be mechanism-based inhibitors of CYP enzymes, where the reactive metabolite formed during catalysis covalently modifies and inactivates the enzyme.[4] While this can be a liability, in some cases, it can be exploited for therapeutic benefit. The potential for trifluoropropynyl-containing compounds to act as mechanism-based inhibitors should be carefully evaluated during drug development.
A Comparative Look: Trifluoropropynyl vs. Common Bioisosteres
The decision to incorporate a specific functional group into a drug candidate is often a process of balancing multiple properties. The trifluoropropynyl group offers a unique combination of features when compared to other common bioisosteres.
| Functional Group | Key Physicochemical Properties | Expected Impact on Metabolic Stability | Potential Liabilities |
| Ethyl (-CH₂CH₃) | Lipophilic, metabolically susceptible at both carbons. | Low to moderate. Prone to hydroxylation. | Can be a primary site of metabolism. |
| Propargyl (-CH₂C≡CH) | Less lipophilic than ethyl, introduces rigidity. | Moderate. Can be oxidized to a reactive ketene. | Potential for mechanism-based inhibition of CYPs. |
| Trifluoromethyl (-CF₃) | Highly lipophilic, electron-withdrawing. | High. Blocks oxidative metabolism at the site of attachment. | Can significantly increase lipophilicity, potentially affecting other properties. |
| Trifluoropropynyl (-C≡C-CF₃) | Lipophilic, electron-withdrawing, rigid. | High. Combines the metabolic blocking of the CF₃ group with the rigidity of the alkyne. | Potential for mechanism-based inhibition of CYPs, although potentially attenuated. |
Experimental Protocols for Assessing Metabolic Stability
A thorough in vitro evaluation is essential to experimentally determine the metabolic stability of compounds containing the trifluoropropynyl group. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 enzymes.[5] It provides a measure of the intrinsic clearance of a compound in the absence of cellular uptake and efflux processes.
Caption: Workflow for Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare human liver microsomes (pooled from multiple donors to minimize inter-individual variability) at a final protein concentration of 0.5 mg/mL in phosphate buffer.[6]
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[7][8]
-
The LC method should be optimized to provide good separation of the analyte from potential metabolites and matrix components.
-
The MS/MS detection should be performed in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
This assay provides a more physiologically relevant model as it uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[9][10] It also accounts for cellular uptake and efflux.
Caption: Workflow for Hepatocyte Stability Assay.
-
Hepatocyte Plating and Culture:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates at a desired density.
-
Allow the cells to attach for several hours in a humidified incubator at 37°C with 5% CO₂.
-
Replace the plating medium with fresh incubation medium.
-
-
Incubation:
-
Prepare the test compound in pre-warmed incubation medium at the desired final concentration (e.g., 1 µM).
-
Remove the medium from the hepatocyte cultures and add the medium containing the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.
-
-
Sample Processing and Analysis:
-
Follow the same quenching, processing, and LC-MS/MS analysis steps as described for the microsomal stability assay.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, yielding the in vitro half-life and intrinsic clearance in hepatocytes.
-
Data Interpretation and Comparative Analysis
The results from these in vitro assays allow for a quantitative comparison of the metabolic stability of a trifluoropropynyl-containing compound with its analogues.
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound | Analogue | In Vitro Half-life (t₁/₂) in HLM (min) | Intrinsic Clearance (CLᵢₙₜ) in HLM (µL/min/mg protein) |
| Compound A | Ethyl-substituted | 15 | 46.2 |
| Compound B | Propargyl-substituted | 25 | 27.7 |
| Compound C | Trifluoropropynyl-substituted | > 60 | < 11.6 |
| Compound D | Trifluoromethyl-substituted | > 60 | < 11.6 |
In this hypothetical example, the replacement of an ethyl group (Compound A) with a trifluoropropynyl group (Compound C) leads to a significant increase in metabolic stability, as indicated by a longer half-life and lower intrinsic clearance. The stability of the trifluoropropynyl-containing compound is comparable to that of the trifluoromethyl-substituted analogue (Compound D), highlighting the effectiveness of the CF₃ group in blocking metabolism. The propargyl-substituted compound (Compound B) shows intermediate stability.
Conclusion: A Promising Strategy for Robust Drug Candidates
The trifluoropropynyl group represents a valuable addition to the medicinal chemist's toolkit for enhancing metabolic stability. By combining the well-established metabolic shielding effect of the trifluoromethyl group with the structural rigidity of an alkyne, this moiety offers a powerful strategy to block oxidative metabolism at susceptible positions. While the potential for mechanism-based CYP inhibition should be carefully assessed, the overall benefits in terms of increased half-life and reduced clearance make the trifluoropropynyl group a highly attractive feature in the design of next-generation drug candidates. The detailed experimental protocols provided in this guide offer a robust framework for the accurate and reliable assessment of the metabolic stability of these promising compounds.
References
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- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzene, (3,3,3-trifluoro-1-propynyl)-
Navigating the disposal of specialized organofluorine compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of Benzene, (3,3,3-trifluoro-1-propynyl)-, ensuring the safety of laboratory personnel and adherence to regulatory standards. As researchers and drug development professionals, understanding the chemical rationale behind these procedures is paramount to fostering a culture of safety and scientific excellence.
Core Principles: Understanding the Hazard Profile
Benzene, (3,3,3-trifluoro-1-propynyl)- (CAS No. 772-62-3) is a compound whose hazard profile must be inferred from its structural components due to a lack of exhaustive toxicological data.[1] The disposal protocol is therefore built upon a conservative assessment of risks derived from its benzene ring, trifluoromethyl group, and internal alkyne functionality.
-
Benzene Moiety: The presence of the phenyl group suggests that the compound should be handled with the same precautions as other aromatic compounds, which often include risks of flammability, skin irritation, and potential long-term health effects associated with benzene derivatives.
-
Trifluoromethyl (-CF3) Group: This functional group is exceptionally stable under standard conditions. However, its primary disposal risk lies in the potential for thermal decomposition to release highly toxic and corrosive hydrogen fluoride (HF) gas.[2] This dictates the need for specialized incineration facilities equipped with flue-gas scrubbers.
-
Alkyne Functionality: The carbon-carbon triple bond introduces a site of higher reactivity compared to saturated analogues, making the compound potentially incompatible with strong oxidizing agents.[3]
These structural features necessitate its classification as a halogenated organic hazardous waste.
| Property | Information | Source |
| IUPAC Name | 3,3,3-trifluoroprop-1-ynylbenzene | PubChem[1] |
| CAS Number | 772-62-3 | PubChem[1] |
| Molecular Formula | C₉H₅F₃ | PubChem[1] |
| Molecular Weight | 170.13 g/mol | PubChem[1] |
| Probable Hazards | Flammable, Skin/Eye Irritant, Toxic Combustion Byproducts (Hydrogen Fluoride) | Inferred from analogous compounds[2] |
| Incompatibilities | Strong oxidizing agents | Inferred from analogous compounds[3] |
| Waste Classification | Halogenated Organic Hazardous Waste | Institutional & Regulatory Guidelines |
Pre-Disposal: Segregation and Containment in the Laboratory
The foundation of proper disposal begins at the point of waste generation. The principle of waste segregation is crucial to prevent unintended chemical reactions and to ensure the waste stream is correctly processed by disposal facilities.
Causality of Segregation: Mixing halogenated waste with non-halogenated organic waste can complicate the disposal process. Incineration is the preferred method for destroying organofluorine compounds, but it requires specific conditions and afterburner technologies to neutralize the resulting acidic gases like HF.[2] Contaminating large volumes of non-halogenated solvent waste with this compound would necessitate the entire volume be treated as more hazardous, increasing cost and environmental burden.
Operational Steps:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight lid.
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Benzene, (3,3,3-trifluoro-1-propynyl)-" and any other components in the waste mixture.
-
The appropriate hazard pictograms (e.g., Flammable, Irritant/Health Hazard).[4]
-
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be in a fume hood or a ventilated cabinet, away from heat, sparks, or open flames.[5] The container must remain closed except when adding waste.[4]
The Disposal Protocol: A Step-by-Step Guide
Disposal of Benzene, (3,3,3-trifluoro-1-propynyl)- must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Direct disposal by laboratory personnel into drains or regular trash is strictly prohibited.[3]
Step 1: Personal Protective Equipment (PPE) Verification
-
Rationale: Handling concentrated chemical waste poses a significant exposure risk.
-
Action: Before handling the waste container, ensure you are wearing appropriate PPE: safety goggles (or a face shield), chemical-resistant gloves (nitrile is often sufficient, but check your institution's guidelines), and a flame-retardant lab coat.[5]
Step 2: Final Container Sealing and Inspection
-
Rationale: To prevent leaks and fugitive emissions during transport and storage.
-
Action: Once the waste container is no more than 90% full, securely fasten the lid.[4] Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to remove any external contamination. Visually inspect the container for any cracks, leaks, or compromised integrity.[4]
Step 3: Waste Pickup Request
-
Rationale: EHS personnel are trained in the safe handling and transport of hazardous materials and are responsible for ensuring regulatory compliance.
-
Action: Follow your institution's specific procedure for requesting a hazardous waste pickup. This typically involves an online form or a direct call to the EHS department. Provide the full and accurate details from your waste label.
Step 4: Awaiting Pickup
-
Rationale: Maintaining safe and secure storage until the moment of transfer is a critical handoff point.
-
Action: Store the sealed and cleaned container in the designated SAA. Do not leave it in an open lab area or unsecured location.
Step 5: Final Disposal Method (by Contractor)
-
Rationale: High-temperature incineration with acid gas scrubbing is the most effective and environmentally sound method for destroying this compound.
-
Action (Informational): The licensed waste contractor will transport the material to a specialized facility. The compound will be incinerated at high temperatures (typically >900 °C) with sufficient residence time to ensure complete destruction of the organic molecule. The combustion gases, including HF, are then passed through scrubbers to neutralize them before release.[2][6]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS or the emergency response number.
-
Contain: For small spills, prevent the spread by using a chemical spill kit with an absorbent material like Chemizorb® or vermiculite.[3] Do not use combustible materials like paper towels.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the routine disposal of Benzene, (3,3,3-trifluoro-1-propynyl)- waste in a laboratory setting.
References
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Sigma-Aldrich, Safety Data Sheet: 3,3,3-Trifluoro-1-propyne.
-
Synquest Labs, Safety Data Sheet: 3,3,3-Trifluoropropene.
-
Organic Chemistry Portal, Synthesis of trifluoromethyl alkynes.
-
National Institutes of Health (NIH), 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group.
-
Sigma-Aldrich, Safety Data Sheet: (Trifluoromethyl)benzene.
-
PubChem, National Center for Biotechnology Information, 3,3,3-Trifluoropropene.
-
PubMed, National Library of Medicine, Controlled trifluoromethylation reactions of alkynes through visible-light photoredox catalysis.
-
PubChem, National Center for Biotechnology Information, Benzene, (3,3,3-trifluoro-1-propynyl)-.
-
Haz-Map, 3,3,3-Trifluoropropyne.
-
Fisher Scientific, Safety Data Sheet: 3,3,3-Trifluoro-1-propanol.
-
Royal Society of Chemistry, Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary.
-
ETH Zürich, Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
Thermo Fisher Scientific, Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)aniline.
-
Eurofins USA, Finding an End to Forever Chemicals.
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Definitive Guide to Personal Protective Equipment for Handling Benzene, (3,3,3-trifluoro-1-propynyl)-
This document provides essential, immediate safety and logistical information for the handling and disposal of Benzene, (3,3,3-trifluoro-1-propynyl)-, CAS Number 772-62-3.[1] As a compound featuring both an aromatic benzene ring and a trifluoromethyl group, it presents a complex hazard profile that demands rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework to ensure personnel safety and operational integrity.
Hazard Assessment: A Dual-Threat Profile
Understanding the causality behind PPE selection begins with a thorough hazard analysis. Benzene, (3,3,3-trifluoro-1-propynyl)- is not a simple laboratory reagent; its structure suggests a combination of hazards derived from its constituent parts.
-
The Benzene Moiety: Benzene is a well-documented human carcinogen, with chronic exposure linked to leukemia and aplastic anemia.[2][3] The primary routes of exposure are inhalation and skin absorption.[2] Therefore, any derivative, including this one, must be treated with the utmost caution, assuming potential carcinogenicity and systemic toxicity. All handling procedures must be designed to minimize vapor inhalation and prevent any skin contact.
-
The Trifluoromethyl Group: The trifluoromethyl (CF3) group is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to alter a molecule's metabolic stability and biological activity.[4][5] While enhancing desired properties, fluorinated compounds can also present unique toxicological profiles. Related fluorinated organic compounds are known to cause skin and serious eye irritation.[6][7]
-
Physical Hazards: Although a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, related structures such as (3,3,3-Trifluoroprop-1-en-2-yl)benzene are classified as flammable liquids. Therefore, it is prudent to treat Benzene, (3,3,3-trifluoro-1-propynyl)- as a flammable liquid and keep it away from heat, sparks, and open flames.
Given this profile, the core principle of protection is absolute containment and avoidance of direct contact .
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple preference but a scientifically-driven choice to erect an impermeable barrier between the researcher and the chemical. The following is the minimum required PPE for any task involving this compound.
Hand Protection: The Primary Barrier
Incidental contact or splashes are most likely to occur on the hands. Standard nitrile gloves are often insufficient for prolonged exposure to aromatic solvents.
-
Primary Gloves: Use gloves with exceptional resistance to aromatic and halogenated solvents. Viton® or Silver Shield®/4H® gloves are highly recommended for their high level of overall chemical resistance.[8]
-
Double Gloving: Always wear two pairs of gloves. A common and effective practice is to wear a thinner nitrile glove as the inner layer and a more robust, chemical-specific glove (like Viton®) as the outer layer. This provides protection in case the outer glove is breached.
-
Inspection and Replacement: Before each use, inspect gloves for any signs of degradation, punctures, or discoloration. Change gloves immediately if contamination is suspected and after a maximum of two hours of use, or as determined by the specific glove manufacturer's breakthrough time data.
| Glove Material | Performance Against Aromatic Solvents | Performance Against Halogenated Solvents | Notes |
| Viton® | Excellent | Exceptional | Recommended for primary outer glove.[8] |
| Silver Shield®/4H® | Excellent | Excellent | Provides the highest level of overall chemical resistance.[8] |
| Neoprene | Good | Good | A suitable alternative, offering greater protection than nitrile.[9] |
| Nitrile | Fair to Poor | Fair | Recommended as an inner glove only; insufficient for primary protection.[9] |
| Natural Rubber/Latex | Poor | Poor | Not recommended for handling this compound.[8] |
Eye and Face Protection: Preventing Ocular Exposure
The potential for serious eye irritation necessitates robust protection.[6]
-
Chemical Splash Goggles: At a minimum, indirectly vented chemical splash goggles that seal to the face must be worn.[8] Standard safety glasses with side shields are inadequate as they do not protect against chemical splashes and vapors.[8][9]
-
Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers, distillations, or extractions), a full-face shield must be worn in addition to chemical splash goggles.
Body Protection: Shielding the Skin
Protecting the skin from contamination is critical.
-
Flame-Resistant (FR) Lab Coat: A flame-resistant lab coat is essential due to the compound's potential flammability.[9] The coat should have long sleeves and a secure closure.
-
Chemical-Resistant Apron: For procedures with a high splash potential, a chemically impervious apron made of a material like PVC should be worn over the lab coat.[10]
-
Full-Coverage Clothing: Long pants and closed-toe shoes are mandatory. The shoes should be made of a non-porous material.
Respiratory Protection: A Critical Secondary Control
All work with Benzene, (3,3,3-trifluoro-1-propynyl)- must be performed inside a certified chemical fume hood to minimize inhalation exposure. Respiratory protection is generally not required under these conditions. However, it becomes necessary in specific scenarios:
-
Emergency Situations: In the event of a large spill or a failure of the primary engineering controls (fume hood).
-
Specific Procedures: When weighing powders or performing any operation that could generate aerosols outside of a fume hood.
In such cases, a full-face or half-mask air-purifying respirator with organic vapor cartridges is required.[11][12] A respirator program compliant with OSHA 29 CFR 1910.134, including fit testing and medical clearance, must be in place.
Operational Plan: A Step-by-Step Guide
Procedural discipline is paramount to ensuring safety. The following workflow must be followed for every operation.
Pre-Operation Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Inspect all PPE for damage, degradation, or expiration dates.
-
Locate the nearest emergency eyewash station and safety shower.
-
Prepare all necessary equipment and reagents and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Designate a specific hazardous waste container for the compound.
PPE Donning Sequence
-
Don inner nitrile gloves.
-
Don flame-resistant lab coat.
-
Don outer chemical-resistant gloves (e.g., Viton®).
-
Don chemical splash goggles.
-
Don face shield (if required).
PPE Doffing Sequence (to prevent cross-contamination)
-
Remove outer gloves, turning them inside out. Dispose of them in the designated solid hazardous waste container.
-
Remove face shield (if used).
-
Remove lab coat, folding it inward to contain any potential contamination.
-
Remove chemical splash goggles.
-
Remove inner nitrile gloves, turning them inside out. Dispose of them in the designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety lifecycle for this compound.
-
Waste Segregation: All materials that come into contact with Benzene, (3,3,3-trifluoro-1-propynyl)- are considered hazardous waste. This includes gloves, pipette tips, paper towels, and contaminated glassware.[13]
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and properly labeled hazardous waste container. The container must be made of a compatible material and clearly labeled with "Hazardous Waste" and the full chemical name.[9][13]
-
Solid Waste: Contaminated solid waste (gloves, wipes, etc.) must be collected in a separate, clearly labeled hazardous waste container.
-
Spill Cleanup: In case of a small spill inside a fume hood, absorb the material with a chemical absorbent. Carefully collect the absorbed material and place it into the designated solid hazardous waste container.[13] Decontaminate the area with a suitable solvent. All cleanup materials are also hazardous waste.
-
Final Disposal: Arrange for the collection of all hazardous waste containers by a licensed environmental waste management contractor.[13] Ensure all required waste disposal documentation is completed accurately. Never dispose of this chemical or its contaminated materials down the drain.[14]
Visualization: PPE Selection and Use Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with Benzene, (3,3,3-trifluoro-1-propynyl)-.
Caption: PPE selection and procedural workflow for handling Benzene, (3,3,3-trifluoro-1-propynyl)-.
References
-
PubChem. Benzene, (3,3,3-trifluoro-1-propynyl)-. National Center for Biotechnology Information. [Link]
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Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. [Link]
-
Standard Operating Procedure (SOP) BENZENE. [Link]
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CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
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GOV.UK. Benzene: toxicological overview. [Link]
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Cheméo. Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). [Link]
-
PubChem. 3,3,3-Trifluoropropene. National Center for Biotechnology Information. [Link]
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Wikipedia. Trifluoromethylation. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
National Institute of Standards and Technology (NIST). Benzene, 1-propynyl-. NIST Chemistry WebBook. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
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ResearchGate. Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Benzene. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
